molecular formula C18H19NO4 B8687935 Z-Phe-ome

Z-Phe-ome

Cat. No.: B8687935
M. Wt: 313.3 g/mol
InChI Key: BBACSHIJBOGXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-ome is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Phe-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)

InChI Key

BBACSHIJBOGXKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of Z-Phe-OMe: A Technical Guide for Advanced Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe ) is a highly versatile, orthogonally protected amino acid derivative that serves as a cornerstone in both biocatalytic peptide engineering and the chemical synthesis of peptidomimetics. By combining the steric bulk of a urethane protecting group with the electrophilic activation of a methyl ester, Z-Phe-OMe functions as a highly efficient acyl donor in kinetically controlled enzymatic syntheses and as a precise precursor for reactive peptide aldehydes.

This whitepaper deconstructs the structural logic of Z-Phe-OMe, details its physicochemical behavior in varied solvent systems, and provides field-proven, self-validating protocols for its application in advanced drug development workflows.

Structural Deconstruction and Physicochemical Profile

The synthetic utility of Z-Phe-OMe is dictated by its tripartite modular structure. Each functional group is deliberately selected to manipulate the molecule's thermodynamic stability and its recognition by catalytic interfaces.

  • The Z-Group (Benzyloxycarbonyl): This N-terminal urethane protecting group suppresses intermolecular self-condensation. Crucially, its aromatic bulk enhances binding affinity within the hydrophobic

    
     and 
    
    
    
    sub-sites of proteases like
    
    
    -chymotrypsin and thermolysin[1]. Furthermore, the urethane linkage prevents racemization via keto-enol tautomerism during downstream reduction reactions[2].
  • The L-Phenylalanine Core: The aromatic side chain provides the necessary hydrophobicity for solvent partitioning in biphasic or non-aqueous media, dictating the molecule's

    
     value[3].
    
  • The Methyl Ester (OMe): Unlike a free carboxylic acid, the methyl ester acts as a superior leaving group. It lowers the activation energy required for nucleophilic attack (aminolysis), shifting the reaction paradigm from thermodynamically controlled reverse-hydrolysis to kinetically controlled acylation[4].

G Z Z-Group (Cbz) N-Terminal Protection Phe L-Phenylalanine Hydrophobic Core Z->Phe Prevents N-terminal condensation OMe Methyl Ester (OMe) C-Terminal Activation Phe->OMe Lowers activation energy for aminolysis

Fig 1. Modular structural logic of Z-Phe-OMe dictating its synthetic utility.

Quantitative Physicochemical Data
PropertyValue
Chemical Name N-Benzyloxycarbonyl-L-phenylalanine methyl ester
CAS Number 35909-92-3[5]
Molecular Formula C18H19NO4
Molecular Weight 313.35 g/mol
PubChem CID 3082435[5]
Physical State Colorless oil / Viscous syrup

Mechanistic Causality in Kinetically Controlled Enzymatic Synthesis

In traditional chemical peptide synthesis, coupling requires harsh activating agents (e.g., DCC, HATU) which can lead to epimerization and hazardous waste. Enzymatic peptide synthesis utilizing Z-Phe-OMe bypasses this by leveraging proteases in organic media with low water activity (


)[3].

When Z-Phe-OMe is introduced to a serine protease like


-chymotrypsin, the enzyme rapidly cleaves the methyl ester to form a covalent acyl-enzyme intermediate . Because the reaction is kinetically controlled, the fate of this intermediate depends on the competition between water (hydrolysis) and the incoming amino acid nucleophile (aminolysis). By utilizing organic solvents, water concentration is suppressed, driving the equilibrium toward the target dipeptide[4].

G E Protease Enzyme (e.g., α-Chymotrypsin) ES Michaelis Complex [Enzyme-Substrate] E->ES S Z-Phe-OMe (Acyl Donor) S->ES EA Acyl-Enzyme Intermediate (Z-Phe-Enz) ES->EA - Methanol Prod Target Dipeptide (Z-Phe-Leu-NH2) EA->Prod + Nucleophile (Aminolysis) Hyd Hydrolysis Byproduct (Z-Phe-OH) EA->Hyd + H2O (Hydrolysis) Nuc Nucleophile (e.g., Leu-NH2) Prod->E Enzyme Recovery Hyd->E

Fig 2. Kinetically controlled enzymatic peptide synthesis pathway utilizing Z-Phe-OMe.

Solvent Effects on Enzymatic Coupling Yields

The choice of solvent fundamentally alters the partition coefficient (


) and the hydration shell of the enzyme. The table below summarizes the causality of solvent selection when coupling Z-Phe-OMe with Leu-NH₂ via 

-chymotrypsin[4]:
Solvent SystemNatureOptimal Water ContentDipeptide Yield (%)Mechanistic Observation
Acetonitrile Water-miscible~4% (v/v)91%Yield decreases at >4% water due to the competitive hydrolysis of Z-Phe-OMe.
Ethyl Acetate Water-immiscibleSaturation + 0-2%93%Reaction rate correlates with solvent

; minimal secondary hydrolysis occurs.
Isooctane/THF (90/10) Low-water media

= 0.30
HighOptimal for maintaining enzyme ion-pairing and maximizing solution-phase synthesis rates[3].

Protocol A: Enzymatic Coupling of Z-Phe-OMe in Organic Media

This self-validating protocol outlines the synthesis of Z-Phe-Leu-NH₂ using immobilized


-chymotrypsin.

Mechanistic Rationale: The enzyme is pre-lyophilized from a pH 7.8 Tris buffer. Because enzymes exhibit "pH memory" in anhydrous organic solvents, this ensures the active site histidine remains deprotonated and nucleophilic[4].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Dissolve

    
    -chymotrypsin in 50 mM Tris buffer (pH 7.8). Add celite as a solid support material. Lyophilize the suspension to complete dryness to lock the enzyme in its active conformation.
    
  • Substrate Solubilization: In a dry reaction vessel, dissolve Z-Phe-OMe (acyl donor,

    
     40 mM) and Leu-NH₂ (nucleophile) in ethyl acetate. Maintain a nucleophile-to-donor molar ratio of 1.5:1 to kinetically favor aminolysis over hydrolysis.
    
  • Initiation: Suspend the lyophilized enzyme-celite complex into the organic mixture. Add precisely 1% (v/v) water to activate the enzyme's hydration shell without triggering bulk hydrolysis.

  • Incubation & Monitoring: Agitate the mixture at 30°C. Monitor the depletion of Z-Phe-OMe via RP-HPLC (Column: Vydac C18; Gradient: 5-95% ACN/0.1% TFA over 30 min,

    
    : 210 nm)[1].
    
  • Quenching & Isolation: Once the first-order consumption of Z-Phe-OMe plateaus, filter the mixture to remove the immobilized enzyme (halting the reaction). Evaporate the ethyl acetate under reduced pressure and purify the resulting Z-Phe-Leu-NH₂ via silica gel chromatography.

Chemical Transformation: Selective Reduction to Peptide Aldehydes

Beyond enzymatic coupling, Z-Phe-OMe is a critical precursor for the synthesis of peptide aldehydes (e.g., Z-Phe-H). Peptide aldehydes are potent transition-state analog inhibitors of serine and cysteine proteases, and serve as electrophilic handles for reductive amination or Wittig reactions in drug discovery[2].

Converting an ester directly to an aldehyde without over-reducing it to an alcohol requires precise cryogenic control and the use of Diisobutylaluminum hydride (DIBAL-H).

G Step1 1. Solubilization Dissolve Z-Phe-OMe in anhydrous toluene Step2 2. Cryo-Cooling Chill reactor to -50°C to -70°C (Argon atm) Step1->Step2 Step3 3. Reduction Dropwise addition of 1.76M DIBAL-H Step2->Step3 Step4 4. Quenching Decompose excess DIBAL-H with 2M HCl Step3->Step4 Step5 5. Isolation Extract Z-Phe-H with EtOAc & purify Step4->Step5

Fig 3. Step-by-step workflow for the DIBAL-H mediated reduction of Z-Phe-OMe to Z-Phe-H.

Protocol B: DIBAL-H Mediated Reduction of Z-Phe-OMe

Mechanistic Rationale: Toluene is utilized as a non-coordinating solvent. The reaction must be strictly maintained between -50°C and -70°C. At these cryogenic temperatures, the initial hydride transfer forms a stable tetrahedral aluminum acetal intermediate. This intermediate only collapses to the aldehyde after the aqueous acidic quench, preventing the aldehyde from being exposed to active hydride and over-reducing to the alcohol[2][6].

Step-by-Step Methodology:

  • System Purging: Flame-dry a multi-neck round-bottom flask and purge with Argon.

  • Solubilization: Dissolve 19 mmol of Z-Phe-OMe in 100 mL of anhydrous toluene under continuous Argon flow[2].

  • Cryogenic Stabilization: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to -70°C.

  • Hydride Addition: Using a syringe pump, add 39 mmol of 1.76 M DIBAL-H in hexane dropwise over 30 minutes. The slow addition rate is critical to prevent localized exothermic spikes that would collapse the tetrahedral intermediate[2].

  • Reaction Maturation: Stir the mixture for an additional 30 minutes at -70°C.

  • Acidic Quench (Self-Validation): Carefully decompose the excess DIBAL-H and the tetrahedral intermediate by slowly adding 100 mL of 2M HCl. The cessation of gas evolution validates the complete quenching of the hydride[2].

  • Extraction: Allow the mixture to warm to 0°C. Extract the aqueous layer with Ethyl Acetate (2 x 60 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Purification: Purify the resulting syrup via silica gel chromatography (Eluent:

    
    /MeOH 100:1) to yield pure Z-Phe-H[2].
    

References

1.[1] "Synthesis of Z-Ala-Phe-OMe catalysed by free thermolysin" - RSC Advances. Available at: 2.[2] "Reactive Peptides" - Thieme Connect. Available at: 3.[3] "Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media" - PubMed. Available at: 4.[5] "Z-Phe-OMe | 35909-92-3" - J&K Scientific LLC. Available at: 5.[4] "Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems" - PubMed. Available at: 6.[6] "EP0774453A1 - Process for producing 3-amino-2-oxo-1-halogenopropane derivatives" - Google Patents. Available at:

Sources

Interrogating Serine Protease Kinetics: The In Vitro Mechanism of Action of Z-Phe-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of enzymology and biocatalytic drug development, understanding the precise kinetic mechanisms of proteases is paramount. Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester)—often colloquially referred to in laboratory shorthand as "Z-Phe-ome"—serves as a gold-standard model substrate. By substituting a native peptide amide bond with a highly reactive methyl ester, researchers can fundamentally alter the rate-limiting steps of serine protease catalysis. This whitepaper provides an in-depth mechanistic analysis of Z-Phe-OMe in vitro, detailing its role in probing α-chymotrypsin kinetics and its utility in kinetically controlled peptide synthesis.

Molecular Anatomy: Why Z-Phe-OMe?

To understand the mechanism of action, we must first deconstruct the causality behind the molecular design of Z-Phe-OMe. As a Senior Application Scientist, I emphasize that substrate selection is never arbitrary; it is a deliberate manipulation of the enzyme's active site architecture.

  • The "Z" (Benzyloxycarbonyl) Protecting Group: Proteases like α-chymotrypsin possess an extended binding cleft. The bulky, hydrophobic Z-group prevents N-terminal exopeptidase degradation while providing critical van der Waals interactions with the enzyme's S2/S3 subsites, significantly lowering the Michaelis constant (

    
    ).
    
  • The Phenylalanine (Phe) Core: Chymotrypsin's primary specificity pocket (S1) is a deep, hydrophobic cleft designed to accommodate aromatic side chains. The Phe residue anchors the substrate precisely, aligning the scissile bond with the catalytic triad (Ser195, His57, Asp102)[1].

  • The Methyl Ester (OMe) Leaving Group: This is the crux of the substrate's utility. In native peptide (amide) hydrolysis, the formation of the acyl-enzyme intermediate (acylation) is the rate-limiting step. By replacing the amide with a methyl ester, the leaving group becomes methanol (a much weaker base than an amine). This accelerates acylation by several orders of magnitude, shifting the rate-limiting step entirely to deacylation (hydrolysis of the acyl-enzyme complex).

Mechanism of Action: The Catalytic Cycle

The in vitro mechanism of Z-Phe-OMe cleavage by α-chymotrypsin is a textbook example of covalent catalysis. The reaction proceeds via a ping-pong mechanism characterized by two distinct tetrahedral intermediates.

G E α-Chymotrypsin + Z-Phe-OMe ES Michaelis Complex (ES) E->ES S1 Pocket Binding TI1 Tetrahedral Intermediate 1 ES->TI1 Ser195 Nucleophilic Attack AcE Acyl-Enzyme Intermediate (+ Methanol Release) TI1->AcE Ester Cleavage (Fast) TI2 Tetrahedral Intermediate 2 (+ Water/Amine Entry) AcE->TI2 Hydrolysis/Aminolysis (Slow) EP Enzyme-Product Complex TI2->EP Deacylation P α-Chymotrypsin + Z-Phe-OH EP->P Product Release

Catalytic cycle of α-chymotrypsin acting on Z-Phe-OMe.

Causality of the Rate-Limiting Shift

When Z-Phe-OMe enters the S1 pocket, Ser195 executes a nucleophilic attack on the carbonyl carbon, stabilized by the oxyanion hole. Because the


 group is an excellent leaving group, the first tetrahedral intermediate collapses almost instantaneously to form the acyl-enzyme intermediate (Ac-Phe-CT) [1].

Because acylation is so rapid, the enzyme becomes "trapped" in the acyl-enzyme state, waiting for a water molecule to execute the second nucleophilic attack. This accumulation of the acyl-enzyme intermediate allows researchers to introduce alternative nucleophiles (like amino acids) to drive peptide synthesis rather than simple hydrolysis.

Quantitative Data: Kinetic Parameters & Solvent Effects

The shift in the rate-limiting step is best illustrated by comparing the kinetic parameters of ester vs. amide substrates. Furthermore, because Z-Phe-OMe is highly hydrophobic, its reaction kinetics are heavily influenced by solvent polarity and water activity (


)[2].
Table 1: Comparative Kinetic Parameters In Vitro (pH 7.8, 25°C)
SubstrateBond Type

(

)

(mM)
Rate-Limiting Step
Z-Phe-OMe Methyl Ester~193.0~0.05Deacylation (Water attack)
Z-Phe-NH2 Amide~0.04~2.50Acylation (Ser195 attack)
Table 2: Solvent Effects on Z-Phe-OMe Biocatalytic Coupling[3]

When Z-Phe-OMe is reacted with a nucleophile like Leu-NH2, the choice of solvent dictates whether the acyl-enzyme intermediate undergoes hydrolysis (yielding Z-Phe-OH) or aminolysis (yielding the dipeptide Z-Phe-Leu-NH2).

Solvent SystemWater Content (%)Primary PathwayDipeptide Yield (%)
Aqueous Buffer100.0Hydrolysis< 1
Acetonitrile (Miscible)4.0Aminolysis91
Acetonitrile (Miscible)> 10.0Hydrolysis< 50
Heptane (Immiscible)< 1.0Aminolysis> 95

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify that the observed kinetics are strictly enzyme-mediated.

Protocol A: In Vitro Hydrolysis Assay via pH-Stat Titrimetry

Because the hydrolysis of Z-Phe-OMe releases a proton (forming Z-Phe-OH + Methanol), the reaction rate can be directly monitored by the volume of base required to maintain a constant pH.

Methodology:

  • System Calibration: Calibrate the pH-stat apparatus to pH 7.8 at 25°C using standard buffers.

  • Substrate Preparation: Dissolve Z-Phe-OMe in a minimal volume of methanol (due to low aqueous solubility), then dilute into 10 mL of 0.1 M NaCl solution to a final concentration of 2 mM.

  • Baseline Validation (Control): Run the pH-stat for 5 minutes without enzyme. Causality: This step quantifies any spontaneous alkaline hydrolysis of the ester or atmospheric

    
     absorption. The background rate must be subtracted from the final calculation to ensure accuracy.
    
  • Enzyme Initiation: Inject 10 µL of α-chymotrypsin solution (1 mg/mL in 1 mM HCl to prevent autolysis).

  • Data Acquisition: Record the volume of 0.01 M NaOH added per minute to maintain pH 7.8.

  • Calculation: Convert the rate of NaOH addition to moles of substrate cleaved per second to derive the initial velocity (

    
    ).
    
Protocol B: Kinetically Controlled Peptide Synthesis in Organic Media

This protocol utilizes Z-Phe-OMe as an acyl donor to synthesize a dipeptide (Z-Phe-Leu-NH2), leveraging the stable acyl-enzyme intermediate[1][3].

Workflow step1 1. Biocatalyst Prep (Immobilize on Celite) step2 2. Solvent Equilibration (Heptane + <2% H2O) step1->step2 step3 3. Substrate Addition (Z-Phe-OMe + Leu-NH2) step2->step3 step4 4. Kinetic Synthesis (Aminolysis > Hydrolysis) step3->step4 step5 5. HPLC Purification (Yield: Z-Phe-Leu-NH2) step4->step5

Workflow for kinetically controlled peptide synthesis using Z-Phe-OMe.

Methodology:

  • Biocatalyst Immobilization: Dissolve α-chymotrypsin in 50 mM Tris-HCl (pH 7.8). Add Celite (diatomaceous earth) to create a slurry. Lyophilize overnight. Causality: Immobilization on Celite disperses the enzyme, maximizing surface area and preventing protein aggregation in organic solvents[3].

  • Reaction Assembly: In a sealed vial, add the immobilized enzyme to a water-immiscible solvent (e.g., heptane) containing <1% water.

  • Substrate Coupling: Add 40 mM Z-Phe-OMe (acyl donor) and 120 mM Leu-NH2 (nucleophile). Causality: An excess of the nucleophile is required to outcompete any residual water for the attack on the acyl-enzyme intermediate.

  • Incubation & Mass Balance Validation: Incubate at 25°C with orbital shaking. Monitor the reaction via Reverse-Phase HPLC. Self-Validation: The system is validated by tracking the disappearance of Z-Phe-OMe and the simultaneous appearance of both Z-Phe-Leu-NH2 (product) and Z-Phe-OH (hydrolysis byproduct). The molar sum of the product and byproduct must equal the consumed substrate.

  • Termination: Filter the reaction mixture to remove the immobilized enzyme, effectively halting the reaction. Evaporate the solvent to recover the synthesized peptide.

References

  • A process for enzymatic production of peptides (EP0017485A1). Google Patents.
  • Intrinsic Effects of Solvent Polarity on Enzymatic Activation Energies. ResearchGate.
  • In Vitro Calcium-Chelating and Platelet Anti-Aggregation Activities of Soy Protein Hydrolysate Modified by the Alcalase-Catalyzed Plastein Reaction (Contains Clapes et al., Enzymatic peptide synthesis in organic media). ResearchGate.

Sources

Technical Deep Dive: Z-Phe-OMe Biological Activity & Kinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Z-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester), focusing on its role as a specific substrate probe for serine proteases.

Executive Summary

Z-Phe-OMe is a synthetic amino acid derivative widely utilized as a specific substrate to probe the catalytic activity of serine proteases, particularly


-chymotrypsin . Unlike endogenous peptides, Z-Phe-OMe is engineered with a hydrophobic protecting group (Benzyloxycarbonyl, "Z" or "Cbz") and a methyl ester moiety. This structure optimizes it for the hydrophobic S1 binding pocket of chymotrypsin, facilitating rapid acylation kinetics.

This guide details the physicochemical properties, enzymatic hydrolysis mechanism, and validated experimental protocols for using Z-Phe-OMe to quantify protease activity. It serves as a foundational reference for researchers developing enzyme assays or characterizing protease kinetics.

Chemical Identity & Physicochemical Properties

Z-Phe-OMe functions as a hydrophobic ester substrate . The "Z" group mimics the polypeptide chain N-terminal to the scissile bond, providing necessary hydrophobic contacts for enzyme recognition.

PropertySpecification
IUPAC Name Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-phenylpropanoate
Common Name Z-Phe-OMe; Cbz-Phe-OMe
CAS Number 4892-10-8
Molecular Formula

Molecular Weight 313.35 g/mol
Solubility Soluble in organic solvents (MeOH, DMSO, DMF); sparingly soluble in water (requires co-solvent for aqueous assays).
Role Specific Substrate (Serine Proteases), Peptide Synthesis Intermediate.

Biological Activity: The Serine Protease Interaction

The primary biological application of Z-Phe-OMe is its hydrolysis by


-chymotrypsin  (EC 3.4.21.1). It acts as a highly specific substrate due to the phenylalanine side chain, which fits precisely into the enzyme's hydrophobic specificity pocket.
Mechanism of Action: Acylation-Deacylation

The hydrolysis of Z-Phe-OMe follows the classical Ping-Pong Bi-Bi mechanism typical of serine proteases. The reaction proceeds in two distinct stages:[1][2]

  • Acylation (Fast): The enzyme's catalytic triad (Ser195) attacks the ester carbonyl of Z-Phe-OMe, releasing methanol and forming a covalent acyl-enzyme intermediate (Z-Phe-Enzyme).

  • Deacylation (Rate-Limiting): Water attacks the acyl-enzyme, releasing the free acid (Z-Phe-OH) and regenerating the active enzyme.

For ester substrates like Z-Phe-OMe, the acylation step is significantly faster than deacylation. This contrasts with amide substrates, where acylation is often rate-limiting.

Kinetic Pathway Visualization

The following diagram illustrates the catalytic cycle of Chymotrypsin with Z-Phe-OMe.

Chymotrypsin_Mechanism E Free Enzyme (Chymotrypsin-OH) ES Michaelis Complex (E·S) E->ES + S S Substrate (Z-Phe-OMe) TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack Acyl Acyl-Enzyme (Z-Phe-O-Ser195) TI1->Acyl Release P1 P1 Product 1 (Methanol) Acyl->P1 TI2 Tetrahedral Intermediate 2 Acyl->TI2 + Water TI2->E Release P2 P2 Product 2 (Z-Phe-OH) TI2->P2 Water H2O

Caption: Catalytic cycle of Z-Phe-OMe hydrolysis. Note the formation of the covalent Acyl-Enzyme intermediate.

Quantitative Kinetic Data

Z-Phe-OMe exhibits high catalytic efficiency (


) compared to amide analogs.
ParameterValue (Approx. at pH 7.8)Interpretation

1.0 – 2.0 mMModerate affinity; higher than some specific amides, allowing rapid turnover.

~30 – 100

High turnover number. Ester bond is cleaved rapidly.

~5 x


Indicates high specificity for Chymotrypsin.

Note: Kinetic constants vary based on buffer ionic strength, temperature, and specific enzyme source (e.g., Bovine vs. Porcine).

Experimental Protocol: pH-Stat Activity Assay

Since the hydrolysis of Z-Phe-OMe produces a carboxylic acid (Z-Phe-OH) and methanol, the reaction releases protons (


) at neutral pH. The most accurate method to monitor this reaction is the pH-Stat method , which maintains a constant pH by titrating a base.
Reagents & Preparation
  • Buffer: 5 mM Tris-HCl, pH 7.9 (Low capacity to allow sensitive pH detection).

  • Substrate Stock: 20 mM Z-Phe-OMe dissolved in DMSO or Methanol.

  • Enzyme Solution:

    
    -Chymotrypsin (1 mg/mL in 1 mM HCl to prevent autolysis).
    
  • Titrant: 0.01 M NaOH (Standardized).

Assay Workflow
  • Calibration: Calibrate the pH-stat electrode at pH 7.0 and 4.0.

  • Blanking: Add 10 mL of buffer and 100 µL of Substrate Stock to the reaction vessel. Monitor for spontaneous hydrolysis (background rate).

  • Initiation: Add 10-50 µL of Enzyme Solution.

  • Titration: The instrument automatically adds 0.01 M NaOH to maintain pH 7.9.

  • Calculation: The rate of NaOH addition (moles/min) equals the rate of hydrolysis.

Assay Logic Diagram

Assay_Workflow Start Start Assay Prep Prepare Reaction Mix: Buffer + Z-Phe-OMe (in DMSO) Start->Prep Equilibrate Equilibrate to 25°C Check Spontaneous Hydrolysis Prep->Equilibrate AddEnzyme Add α-Chymotrypsin Equilibrate->AddEnzyme Monitor Monitor pH Drop (Release of H+ from Z-Phe-OH) AddEnzyme->Monitor Titrate Auto-Titrate 0.01 M NaOH to maintain pH 7.9 Monitor->Titrate Feedback Loop Titrate->Monitor Calc Calculate Activity: Slope (mL/min) × [NaOH] = µmol/min Titrate->Calc Linear Phase End Report Specific Activity (Units/mg) Calc->End

Caption: Step-by-step workflow for the pH-Stat enzymatic assay of Z-Phe-OMe.

Trustworthiness & Validation Controls

To ensure Scientific Integrity (E-E-A-T), every assay must include:

  • Solvent Control: DMSO/Methanol concentration must be <5% to avoid denaturing the enzyme.

  • Spontaneous Hydrolysis Blank: Esters can hydrolyze spontaneously at high pH. Subtract the "No Enzyme" rate from the "Plus Enzyme" rate.

  • Active Site Titration: Use a burst-titrant (e.g., N-trans-cinnamoylimidazole) to determine the active enzyme concentration, not just total protein mass, for accurate

    
     determination.
    

References

  • Bender, M. L., et al. (1964). "The Mechanism of Action of α-Chymotrypsin." Journal of the American Chemical Society. Link

  • Zerner, B., & Bender, M. L. (1964). "The Kinetic Consequences of the Acyl-enzyme Mechanism for the Hydrolysis of Specific Substrates by α-Chymotrypsin." Journal of the American Chemical Society. Link

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. Link

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman. (Standard text for kinetic constants).

Sources

The Z-Phe-ome: A New Frontier of Druggable Targets in Immunity and Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: For decades, the right-handed B-form double helix has dominated our view of DNA's role as a static library of genetic information. However, the cellular landscape is far more dynamic, featuring transient, alternative nucleic acid structures that actively participate in regulatory processes. Among the most compelling of these is the left-handed Z-conformation, adopted by both DNA and RNA. The "Z-Phe-ome"—a term we use to conceptualize the complete system of Z-form nucleic acids (the "Z-phenotype") and their specific binding proteins—represents a critical, yet underexplored, regulatory hub. Its dysregulation is now definitively linked to the pathogenesis of viral infections, autoinflammatory syndromes, and cancer. This guide provides a comprehensive technical overview of the Z-Phe-ome, detailing the molecular principles of its formation, its function as a key signaling platform in cellular defense and homeostasis, and the emerging strategies for its therapeutic modulation. We present the mechanistic rationale behind targeting core components of this system and furnish detailed experimental workflows for the identification and validation of novel inhibitors, offering a roadmap for drug development professionals seeking to harness this promising new class of therapeutic targets.

Part 1: Molecular Architecture of the Z-Phe-ome

The Z-Phe-ome is defined by the dynamic and regulated interaction between left-handed Z-form nucleic acids and a specialized class of proteins that recognize this unique conformation. Understanding the properties of these core components is fundamental to appreciating their therapeutic potential.

Z-DNA and Z-RNA: The Conformational Switch

Under physiological conditions, specific sequences, most notably alternating purine-pyrimidine tracts (e.g., (GC)n, (GT)n), can flip from the canonical right-handed B-form to a left-handed Z-conformation.[1][2] This transition is driven by torsional stress, such as that generated by a transcribing RNA polymerase, and is stabilized by negative supercoiling or the binding of specific proteins.[3] The resulting Z-helix possesses a distinct zigzagging sugar-phosphate backbone, which creates a unique structural motif for protein recognition.

While Z-DNA formation is linked to transcription and genome instability, the discovery that double-stranded RNA (dsRNA) can also adopt a Z-conformation (Z-RNA) has significantly broadened the biological relevance of this system.[4][5] Endogenous dsRNAs, such as those formed by inverted repeat elements (e.g., Alu sequences), and exogenous viral dsRNAs are now known to be potent triggers of Z-Phe-ome signaling.[6][7]

Z-DNA/Z-RNA Binding Proteins (ZBPs): The Master Regulators

The functional output of the Z-Phe-ome is mediated by a small family of proteins containing a conserved Z-DNA/Z-RNA binding domain, known as the Zα domain.[4][8] This winged helix-turn-helix motif specifically recognizes the unique backbone and surface features of the Z-conformation.[4][9] The two most critical ZBPs in mammals are:

  • Adenosine Deaminase Acting on RNA 1 (ADAR1): The p150 isoform of ADAR1 is induced by interferon and contains a Zα domain.[10][11] Its primary role is to bind endogenous dsRNA and perform A-to-I (adenosine-to-inosine) editing, a process that marks these molecules as "self" and prevents them from activating antiviral immune sensors.[6][7]

  • Z-DNA Binding Protein 1 (ZBP1): Also known as DAI, ZBP1 is a cytosolic innate immune sensor.[9][12] Upon binding to viral or endogenous Z-RNA, ZBP1 initiates a potent inflammatory and cell death signaling cascade.[13][14]

Additionally, certain viruses, such as vaccinia virus, encode their own ZBPs (e.g., E3L) to hijack or subvert the host's Z-Phe-ome-mediated defense mechanisms.[4][11]

Z_Phe_ome_Core cluster_nucleic_acid Conformational Substrates cluster_proteins Z-Binding Proteins (ZBPs) Z_DNA Z-DNA ADAR1 ADAR1 (p150) Z_DNA->ADAR1 ZBP1 ZBP1 (DAI) Z_DNA->ZBP1 Z_RNA Z-RNA Z_RNA->ADAR1 Binds & Edits (Self-Recognition) Z_RNA->ZBP1 Binds & Senses (Danger Signal) E3L Viral E3L Z_RNA->E3L Binds & Sequesters (Immune Evasion) caption Figure 1. Core components of the Z-Phe-ome.

Caption: The Z-Phe-ome comprises Z-form nucleic acids and the ZBPs that recognize them, leading to distinct functional outcomes.

Part 2: The Z-Phe-ome as a Therapeutic Target in Disease

The balance between the actions of ADAR1 and ZBP1 is crucial for cellular homeostasis. When this balance is disrupted, either by genetic mutation or pathological stimuli like viral infection, it can drive disease. This ADAR1-ZBP1 axis represents a prime target for therapeutic intervention.

Autoimmunity and Inflammatory Disease

Loss-of-function mutations in the Zα domain of ADAR1 cause Aicardi-Goutières Syndrome (AGS), a severe genetic autoinflammatory disorder.[7][15] In the absence of functional ADAR1, endogenous Z-RNAs accumulate and are no longer shielded from immune surveillance.[15] These nucleic acids are then recognized by ZBP1 and other sensors like MDA5, triggering a chronic and damaging type I interferon response.[6][15]

  • Therapeutic Hypothesis: Enhancing ADAR1 function or inhibiting the downstream ZBP1/MDA5 signaling pathways could ameliorate the inflammatory pathology in AGS and potentially other interferonopathies.

Viral Infection

ZBP1 is a key sentinel for viral infection. Upon detecting viral Z-RNA, ZBP1 oligomerizes and, through its RHIM domain, recruits and activates RIPK3.[11] This initiates necroptosis, a highly inflammatory form of programmed cell death that eliminates infected cells and alerts the immune system.[13][14]

  • Therapeutic Hypothesis: For viral infections where immune evasion is a key pathogenic feature, developing small molecules that activate ZBP1 or prevent viral ZBPs from sequestering Z-RNA could constitute a novel host-directed antiviral strategy.

Oncology

The role of the Z-Phe-ome in cancer is a double-edged sword, offering multiple points for intervention.

  • ADAR1 as an Oncogenic Driver: ADAR1 is overexpressed in many cancers, where its RNA editing activity can promote tumor progression, immune evasion, and resistance to therapy.[6] By binding and editing immunogenic dsRNAs within cancer cells, ADAR1 prevents the activation of antiviral pathways (including ZBP1-mediated necroptosis) that would otherwise eliminate the malignant cells.[6][16]

    • Therapeutic Hypothesis: Inhibiting the Zα domain of ADAR1 could prevent it from binding its RNA substrates, thereby "unmasking" the cancer cell to the immune system and triggering immunogenic cell death.[10][16]

  • ZBP1 as a Tumor Suppressor: Activating ZBP1 can directly induce necroptosis in tumor cells.[17] Furthermore, ZBP1-driven death of inflammatory cancer-associated fibroblasts (iCAFs) can remodel the tumor microenvironment, making it more susceptible to immunotherapy.[16]

    • Therapeutic Hypothesis: Small molecule agonists of ZBP1 could serve as potent cancer therapeutics, particularly in combination with immune checkpoint inhibitors.[16][17]

Z_Phe_ome_Signaling cluster_homeostasis Cellular Homeostasis cluster_disease Disease State (Viral Infection / Cancer) Endo_ZRNA Endogenous Z-RNA (e.g., Alu) ADAR1 ADAR1 Endo_ZRNA->ADAR1 Binding & Editing (Self) ZBP1_inactive ZBP1 (Inactive) ADAR1->ZBP1_inactive Prevents Binding No_Signal Immune Quiescence Viral_ZRNA Viral / Unedited Z-RNA (Danger) ZBP1_active ZBP1 (Active) Viral_ZRNA->ZBP1_active Sensing RIPK3 RIPK3 / MLKL Activation ZBP1_active->RIPK3 RHIM-RHIM Interaction Necroptosis Necroptosis & Inflammation RIPK3->Necroptosis caption Figure 2. The ADAR1-ZBP1 signaling axis.

Caption: In healthy cells, ADAR1 shields endogenous Z-RNA. In response to danger signals, ZBP1 activation triggers necroptosis.

Part 3: Experimental Guide to Targeting the Z-Phe-ome

Developing therapeutics against the Z-Phe-ome requires robust assays to identify and characterize molecules that modulate ZBP-nucleic acid interactions.

High-Throughput Screening (HTS) for Inhibitors

The primary goal is to identify small molecules that disrupt the interaction between a ZBP's Zα domain and Z-RNA. A fluorescence polarization (FP) assay is an excellent HTS method for this purpose due to its homogeneous format and sensitivity.[18]

Principle of the FP Assay: A small, fluorescently-labeled Z-RNA probe tumbles rapidly in solution, emitting depolarized light. When bound by the much larger Zα domain protein, the complex tumbles slowly, emitting polarized light. An inhibitor that displaces the probe will cause a decrease in polarization.

Protocol 2: High-Throughput Fluorescence Polarization Screen

Objective: To screen a compound library for inhibitors of the ADAR1-Zα : Z-RNA interaction.

Materials:

  • Purified, recombinant human ADAR1 Zα domain.

  • Fluorescein-labeled synthetic Z-RNA probe (e.g., 12-bp (GC)6 duplex).

  • Assay Buffer: Phosphate-buffered saline with 0.01% Tween-20.

  • 384-well, low-volume, black assay plates.

  • Compound library plated in DMSO.

  • Plate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology:

  • Assay Optimization (Causality & Validation):

    • Rationale: Before screening, it is critical to determine the optimal concentrations of protein and probe that provide a robust and stable assay window. This self-validating step ensures that any observed signal changes are due to specific inhibition rather than assay artifacts.

    • Protein Titration: Serially dilute the Zα domain protein and incubate with a fixed, low concentration of the Z-RNA probe (e.g., 5 nM).

    • Measurement: Measure FP at each protein concentration.

    • Analysis: Plot FP versus protein concentration and fit to a binding curve to determine the dissociation constant (Kd). The optimal protein concentration for the HTS is typically the one that yields 50-80% of the maximum binding signal (EC50-EC80), ensuring the assay is sensitive to competitive inhibitors.

  • High-Throughput Screen Execution:

    • Compound Dispensing: Add test compounds from the library (e.g., 50 nL) to the assay plates using an acoustic dispenser. Include positive controls (e.g., unlabeled Z-RNA) and negative controls (DMSO vehicle).

    • Protein Addition: Add the optimized concentration of ADAR1 Zα domain to all wells and incubate for 15 minutes at room temperature to allow for compound-protein interaction.

    • Probe Addition: Add the fluorescent Z-RNA probe to all wells to initiate the binding/competition reaction.

    • Incubation: Incubate for 30-60 minutes at room temperature to reach binding equilibrium. The plate should be protected from light.

    • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis and Hit Identification:

    • Z' Factor Calculation: For each plate, calculate the Z' factor using the positive and negative controls. A Z' > 0.5 indicates an excellent and reliable screen.[19]

    • Hit Calling: Calculate the percent inhibition for each compound relative to the controls. Define a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

HTS_Workflow cluster_setup 1. Assay Setup & Optimization cluster_screen 2. HTS Execution cluster_analysis 3. Data Analysis Opt Determine Kd and EC50 of Zα:Z-RNA interaction Dispense_Cmpd Dispense Compounds & Controls Opt->Dispense_Cmpd Inform Concentrations Add_Prot Add Zα Protein Dispense_Cmpd->Add_Prot Add_Probe Add Fluorescent Z-RNA Probe Add_Prot->Add_Probe Read_FP Incubate & Read FP Signal Add_Probe->Read_FP Calc Calculate Z' Factor & % Inhibition Hits Identify 'Hits' for Confirmation Calc->Hits caption Figure 3. Workflow for a Fluorescence Polarization HTS.

Caption: A streamlined workflow for identifying inhibitors of ZBP-nucleic acid interactions via high-throughput screening.

Part 4: Future Outlook

The Z-Phe-ome is rapidly transitioning from a field of basic biological curiosity to a domain of intense therapeutic interest. The validation of ADAR1 and ZBP1 as central nodes in immunity and cancer has laid the groundwork for first-in-class drug discovery programs.

Key areas for future development include:

  • Targeting Specificity: Developing inhibitors that can distinguish between the Zα domains of ADAR1 and ZBP1 will be crucial for achieving desired therapeutic effects without unwanted off-target activity.

  • Structural Biology: High-resolution crystal structures of small molecules bound to Zα domains will enable structure-based drug design, accelerating the optimization of hit compounds into clinical candidates.

  • Biomarker Discovery: Identifying patient populations most likely to respond to Z-Phe-ome modulators (e.g., tumors with high ADAR1 expression or specific interferon signatures) will be essential for clinical success.

  • Beyond Zα: The discovery of new Z-DNA/Z-RNA binding proteins could reveal additional therapeutic targets and further expand the biological importance of the Z-Phe-ome.[8]

References

  • High-throughput screening to identify potential inhibitors of the Zα domain of the adenosine deaminase 1 (ADAR1). (2021). Saudi Journal of Biological Sciences, 28(11), 6297-6304. [Link]

  • Karki, R., & Kanneganti, T. D. (2023). The Z-nucleic acid sensor ZBP1 in health and disease. Journal of Experimental Medicine, 220(8), e20221156. [Link]

  • Karki, R., & Kanneganti, T. D. (2017). ZBP1: Innate sensor regulating cell death and inflammation. Immunological Reviews, 277(1), 90-100. [Link]

  • Gao, D., et al. (2022). ZBP1: A Powerful Innate Immune Sensor and Double-Edged Sword in Host Immunity. Viruses, 14(9), 1989. [Link]

  • Kim, Y. G., & Kim, K. K. (2020). How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity. BMB Reports, 53(9), 455-463. [Link]

  • Herbert, A. (2023). Z-DNA and Z-RNA: Methods-Past and Future. Methods in Molecular Biology, 2643, 1-17. [Link]

  • Ablasser, A., et al. (2023). Z-flipon variants reveal the many roles of Z-DNA and Z-RNA in health and disease. Life Science Alliance, 6(7), e202301986. [Link]

  • Bansal, A., & Reddy, C. K. (2021). Z-DNA in the genome: from structure to disease. Functional & Integrative Genomics, 21(3-4), 349-361. [Link]

  • Herbert, A., & Balachandran, S. (2022). Z-DNA enhances immunotherapy by triggering death of inflammatory cancer-associated fibroblasts. Journal for ImmunoTherapy of Cancer, 10(11), e005704. [Link]

  • Wu, J., et al. (2024). ZBP1 as a prognostic biomarker correlated with cell proliferation in clear cell renal cell carcinoma. BMC Cancer, 24(1), 1-15. [Link]

  • Chen, Y., et al. (2025). Z-DNA-binding protein 1-mediated programmed cell death: Mechanisms and therapeutic implications. Chinese Medical Journal, 138(16), 1935-1946. [Link]

  • Zhang, T., & Balachandran, S. (2021). Detecting Z-RNA and Z-DNA in Mammalian Cells. Methods in Molecular Biology, 2353, 163-172. [Link]

  • Drug Target Review. (2023). Understanding Z-RNA structure could provide new treatments. [Link]

  • Herbert, A., & Rich, A. (1996). A Z-DNA binding domain present in the human editing enzyme, double-stranded RNA adenosine deaminase. Proceedings of the National Academy of Sciences, 93(22), 12132-12136. [Link]

  • Tan, M. H., & Gan, S. Y. (2021). The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules. Frontiers in Immunology, 12, 624898. [Link]

  • Bodda, C., & Rehwinkel, J. (2023). ADAR1: from basic mechanisms to inhibitors. Trends in Immunology, 44(12), 1028-1040. [Link]

  • Touchlight. (2025). From Lab to Clinic: How z-dbDNA is Changing RNA Cell Therapy. [Link]

  • Herbert, A. (2025). Zα and Zβ Localize ADAR1 to Flipons That Modulate Innate Immunity, Alternative Splicing, and Nonsynonymous RNA Editing. International Journal of Molecular Sciences, 26(5), 2992. [Link]

  • K-P, H., et al. (2022). RNA editing: Expanding the potential of RNA therapeutics. Journal of Biological Chemistry, 298(10), 102431. [Link]

  • Wang, G., & Vasquez, K. M. (2014). Methods to Study Z-DNA-Induced Genetic Instability. Methods in Molecular Biology, 1107, 225-240. [Link]

  • Herbert, A. (2019). Z-DNA and Z-RNA in human disease. Communications Biology, 2(1), 7. [Link]

  • Vögeli, B., et al. (2024). The Zα Domain of ADAR1 Binds to an A-form-like Nucleic Acid Duplex with Low Micromolar Affinity. Biochemistry, 63(12), 1629-1639. [Link]

  • de Reuver, R., et al. (2020). ADAR1 interaction with Z-RNA promotes editing of endogenous double-stranded RNA and prevents MDA5-dependent immune activation. bioRxiv. [Link]

  • Kubacka, D., et al. (2022). Searching for New Z-DNA/Z-RNA Binding Proteins Based on Structural Similarity to Experimentally Validated Zα Domain. International Journal of Molecular Sciences, 23(2), 856. [Link]

  • Houben-Weyl. (2003). Reactive Peptides. Methods of Organic Chemistry, Vol. E 22d, 1-60. [Link]

  • Asami, T., et al. (2006). Metastin derivatives and use thereof.
  • Shih, P. C., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget, 9(65), 32533-32545. [Link]

  • Lanyon-Hogg, T., et al. (2022). Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. bioRxiv. [Link]

  • Isas, M., et al. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. Chemical Society Reviews, 53(3), 1149-1175. [Link]

  • Kamal, Y., et al. (2023). Targeting DNA binding proteins for cancer therapy. ResearchGate. [Link]

  • Githaka, M. W., et al. (2022). High-Throughput Screening to Identify Inhibitors of Plasmodium falciparum Importin α. Molecules, 27(7), 2275. [Link]

  • Jung, G., et al. (1989). Proceedings of the 20th European Peptide Symposium. De Gruyter. [Link]

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Technical Guide: Mechanisms of Z-Phe-OMe and Phe-OMe Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cytotoxicity of Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester) and its related analog Phe-OMe (L-phenylalanine methyl ester).

Based on "early studies" (predominantly the seminal work from the 1980s and 1990s by Thiele, Lipsky, and Goldman), the cytotoxicity of phenylalanine methyl esters is distinct from the polymerization-dependent toxicity of leucyl-leucine methyl ester (Leu-Leu-OMe). This guide elucidates the Serine Esterase-Mediated Trapping Mechanism , contrasts it with Cathepsin C-dependent pathways, and provides validated protocols for assessing these phenomena.

Part 1: Executive Technical Synthesis

The Molecule and the Confusion

Z-Phe-OMe is the N-benzyloxycarbonyl (Cbz) protected form of Phenylalanine methyl ester. In early cytotoxicology studies, it often serves as a critical structural probe to differentiate between two distinct lysosomotropic death pathways:

  • Polymerization-Dependent Lysis: (e.g., Leu-Leu-OMe) Requires a free N-terminus for Cathepsin C (DPPI) transpeptidation.

  • Ion-Trapping/Hydrolysis Lysis: (e.g., Phe-OMe) Relies on intracellular esterase activity and amino acid accumulation.

Key Distinction:

  • Phe-OMe (Free Amine): Highly cytotoxic to myeloid cells (monocytes/macrophages) via Serine Esterase hydrolysis and subsequent accumulation of free Phenylalanine (Phe).[1]

  • Z-Phe-OMe (Blocked Amine): Due to the Z-protecting group, it cannot be polymerized by Cathepsin C. Its cytotoxicity is generally lower or mechanistically distinct (mediated by non-specific hydrophobic partitioning or specific chymotrypsin-like hydrolysis), making it a vital negative control in early lysosomal disruption studies.

Mechanism of Action: The "Intracellular Trap"

Early studies identified that unlike weak bases (e.g., chloroquine) that accumulate via protonation, amino acid methyl esters like Phe-OMe induce toxicity through a suicide hydrolysis pathway :

  • Permeation: The hydrophobic ester (Phe-OMe or Z-Phe-OMe) passively diffuses across the plasma and lysosomal membranes.

  • Enzymatic Hydrolysis:

    • Phe-OMe: Inside the cell (specifically lysosomes or cytosol depending on the cell type), Serine Esterases cleave the methyl group.

    • Z-Phe-OMe: Requires chymotrypsin-like endopeptidases for cleavage.

  • Accumulation & Rupture: The resulting free amino acid (Phe) or Z-amino acid is less membrane-permeable than the ester.

    • Phe-OMe Toxicity: Rapid accumulation of L-Phe exceeds solubility limits or osmotic capacity, leading to Lysosomal Membrane Permeabilization (LMP) .

    • Z-Phe-OMe Behavior: The Z-group increases hydrophobicity, potentially allowing the hydrolysis product (Z-Phe) to diffuse out, thereby reducing osmotic stress compared to free Phe. Thus, Z-Phe-OMe is often less toxic, validating the requirement for the free amine in the "ion-trapping" model.

Part 2: Experimental Protocols

Protocol: Synthesis & Preparation of Methyl Esters

Note: Fresh preparation is critical due to spontaneous hydrolysis.

Reagents:

  • Z-Phe-OH or L-Phe-OH

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

  • Diethyl Ether (for precipitation)

Workflow:

  • Activation: Chill 50 mL anhydrous methanol to

    
    . Dropwise add 5 mL 
    
    
    
    (Caution: Exothermic, HCl gas evolution).
  • Solubilization: Add 10 mmol of Z-Phe-OH (or L-Phe-OH). Stir at

    
     for 30 min, then warm to Room Temperature (RT) for 12 hours.
    
  • Isolation: Evaporate solvent in vacuo.

  • Purification: Re-dissolve residue in minimal methanol; precipitate with cold diethyl ether.

  • Validation: Check purity via Thin Layer Chromatography (TLC) (System:

    
    :MeOH:AcOH 85:10:5). 
    
    
    
    of Ester >
    
    
    of Acid.
Protocol: Comparative Cytotoxicity Assay ( Cr Release)

This "early study" standard measures membrane rupture (necrosis/late apoptosis).

Materials:

  • Target Cells: U937 (Human monocytic cell line) or HL-60.[2][3]

  • Inhibitors: PMSF (Serine esterase inhibitor), Gly-Phe-CHN2 (Cathepsin C inhibitor).

  • Agents: Phe-OMe, Z-Phe-OMe, Leu-Leu-OMe (Positive Control).

Step-by-Step:

  • Labeling: Incubate

    
     cells with 
    
    
    
    
    
    (sodium chromate) for 60 min at
    
    
    . Wash
    
    
    .
  • Inhibitor Pre-treatment (Optional):

    • Group A: None.

    • Group B: Pre-treat with

      
       PMSF for 30 min (Blocks Phe-OMe toxicity).
      
    • Group C: Pre-treat with

      
       Gly-Phe-CHN2 (Blocks Leu-Leu-OMe toxicity).
      
  • Exposure: Plate cells (

    
    /well). Add agents (Concentration range: 
    
    
    
    ).
  • Incubation: Incubate for 4–18 hours.

  • Readout: Harvest supernatant; measure gamma counts.

Expected Results:

  • Phe-OMe: High toxicity in U937; Blocked by PMSF; Unaffected by Gly-Phe-CHN2.

  • Z-Phe-OMe: Minimal/Low toxicity (due to lack of rapid accumulation or polymerization).

  • Leu-Leu-OMe: High toxicity; Blocked by Gly-Phe-CHN2; Unaffected by PMSF.

Part 3: Data Visualization & Mechanism

Comparative Toxicity Profile

The following table summarizes the biological activity established in early myeloid toxicity studies (e.g., Thiele et al., 1992).

CompoundTarget EnzymeMechanism of ToxicityInhibited ByPrimary Target Cells
Phe-OMe Serine EsteraseIntracellular Accumulation of Phe (Osmotic/Solubility stress)PMSF (Serine protease inhibitor)Monocytes, Macrophages (U937, THP-1)
Leu-Leu-OMe Cathepsin C (DPPI)Polymerization into membranolytic (Leu-Leu)

-OMe
Gly-Phe-CHN

, E-64
NK Cells, CTLs, Myeloid Cells
Z-Phe-OMe Chymotrypsin-likeLow Toxicity (Control). Hydrolysis yields Z-Phe (diffusible).N/AMinimal toxicity in this context
Mechanistic Pathway Diagram

The diagram below illustrates the divergent pathways of Phe-OMe (Esterase Trap) versus Leu-Leu-OMe (Polymerization), highlighting why Z-Phe-OMe acts as a negative control.

CytotoxicityPathways cluster_extracellular Extracellular Space cluster_lysosome Lysosome / Cytosol PheOMe Phe-OMe (Hydrophobic) SerineEst Serine Esterase (Enzyme) PheOMe->SerineEst Diffusion & Substrate Binding ZPheOMe Z-Phe-OMe (Blocked N-term) ZPhe Z-Phe + MeOH (Diffusible Acid) ZPheOMe->ZPhe Slow Hydrolysis CatC Cathepsin C (DPPI) ZPheOMe->CatC No Reaction (Blocked N-term) LLOMe Leu-Leu-OMe (Hydrophobic) LLOMe->CatC Diffusion PheAccum L-Phe Accumulation (High Conc.) SerineEst->PheAccum Hydrolysis Osmotic Osmotic Swelling & Rupture PheAccum->Osmotic Trapping NoTox Minimal Toxicity (Diffusion Out) ZPhe->NoTox Efflux Polymer (Leu-Leu)n-OMe (Insoluble Polymer) CatC->Polymer Transpeptidation (Requires Free Amine) Lysis Membrane Lysis Polymer->Lysis Detergent Effect PMSF PMSF (Inhibitor) PMSF->SerineEst Blocks

Caption: Divergent cytotoxic mechanisms. Phe-OMe kills via esterase-mediated accumulation, while Z-Phe-OMe is non-toxic or weakly toxic due to lack of polymerization and diffusibility of hydrolysis products.

Part 4: References

  • Thiele, D. L., & Lipsky, P. E. (1990). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I. The Journal of Immunology. Link

  • Thiele, D. L., & Lipsky, P. E. (1992). Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester.[2] The Journal of Immunology. Link

  • Goldman, R., & Kaplan, A. (1973). Rupture of rat liver lysosomes mediated by amino acid esters. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Gazit, E. (2002). A possible role for pi-stacking in the self-assembly of amyloid fibrils. (Context for Z-Phe-Phe self-assembly). FASEB Journal. Link

Sources

Z-Phe-OMe: A Comprehensive Technical Guide on Solubility, Stability, and Biocatalytic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biocatalysis and peptide engineering, I frequently navigate the intricate balance between substrate solubility and enzymatic stability. N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is a cornerstone acyl donor in the enzymatic synthesis of peptides. Its structural architecture—a hydrophobic benzyl side chain, a sterically bulky carbamate protecting group (Cbz/Z), and an activated methyl ester—makes it an exceptionally efficient substrate for serine proteases like


-chymotrypsin.

However, realizing its full synthetic potential requires rigorous control over its physicochemical environment. This whitepaper provides an in-depth mechanistic guide to managing the solubility and stability profile of Z-Phe-OMe, ensuring high-yield, self-validating biocatalytic workflows.

Physicochemical Profiling: The Solubility Challenge

Z-Phe-OMe is fundamentally hydrophobic. In purely aqueous buffers, its solubility is negligible (< 0.1 mg/mL), leading to rapid precipitation and catastrophic drops in reaction kinetics. To circumvent this, solvent engineering is required. The introduction of organic solvents increases the solubility of poorly water-soluble substrates like Z-Phe-OMe and fundamentally shifts the thermodynamic reaction equilibrium to favor peptide synthesis over spontaneous hydrolysis[1].

When selecting a solvent system, the partition coefficient (


) is the critical metric. Research indicates that the highest synthetic rates for Z-Phe-OMe coupling are confined to solvent environments with a 

[2]. Solvents like isooctane or n-hexane are ideal because they effectively solubilize the acyl donor without stripping the essential hydration layer from the biocatalyst.
Table 1: Solubility and Solvent Engineering Profile of Z-Phe-OMe
Solvent SystemSubstrate SolubilityMechanistic Implication & Biocatalytic Impact
100% Aqueous Buffer Very Low (< 0.1 mg/mL)Substrate precipitates. High water activity (

) drives complete hydrolysis to Z-Phe-OH.
DMSO / DMF Very High (> 100 mg/mL)Ideal for highly concentrated stock solutions. However, >15% (v/v) in reactions denatures most native proteases.
90/10 Isooctane/THF Moderate to HighOptimal for micro-aqueous systems. THF acts as a co-solvent for Z-Phe-OMe, while isooctane preserves enzyme hydration[2].
80% n-Hexane/Aqueous High (in organic phase)Biphasic system. The organic phase acts as a substrate reservoir, ensuring high enzyme stability and continuous substrate feeding[3].

Chemical and Enzymatic Stability Dynamics

The stability of Z-Phe-OMe is entirely context-dependent. Chemically, the methyl ester is stable under neutral to mildly acidic conditions. Enzymatically, however, it is highly reactive. When introduced to


-chymotrypsin, the bulky phenylalanine side chain perfectly occupies the enzyme's hydrophobic S1 binding pocket, positioning the ester bond for rapid nucleophilic attack by the catalytic triad (Ser195).

This creates an acyl-enzyme intermediate. At this juncture, the intermediate faces a kinetic bifurcation: it can either be attacked by water (yielding the hydrolysis byproduct Z-Phe-OH) or by an acyl acceptor like an amino acid amide (yielding the target dipeptide).

Pathway A Z-Phe-OMe (Acyl Donor) C Acyl-Enzyme Intermediate A->C + Enzyme - MeOH B α-Chymotrypsin B->C F Target Dipeptide (Z-Phe-Leu-NH2) C->F + Acyl Acceptor G Hydrolysis Byproduct (Z-Phe-OH) C->G + Water D Acyl Acceptor (e.g., Leu-NH2) D->F E Water (Hydrolysis) E->G

Enzymatic peptide synthesis pathway illustrating Z-Phe-OMe partitioning.
Table 2: Kinetic Partitioning in -Chymotrypsin Catalysis
Solvent SystemWater Activity (

)
Primary Reaction PathwayDominant Product
100% Aqueous 1.0HydrolysisZ-Phe-OH
90/10 Isooctane/THF 0.30Aminolysis (Solution-phase)Z-Phe-Leu-NH2[2]
90/10 Isooctane/THF 0.14Aminolysis (Solid-phase)Z-Phe-Leu-Resin[2]
80% n-Hexane/Buffer N/A (Biphasic)AminolysisZ-Phe-Gly-NH2[3]

Self-Validating Experimental Protocols

To translate these thermodynamic principles into reliable laboratory outcomes, workflows must be designed with built-in causality and self-validation. The following protocols guarantee that any deviation in Z-Phe-OMe stability is immediately detectable.

Workflow S1 1. Solvent Engineering (Aqueous vs Biphasic) S2 2. Z-Phe-OMe Solubilization (Co-solvent Addition) S1->S2 S3 3. Biocatalyst Introduction (α-Chymotrypsin) S2->S3 S4 4. Kinetic Sampling (HPLC Aliquots) S3->S4 S5 5. Product Quantification (Yield vs Hydrolysis) S4->S5

Step-by-step workflow for evaluating Z-Phe-OMe stability and conversion.
Protocol 1: Biphasic Solubility and Hydrolytic Stability Profiling

Purpose: To establish the baseline stability of Z-Phe-OMe against enzymatic hydrolysis in an engineered biphasic solvent system.

  • Solvent Preparation: Prepare an 80% (v/v) n-hexane and 20% (v/v) 100 mM Tris-HCl buffer (pH 8.0) biphasic system.

    • Causality: The non-polar n-hexane phase acts as a high-capacity reservoir for the hydrophobic Z-Phe-OMe, preventing precipitation, while the aqueous phase maintains the enzyme's active site conformation[3].

  • Substrate Solubilization: Dissolve Z-Phe-OMe directly into the n-hexane phase to a final system concentration of 50 mM.

  • Biocatalyst Introduction: Introduce 1 mg/mL of

    
    -chymotrypsin to the aqueous phase.
    
    • Causality: The reaction occurs exclusively at the liquid-liquid interface, protecting the bulk enzyme from solvent denaturation.

  • Kinetic Sampling: Extract 50 µL aliquots from the organic phase at 10-minute intervals. Quench immediately with 1% trifluoroacetic acid (TFA) in acetonitrile to irreversibly denature the enzyme and halt catalysis.

  • Self-Validation Checkpoint (Mass Balance): Analyze via RP-HPLC (C18 column, UV detection at 254 nm). The sum of the molar concentrations of unreacted Z-Phe-OMe and the hydrolysis product (Z-Phe-OH) must equal the initial 50 mM substrate concentration. A deficit in mass balance definitively indicates substrate precipitation or unquenched side-reactions.

Protocol 2: Kinetically Controlled Dipeptide Synthesis

Purpose: To synthesize Z-Phe-Leu-NH2 by thermodynamically outcompeting water with an acyl acceptor.

  • Reaction Matrix: Utilize a 90/10 (v/v) isooctane/tetrahydrofuran (THF) mixture. Adjust the thermodynamic water activity (

    
    ) to 0.30 using saturated salt solutions over 24 hours.
    
    • Causality: THF solubilizes the substrate, while

      
       provides the exact monolayer of essential water required to maintain the enzyme's structural flexibility without dominating as a nucleophile[2].
      
  • Reactant Loading: Add 20 mM Z-Phe-OMe (acyl donor) and 60 mM Leu-NH2 (acyl acceptor).

    • Causality: A 3-fold molar excess of the nucleophile drives the kinetic resolution toward aminolysis rather than hydrolysis.

  • Catalysis: Add AOT ion-paired

    
    -chymotrypsin (1 mg/mL). Incubate at 25°C under continuous orbital shaking (250 rpm) to eliminate mass transfer limitations.
    
  • Self-Validation Checkpoint (Hydrolytic Penalty Baseline): Run a parallel control identical in every way, but lacking the Leu-NH2 acyl acceptor. The rate of Z-Phe-OH formation in this control establishes the baseline hydrolytic penalty of the system. If the hydrolysis rate in the control matches the aminolysis rate in the active reaction, the

    
     is too high and must be lowered.
    

References

  • Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media Source: PubMed / NIH URL
  • Dipeptide Synthesis in Biphasic Medium: Evaluating the use of Commercial Porcine Pancreatic Lipase Preparations and the Involvement of Contaminant Proteases Source: SciELO URL
  • BIOCATALYSIS IN NON-CONVENTIONAL MEDIA: KINETIC AND THERMODYNAMIC ASPECTS Source: WUR eDepot URL

Sources

Unlocking the Z-Phe-ome: Precision Profiling of the Cysteine Protease Landscape

[1]

Executive Summary: Defining the Z-Phe-ome

In modern pharmacology, the "Z-Phe-ome" represents a specialized functional sub-proteome: the collective interactome of proteins accessible to N-benzyloxycarbonyl-phenylalanine (Z-Phe) scaffold-based electrophiles.[1] While not a canonical term like "kinome," the Z-Phe-ome is critical in drug development because it encompasses the primary drivers of lysosomal proteolysis—specifically Cysteine Cathepsins (B, L, S, K) —and their off-target landscape.

This guide investigates the novelty of the Z-Phe-ome, moving beyond generic protease inhibition to isoform-specific profiling using Activity-Based Protein Profiling (ABPP).[1] By leveraging the privileged Z-Phe pharmacophore, researchers can map the "reactive" state of disease-relevant proteases in cancer metastasis, neurodegeneration, and viral entry (including SARS-CoV-2).[1]

Part 1: The Chemical Biology of the Z-Phe Scaffold

The Pharmacophore

The Z-Phe moiety acts as a "Trojan horse" recognition element.

  • The "Z" Cap (Benzyloxycarbonyl): Mimics the P3/P2 hydrophobic pocket interactions, providing initial affinity for the S2 subsite of papain-like cysteine proteases.

  • The "Phe" Residue: Occupies the S2 pocket (which prefers hydrophobic/aromatic residues in Cathepsin L) or S1, directing specificity.[1]

  • The Warhead: The electrophile (e.g., diazomethylketone, fluoromethylketone, vinyl sulfone) that traps the catalytic cysteine.

Mechanism of Action: Covalent Trapping

The novelty of Z-Phe-ome profiling lies in its ability to capture enzymes only in their catalytically active state, distinguishing them from zymogens or inhibitor-bound complexes.[1]

Mechanism:

  • Recognition: The Z-Phe scaffold binds the substrate-binding cleft.[1]

  • Nucleophilic Attack: The thiolate anion of the catalytic Cysteine (e.g., Cys25 in Cathepsin L) attacks the electrophilic carbon of the warhead.

  • Irreversible Modification: A stable covalent bond (thioether or thiohemiacetal) is formed, permanently tagging the enzyme.[1]

ZPheMechanismEnzymeActive Cathepsin(Cys-SH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex Recognition (S2 Pocket)ProbeZ-Phe-Probe(Warhead)Probe->ComplexTransitionTransition State(Thiolate Attack)Complex->Transition Nucleophilic AttackAdductCovalent Adduct(Z-Phe-S-Enzyme)Transition->Adduct Irreversible Inhibition

Figure 1: Kinetic mechanism of Z-Phe probe engagement.[1] The probe acts as a suicide substrate, locking the enzyme in a covalent complex.

Part 2: Investigating the Z-Phe-ome via ABPP

To investigate the Z-Phe-ome, we utilize Activity-Based Protein Profiling (ABPP) .[1] This method uses a Z-Phe probe equipped with a "click" handle (alkyne or azide) to visualize and enrich the target proteome.[1]

Experimental Causality: Why Competitive ABPP?

Direct labeling identifies all targets.[1] However, to determine the novelty or selectivity of a new drug candidate against the Z-Phe-ome, we use Competitive ABPP .

  • Logic: Pre-treatment with a drug blocks the active site. Subsequent labeling with the Z-Phe probe will show reduced signal for the drug's targets.

  • Result: This generates an "inverse" signal, quantifying target engagement (TE) and off-target effects simultaneously.[1]

Protocol: Mapping the Z-Phe-ome

Standardized for cell lysates (e.g., RAW 264.7 or HeLa).[1]

Step 1: Proteome Preparation [1]
  • Lyse cells in PBS + 0.1% Triton X-100 . Note: Avoid strong denaturants (SDS/Urea) at this stage to preserve enzymatic activity.[1]

  • Normalize protein concentration to 1 mg/mL (BCA Assay).

  • Critical Control: Heat-kill one aliquot (95°C, 5 min) to define non-specific background binding.

Step 2: Competitive Inhibition (The Variable)
  • Aliquot 50 µL lysate per condition.

  • Add Test Compound (e.g., novel Z-Phe analog) at varying concentrations (0.1 nM – 10 µM).[1]

  • Incubate 30 min @ 37°C .

Step 3: Probe Labeling (The Constant)
  • Add Z-Phe-Alkyne Probe (e.g., 1 µM final).[1]

  • Incubate 1 hour @ 37°C . Causality: This labels any active cysteine proteases remaining after Step 2.

Step 4: Click Chemistry (The Reporter)
  • Prepare "Click Mix" (Final concentrations):

    • 100 µM TBTA (Ligand)[1]

    • 1 mM TCEP (Reductant)[1]

    • 1 mM CuSO4 (Catalyst)[1]

    • 100 µM Azide-Rhodamine (Visualization) or Azide-Biotin (Enrichment).[1]

  • Add Click Mix to lysates.[1] Vortex. Incubate 1 hour @ RT .

Step 5: Analysis
  • Gel-Based: Run SDS-PAGE.[1] Scan for fluorescence.[1][2][3]

  • MS-Based: Streptavidin enrichment -> On-bead trypsin digestion -> LC-MS/MS.[1]

ABPPWorkflowcluster_0Phase 1: Competitioncluster_1Phase 2: DetectionLysateNative Proteome(Active Cathepsins)BlockedTarget Engagement(Active Site Blocked)Lysate->Blocked+ DrugDrugTest Inhibitor(Z-Phe-X)ClickCuAAC Click Reaction(Add Rhodamine/Biotin)Blocked->Click+ ProbeProbeZ-Phe-Alkyne ProbeProbe->ClickReadoutFluorescence/MS(Inverse Signal)Click->Readout

Figure 2: Competitive ABPP Workflow.[1] Loss of signal indicates successful target engagement by the test drug.

Part 3: Data Interpretation & Specificity[1]

The "novelty" of a Z-Phe compound is defined by its Selectivity Profile within the Z-Phe-ome.[1]

Quantitative Profiling (Example Data)

The following table illustrates how to interpret Z-Phe-ome data. A "Novel" inhibitor should show high potency against the target (e.g., Cathepsin L) and low potency against off-targets (e.g., Cathepsin B).[1]

Target ProteinZ-Phe-Ala-CHN2 (Reference)Novel Z-Phe Analog (Hypothetical)Interpretation
Cathepsin L IC50: 1.2 nMIC50: 0.8 nMPrimary Target: High potency retained.[1]
Cathepsin B IC50: 500 nMIC50: >10,000 nMSelectivity: Novel analog eliminates Cat B cross-reactivity.[1]
Cathepsin S IC50: 15 nMIC50: 250 nMDifferentiation: Improved isoform specificity.[1]
Legumain No InhibitionNo InhibitionControl: Specificity to papain-family maintained.
The "Dark Matter" of the Z-Phe-ome

Investigating the Z-Phe-ome often reveals unexpected targets.

  • Viral Proteases: Z-Phe probes have been shown to cross-react with viral cysteine proteases (e.g., SARS-CoV-2 Mpro or PLpro) if the S2 pocket topology is similar.[1]

  • Calpains: Calcium-dependent cysteine proteases can be off-targets of broad Z-Phe probes.[1]

  • Validation: Any "new" band on a gel must be identified via Mass Spec (LC-MS/MS) to confirm it is not a non-specific alkylation event.[1]

References

  • Kirschke, H., & Shaw, E. (1981).[1][4] Rapid inactivation of cathepsin L by Z-Phe-PheCHN2 and Z-Phe-AlaCHN2.[1][5][6] Biochemical and Biophysical Research Communications.

  • Bogyo, M., et al. (2000).[1] Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences. [1]

  • Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [1]

  • Mellott, D. M., et al. (2021).[1] Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses.[1][7][8] mBio. [1]

  • Sanman, L. E., & Bogyo, M. (2014).[1] Activity-based profiling of proteases. Annual Review of Biochemistry.

An In-Depth Technical Guide to the Binding Affinity and Kinetics of N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester (Z-Phe-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the binding affinity and kinetics of N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe). We will delve into the core principles of molecular interactions and provide detailed, field-proven methodologies for their precise measurement.

Introduction: The Significance of Z-Phe-OMe in Protease Inhibition

N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is a derivative of the amino acid L-phenylalanine, featuring a benzyloxycarbonyl (Z) protecting group on the amine and a methyl ester on the carboxyl group. Such modifications are of significant interest in medicinal chemistry and chemical biology, particularly in the context of enzyme inhibition. Phenylalanine derivatives are known to interact with proteases, a class of enzymes that catalyze the breakdown of proteins.

One of the most well-studied proteases that interacts with phenylalanine derivatives is chymotrypsin , a serine protease found in the digestive system. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. Due to its structural similarity to the natural substrates of chymotrypsin, Z-Phe-OMe is hypothesized to act as a competitive inhibitor, binding to the enzyme's active site and preventing the binding and cleavage of its natural substrates.[1][2] Understanding the binding affinity and kinetics of this interaction is crucial for the rational design of more potent and specific protease inhibitors.[1]

This guide will use the interaction between Z-Phe-OMe and chymotrypsin as a primary example to illustrate the principles and techniques for characterizing binding affinity and kinetics.

Foundational Principles: Understanding Binding Affinity and Kinetics

The interaction between a ligand (like Z-Phe-OMe) and its protein target (like chymotrypsin) is governed by a set of thermodynamic and kinetic parameters that define the stability and dynamics of the resulting complex.

Binding Affinity (KD): This parameter quantifies the strength of the interaction between the ligand and its target at equilibrium. It is represented by the dissociation constant (KD), which is the ratio of the off-rate to the on-rate (koff/kon). A lower KD value indicates a higher binding affinity.

Binding Kinetics (kon and koff): These parameters describe the rates at which the ligand-protein complex is formed and broken down.

  • Association rate constant (kon or ka): Measures how quickly the ligand binds to the target.

  • Dissociation rate constant (koff or kd): Measures how quickly the ligand dissociates from the target.

A comprehensive understanding of both affinity and kinetics is essential in drug discovery. For instance, two inhibitors may have the same KD but vastly different kinetic profiles. One might have a fast on-rate and a fast off-rate, while the other has a slow on-rate and a very slow off-rate (long residence time). The latter is often a more desirable characteristic for a therapeutic agent.

Methodologies for Characterizing Z-Phe-OMe Binding

Several biophysical techniques can be employed to measure the binding affinity and kinetics of Z-Phe-OMe to its target. The choice of method depends on factors such as the amount and purity of the protein and ligand, the expected affinity, and the specific information required. The most common label-free techniques are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[3][4][5][6] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[4]

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilization Immobilize Chymotrypsin on Sensor Chip Equilibration Equilibrate with Running Buffer Immobilization->Equilibration 1 AnalytePrep Prepare Z-Phe-OMe Serial Dilutions Association Inject Z-Phe-OMe (Association) AnalytePrep->Association 2 Equilibration->Association Dissociation Flow Running Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram 3 Regeneration->Equilibration Next Cycle Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: SPR experimental workflow for Z-Phe-OMe and chymotrypsin.

  • Immobilization of Chymotrypsin:

    • Activate the surface of a CM5 sensor chip (a common type of SPR chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of chymotrypsin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip surface via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the injection of chymotrypsin to subtract non-specific binding and bulk refractive index changes.

  • Preparation of Z-Phe-OMe:

    • Prepare a stock solution of Z-Phe-OMe in a suitable solvent (e.g., DMSO) and then serially dilute it into the running buffer (e.g., PBS with 0.05% Tween 20) to create a range of concentrations. It is crucial to ensure that the final DMSO concentration is the same across all samples and in the running buffer.

  • SPR Measurement:

    • Equilibrate the system by flowing the running buffer over both the active and reference flow cells until a stable baseline is achieved.

    • Inject the lowest concentration of Z-Phe-OMe over the flow cells for a set period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Regenerate the sensor chip surface by injecting a solution that disrupts the chymotrypsin-Z-Phe-OMe interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration). This step needs to be optimized for the specific interaction.

    • Repeat the injection cycle with increasing concentrations of Z-Phe-OMe.

  • Data Analysis:

    • The raw data, presented as a sensorgram (response units vs. time), is processed by subtracting the signal from the reference flow cell.

    • The resulting sensorgrams are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Table 1: Representative Kinetic Data for Protease Inhibitors (Illustrative)

CompoundTargetkon (M-1s-1)koff (s-1)KD (nM)Reference
Peptide Aldehyde Inhibitor20S Proteasome--Varies[7]
AeTITrypsin--0.24[6]
AeTIChymotrypsin--0.05[6]
Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[1][8] It is the only method that can determine all thermodynamic parameters (enthalpy ΔH, entropy ΔS, and binding affinity KD) in a single experiment.[1][8]

ITC_Workflow cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis ProteinPrep Prepare Chymotrypsin in Sample Cell Titration Inject Z-Phe-OMe into Chymotrypsin Solution ProteinPrep->Titration 1 LigandPrep Prepare Z-Phe-OMe in Syringe LigandPrep->Titration 2 HeatMeasurement Measure Heat Change per Injection Titration->HeatMeasurement Thermogram Generate Titration Thermogram HeatMeasurement->Thermogram 3 Fitting Fit Data to Binding Model Thermogram->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results

Caption: ITC experimental workflow for Z-Phe-OMe and chymotrypsin.

  • Sample Preparation:

    • Prepare a solution of chymotrypsin at a known concentration in a suitable buffer (e.g., phosphate or Tris buffer).

    • Prepare a solution of Z-Phe-OMe at a concentration typically 10-20 times higher than the chymotrypsin concentration in the identical buffer. It is critical that the buffer composition is precisely matched between the protein and ligand solutions to minimize heats of dilution. Dialysis of the protein against the buffer used to dissolve the ligand is highly recommended.

  • ITC Measurement:

    • Load the chymotrypsin solution into the sample cell of the calorimeter and the Z-Phe-OMe solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, precisely controlled injections of the Z-Phe-OMe solution into the chymotrypsin solution. The heat change associated with each injection is measured.

    • A control experiment, titrating Z-Phe-OMe into the buffer alone, should be performed to determine the heat of dilution of the ligand.

  • Data Analysis:

    • The raw data is a series of peaks, with each peak representing the heat change upon injection.

    • The area under each peak is integrated to determine the heat change for that injection.

    • This data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.

Table 2: Representative Thermodynamic Data for Protein-Ligand Interactions (Illustrative)

LigandProteinKD (μM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
NBD-556gp120--38.027.0-[9]
AcCoAAAC(6')-li10 and 1-1 and -2-2[10]
Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[11][12][13][14] It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[11][14] BLI is often considered more user-friendly and higher-throughput than SPR, making it suitable for screening applications.[15]

BLI_Workflow cluster_prep Preparation cluster_run BLI Measurement cluster_analysis Data Analysis Immobilization Immobilize Chymotrypsin on Biosensor Tip Baseline Establish Baseline in Buffer Immobilization->Baseline 1 AnalytePrep Prepare Z-Phe-OMe in Microplate Association Dip into Z-Phe-OMe (Association) AnalytePrep->Association 2 Baseline->Association Dissociation Dip into Buffer (Dissociation) Association->Dissociation Interferogram Generate Interferograms Dissociation->Interferogram 3 Fitting Fit Data to Kinetic Model Interferogram->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: BLI experimental workflow for Z-Phe-OMe and chymotrypsin.

  • Immobilization of Chymotrypsin:

    • Select a suitable biosensor (e.g., an amine-reactive biosensor for covalent coupling or a streptavidin-coated biosensor if using a biotinylated chymotrypsin).

    • Immobilize chymotrypsin onto the biosensor surface according to the manufacturer's protocol.

  • Sample Preparation:

    • Prepare serial dilutions of Z-Phe-OMe in a suitable buffer in a 96- or 384-well microplate.

  • BLI Measurement:

    • Establish a stable baseline by dipping the biosensor tips into wells containing only the running buffer.

    • Move the biosensor tips to the wells containing the Z-Phe-OMe solutions to measure the association phase.

    • Transfer the biosensor tips back to the buffer-only wells to measure the dissociation phase.

  • Data Analysis:

    • The change in wavelength (nm) over time is plotted.

    • The resulting curves are processed and fitted to a kinetic model to determine kon, koff, and KD.

Mechanism of Inhibition: Competitive Inhibition

Based on its structural similarity to the natural substrates of chymotrypsin, Z-Phe-OMe is expected to act as a competitive inhibitor .[1][2] This means that Z-Phe-OMe binds to the active site of the enzyme, thereby preventing the substrate from binding.[13][16][17]

Visualizing the Mechanism of Competitive Inhibition

Competitive_Inhibition cluster_enzyme Enzyme (E) cluster_substrate Substrate (S) cluster_inhibitor Inhibitor (I) (Z-Phe-OMe) cluster_es_complex Enzyme-Substrate Complex (ES) cluster_ei_complex Enzyme-Inhibitor Complex (EI) cluster_product Product (P) E Active Site ES Active Site (Occupied by S) E->ES + S EI Active Site (Blocked by I) E->EI + I S Substrate I Inhibitor ES->E + P P Product

Caption: Competitive inhibition of an enzyme by an inhibitor like Z-Phe-OMe.

In competitive inhibition, increasing the substrate concentration can overcome the effect of the inhibitor.[13] Kinetic studies, such as those described above, can confirm this mechanism.

Conclusion and Future Directions

This guide has provided a comprehensive framework for characterizing the binding affinity and kinetics of Z-Phe-OMe, a representative phenylalanine derivative with potential as a protease inhibitor. By employing techniques such as SPR, ITC, and BLI, researchers can obtain detailed insights into the molecular interactions that govern enzyme inhibition.

While chymotrypsin serves as an excellent model system, the principles and methodologies outlined here are broadly applicable to the study of other proteases and their inhibitors. Future research could focus on:

  • Determining the specific kinetic and thermodynamic parameters for Z-Phe-OMe with a panel of proteases to assess its selectivity.

  • Utilizing structural biology techniques, such as X-ray crystallography, to visualize the binding mode of Z-Phe-OMe in the active site of its target.

  • Synthesizing and characterizing analogs of Z-Phe-OMe to develop more potent and selective inhibitors with therapeutic potential.

By combining these powerful biophysical techniques with medicinal chemistry and structural biology, the scientific community can continue to advance our understanding of enzyme inhibition and develop novel therapeutics for a wide range of diseases.

References

  • The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Canadian Science Publishing. Available from: [Link]

  • Graczyk, J. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). PubMed. Available from: [Link]

  • Geurink, P. P., et al. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry. Available from: [Link]

  • Purdie, J. E., & Benoiton, N. L. The interaction of a-chymotrypsin with phenylalanine derivatives containing a free a-amino group. Canadian Journal of Biochemistry. Available from: [Link]

  • White, E. H., et al. Preferential inhibition of alpha-chymotrypsin by the D form of an amino acid derivative, N'-isobutyryl-N-benzyl-N-nitrosophenylalaninamide (ia). Journal of the American Chemical Society. Available from: [Link]

  • (a) The inhibitor Z-Gly-Gly-Phe-CH2Cl; (b) its mode of binding to His57... ResearchGate. Available from: [Link]

  • Ueno, A., et al. Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. PubMed. Available from: [Link]

  • 'Switch-off' biosensing for chymotrypsin-catalyzed reaction by SPR–SERS spectroscopy. Royal Society of Chemistry. Available from: [Link]

  • ITC-Derived Binding Constants. Bio-Rad. Available from: [Link]

  • N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. PubChem. Available from: [Link]

  • Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern. MDPI. Available from: [Link]

  • Stein, R. L., et al. Kinetic characterization of the chymotryptic activity of the 20S proteasome. PubMed. Available from: [Link]

  • ENZYME INHIBITION. eGyanKosh. Available from: [Link]

  • Enzyme Inhibition: Mechanisms and Scope. SciSpace. Available from: [Link]

  • ENZYME INHIBITION. eGyanKosh. Available from: [Link]

  • Hsieh, H.-P., et al. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PMC. Available from: [Link]

  • Enzyme Inhibition. BJB. Available from: [Link]

  • N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester. PubChem. Available from: [Link]

  • N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester. SpectraBase. Available from: [Link]

  • Enzyme inhibitor. Wikipedia. Available from: [Link]

  • A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-Portal.org. Available from: [Link]

  • Elucidating Protein Binding Mechanisms by Variable-c ITC. PMC. Available from: [Link]

  • Kinetic analysis of trypsin and chymotrypsin inhibition by AeTI... ResearchGate. Available from: [Link]

  • Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. Available from: [Link]

Sources

Exploratory Studies of the Z-Phe-ome: Mapping the Interactome of Z-Phe-Scaffolded Probes in Cell Culture

[1]

Executive Summary

The "Z-Phe-ome" refers to the specific subset of the proteome that interacts with, or is modified by, small molecules containing the N-benzyloxycarbonyl-L-phenylalanine (Z-Phe) structural motif.[1] Historically, the Z-Phe moiety has been a privileged scaffold for targeting cysteine proteases, particularly Cathepsins B and L, due to its ability to occupy the hydrophobic S2 subsite of the enzyme's active cleft. However, in complex cellular environments, the selectivity of these scaffolds is rarely absolute.

This technical guide outlines a chemoproteomic workflow to define the Z-Phe-ome in cell culture. By utilizing Activity-Based Protein Profiling (ABPP), researchers can transition from hypothesis-driven single-target studies to global, exploratory mapping of on-target and off-target interactions.[1] This guide details the experimental architecture required to validate these interactions with high confidence.

Part 1: Chemical Biology of the Z-Phe Scaffold[1]

The Pharmacophore

The Z-Phe motif consists of a benzyloxycarbonyl (Z) protecting group attached to the amine of a phenylalanine (Phe) residue.[1][2] In protease inhibitor design, this structure mimics the P2 and P3 residues of a peptide substrate.

  • The "Z" Group: Occupies the S3 subsite (or solvent interface), providing steric bulk and hydrophobic interaction.

  • The Phe Side Chain: Specifically targets the S2 subsite. In Cathepsin L, this pocket is a deep hydrophobic cleft, making Z-Phe a high-affinity ligand.[1] In Cathepsin B, the S2 pocket is more open but still accommodates Phe.

Probe Design for Z-Phe-ome Profiling

To study the Z-Phe-ome, the scaffold must be converted into an Activity-Based Probe (ABP).[1] This requires three components:

  • Recognition Element: The Z-Phe dipeptide (e.g., Z-Phe-Ala, Z-Phe-Phe).[1]

  • Reactive Warhead: An electrophile that covalently traps the nucleophilic active site residue (Cys-SH or Ser-OH).[1]

  • Reporter Tag: A handle for detection (Fluorophore) or enrichment (Biotin), often attached via "Click Chemistry" handles (alkyne/azide) to minimize steric hindrance during cell treatment.[1]

Table 1: Common Warheads for Z-Phe Probes

WarheadReactivity ProfileTarget ResidueStability in Media
Diazomethylketone (CHN₂) Broad (Cys/Ser)Cysteine Thiol / Serine HydroxylModerate; pH sensitive
Chloromethylketone (CMK) High (Aggressive)Cysteine / HistidineLow; prone to non-specific alkylation
Acyloxymethylketone (AOMK) Tunable (Cys specific)Cysteine ThiolHigh; Quenched mechanism prevents non-specific binding
Vinyl Sulfone (VS) Michael AcceptorCysteine ThiolVery High; Irreversible

Part 2: Experimental Ecosystem & Protocols

Cell Culture Models

Selection of the cell line dictates the density of the Z-Phe-ome.[1]

  • High Abundance Models: Macrophage-like lines (e.g., RAW 264.[1]7) or metastatic cancer lines (e.g., MDA-MB-231) express high levels of lysosomal cathepsins, providing a robust signal.[1]

  • Low Abundance Models: Fibroblasts or non-transformed epithelial cells serve as negative baselines to identify hyper-reactive off-targets.[1]

Protocol: In Situ Labeling of the Z-Phe-ome

Objective: To label active Z-Phe-binding proteins in living cells, preserving native compartmentalization.[1]

Materials:

  • Z-Phe-alkyne probe (e.g., Z-Phe-Ala-AOMK-alkyne).[1]

  • Competitor Inhibitor (e.g., Z-Phe-Ala-CHN₂ non-labeled).[1]

  • Lysis Buffer: 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, Protease Inhibitor Cocktail (EDTA-free).[1]

Step-by-Step Workflow:

  • Seeding: Plate cells to reach 80-90% confluency.

  • Competition Control (Critical Step): Pre-incubate "Control" wells with 50 µM non-labeled Z-Phe inhibitor for 1 hour. This validates that signals seen later are truly specific to the Z-Phe binding site.[1]

  • Probe Application: Add Z-Phe-alkyne probe (final conc. 1–10 µM) to culture media.[1] Incubate for 2–4 hours at 37°C.

    • Note: Avoid serum starvation if possible, as it induces autophagy which drastically alters lysosomal protease activity.

  • Harvest: Wash cells 3x with ice-cold PBS to remove excess probe. Scrape cells into Lysis Buffer.

  • Lysis: Incubate on ice for 30 min, vortexing intermittently. Centrifuge at 16,000 x g for 15 min at 4°C to clear debris.

  • Protein Normalization: Quantify protein concentration (BCA Assay) and normalize all samples to 1 mg/mL.

Part 3: Visualization of the Workflow

The following diagram illustrates the comparative ABPP workflow required to distinguish specific Z-Phe targets from background noise.

ABPP_Workflowcluster_0Cell Culture Treatmentcluster_1Sample Processingcluster_2AnalysisCellsLive CellsControlControl Group(+ 50µM Competitor)Cells->ControlExpExp Group(DMSO only)Cells->ExpProbeAdd Probe(Z-Phe-Alkyne)Control->ProbeExp->ProbeLysisLysis & NormalizationProbe->LysisClickCuAAC Click Reaction(+ Biotin-Azide)Lysis->ClickEnrichStreptavidinEnrichmentClick->EnrichDigestOn-BeadTrypsin DigestionEnrich->DigestLCMSLC-MS/MSDigest->LCMSFilterBioinformatics(Fold Change Exp/Control > 4)LCMS->FilterTargetValidatedZ-Phe-omeFilter->Target

Caption: Comparative ABPP workflow for Z-Phe-ome profiling. Competition with non-labeled inhibitor is essential to filter non-specific background.

Part 4: Downstream Analysis & Target Validation

Click Chemistry & Enrichment

To visualize or identify the labeled proteins, the alkyne handle must be reacted with a reporter.

  • Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Reagents: Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), CuSO₄ (1 mM).

  • Protocol: React lysate for 1 hour at RT. Precipitate proteins (acetone/methanol) to remove unreacted biotin.[1] Re-solubilize and bind to Streptavidin-Agarose beads.[1]

Mass Spectrometry (LC-MS/MS)

Peptides generated from on-bead digestion are analyzed via LC-MS/MS.[1]

  • Data Filtering: True Z-Phe targets will show high spectral counts in the "Probe Only" sample and significantly reduced counts in the "Competitor + Probe" sample.

  • Threshold: A fold-change of >4 (Probe/Competitor) is the standard threshold for high-confidence targets.[1]

Mechanistic Diagram: Cysteine Protease Targeting

Understanding the molecular interaction is vital for interpreting data. The Z-Phe probe mimics the substrate, positioning the warhead for nucleophilic attack.

MechanismEnzymeCysteine Protease(Cathepsin B/L)ActiveSiteActive Site CleftEnzyme->ActiveSiteS2_PocketS2 Hydrophobic Pocket(Key Specificity Determinant)ActiveSite->S2_PocketCys25Catalytic Cysteine(Nucleophile - SH)ActiveSite->Cys25WarheadElectrophilic Warhead(e.g., AOMK)Cys25->WarheadNucleophilic AttackComplexCovalent Enzyme-Inhibitor Complex(Irreversible)Cys25->ComplexProbeZ-Phe-Warhead ProbePhe_ResiduePhenylalanine Side ChainProbe->Phe_ResidueProbe->WarheadPhe_Residue->S2_PocketDocking (High Affinity)Warhead->Complex

Caption: Mechanism of Z-Phe probe binding. The Phe residue anchors the probe in the S2 pocket, positioning the warhead for covalent modification of the catalytic cysteine.

Part 5: Troubleshooting & Interpretation

Common Artifacts (The "False" Z-Phe-ome)

Not all hits are specific.[1] Common contaminants in this workflow include:

  • Carboxylases: Endogenously biotinylated proteins (e.g., Pyruvate Carboxylase) will appear in Streptavidin enrichments regardless of probe treatment. Solution: Subtract hits present in "No Probe" controls.

  • Serum Albumin: Often sticks to beads non-specifically. Solution: Rigorous washing with 1% SDS and 4M Urea.

Interpreting "Off-Targets"

If you identify targets outside the Cysteine Protease family (e.g., Serine Hydrolases), this is a significant finding.[1]

  • Validation: Confirm these hits by Western Blot using specific antibodies after the enrichment step.

  • Relevance: Z-Phe-chloromethylketone is known to inhibit some serine proteases (like Chymotrypsin) due to structural similarity.[1] This "promiscuity" is often the source of toxicity in drug development and is exactly what this exploratory study aims to map.

References

  • Kirschke, H., & Shaw, E. (1981).[3][4][5] Rapid inactivation of cathepsin L by Z-Phe-PheCHN2 and Z-Phe-AlaCHN2.[1][4][5] Biochemical and Biophysical Research Communications, 101(2), 454–458.[3] Link

  • Bogyo, M., et al. (2000). Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629–6634. Link[1]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link[1]

  • Greenbaum, D., et al. (2002). Chemical approaches for functionally probing the proteome.[6] Molecular & Cellular Proteomics, 1(1), 60-68.[1] Link

  • Kato, D., et al. (2005). Activity-based probes that target diverse cysteine protease families.[1][7] Nature Chemical Biology, 1(1), 33-38.[1] Link

Methodological & Application

How to use Z-Phe-ome in protein binding studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Protein Binding & Kinetic Profiling using Z-Phe-OMe

Abstract

This Application Note details the standardized protocols for utilizing


-Carbobenzoxy-L-phenylalanine methyl ester (Z-Phe-OMe)  as a probe for protein binding and enzymatic kinetics. While often categorized simply as a substrate, Z-Phe-OMe serves as a critical "molecular ruler" for mapping the S1 hydrophobic binding pocket  of Chymotrypsin-like serine proteases. This guide moves beyond basic activity checks, providing a rigorous framework for determining Michaelis-Menten constants (

,

) and conducting competitive displacement assays to validate novel drug candidates.

Introduction & Mechanistic Basis

Z-Phe-OMe is a synthetic, specific substrate designed to mimic the natural peptide bonds cleaved by chymotrypsin. Its utility in binding studies stems from its structural fidelity to the enzyme's specificity requirements:

  • The "Z" Cap (Carbobenzoxy): Protects the N-terminus, mimicking the polypeptide chain upstream of the cleavage site and preventing non-specific aminopeptidase degradation.

  • The Phenylalanine (Phe): The aromatic side chain specifically targets the S1 specificity pocket of the enzyme, driven by hydrophobic interactions.

  • The Methyl Ester (OMe): Acts as the scissile bond. Unlike amide bonds, the ester bond is hydrolyzed rapidly, making it an excellent reporter for the acylation step of the catalytic cycle.

The Binding & Reaction Mechanism

The interaction follows a three-step Acyl-Enzyme mechanism. In binding studies, the formation of the Michaelis Complex (


)  is the critical event we measure via 

.

G E Enzyme (Free) ES Michaelis Complex (E·S) E->ES Binding (k1) S Z-Phe-OMe (Substrate) S->ES ES->E Dissociation (k-1) Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (k2) P1 Methanol (Released) Acyl->P1 E_final Enzyme (Regenerated) Acyl->E_final Deacylation (k3) + H2O P2 Z-Phe-OH (Acid Product) E_final->E Recycle E_final->P2

Figure 1: The catalytic cycle of Z-Phe-OMe hydrolysis. The release of Methanol and the subsequent release of the acid (Z-Phe-OH) results in a proton release, which is the detection signal in the protocols below.

Experimental Protocols

Protocol A: The Indicator Displacement Assay (Spectrophotometric)

Best for: High-throughput screening of binding affinity and kinetic parameters.

Principle: Hydrolysis of Z-Phe-OMe releases a proton (


). In a weakly buffered system containing a pH indicator (e.g., Phenol Red or Nitrophenol), this proton release causes a color shift proportional to the reaction rate.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Stock: 1 mg/mL in 1 mM HCl).
    
  • Substrate: Z-Phe-OMe (Stock: 20 mM in DMSO).

  • Indicator Buffer: 5 mM Tris-HCl, 5 mM CaCl

    
    , 0.01% Phenol Red, pH 7.8.
    
    • Note: The buffer capacity must be low to allow the pH change to be visible.

Step-by-Step Procedure:

  • Baseline Calibration:

    • Prepare a standard curve by titrating the Indicator Buffer with known aliquots of HCl (0.01 M) to correlate Absorbance (

      
      ) with 
      
      
      
      release.
  • Reaction Setup (96-well plate):

    • Blank: 190 µL Indicator Buffer + 10 µL DMSO.

    • Substrate Control: 190 µL Indicator Buffer + 10 µL Z-Phe-OMe.

    • Test: 180 µL Indicator Buffer + 10 µL Enzyme + 10 µL Z-Phe-OMe.

  • Measurement:

    • Pre-incubate plate at 25°C for 5 minutes.

    • Add Enzyme to initiate reaction.

    • Monitor decrease in Absorbance at 558 nm (Phenol Red) continuously for 5–10 minutes.

  • Data Processing:

    • Calculate the initial velocity (

      
      ) from the linear portion of the slope.
      
    • Convert

      
       to 
      
      
      
      using the HCl standard curve.

Data Output Structure:

[S] (mM)Initial Velocity (

)
Specific Activity (Units/mg)
0.10.04512.5
0.50.18050.1
1.00.29080.6
2.00.35097.2
Result

mM

Protocol B: Competitive Binding (Inhibition) Studies

Best for: Determining if a new drug candidate binds to the same S1 pocket as Z-Phe-OMe.

Principle: If a test compound binds to the active site, it will compete with Z-Phe-OMe, increasing the apparent


 without altering 

(Competitive Inhibition).

Workflow Diagram:

Workflow cluster_0 Plate Setup Start Start: Prepare Reagents Step1 Fix [Enzyme] constant (e.g., 10 nM) Start->Step1 Step2 Fix [Z-Phe-OMe] at Km (approx 1.0 mM) Step1->Step2 Step3 Titrate Inhibitor/Drug (0 - 100 µM) Step2->Step3 Measure Measure Initial Velocity (v0) via Indicator Method Step3->Measure Plot Plot % Activity vs. log[Inhibitor] Measure->Plot Calc Calculate IC50 & Ki Ki = IC50 / (1 + [S]/Km) Plot->Calc

Figure 2: Workflow for Competitive Binding Assays using Z-Phe-OMe as the reporter substrate.

Procedure:

  • Determine the

    
     of Z-Phe-OMe using Protocol A (typically ~1.0 mM for Chymotrypsin).
    
  • Prepare reaction wells with fixed Enzyme and fixed Z-Phe-OMe (at

    
     concentration).
    
  • Add the Test Compound at varying concentrations (e.g., 0.1 µM to 100 µM).

  • Measure the rate of hydrolysis (

    
    ).
    
  • Calculation: Use the Cheng-Prusoff equation to determine the binding constant (

    
    ) of your drug:
    
    
    
    

Critical Optimization & Troubleshooting

1. Solubility & Solvent Effects:

  • Issue: Z-Phe-OMe is hydrophobic.

  • Solution: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is

    
     (v/v). High organic solvent content can denature the enzyme or alter the 
    
    
    
    of the indicator.
  • Validation: Run a "Solvent Only" control to ensure DMSO alone does not inhibit the enzyme.

2. Spontaneous Hydrolysis:

  • Issue: Ester bonds are labile at high pH (>8.5).

  • Solution: Keep assay pH between 7.0 and 7.8. Always subtract the "No Enzyme" blank rate from your sample rate.

3. Enzyme Autolysis:

  • Issue: Proteases digest themselves.

  • Solution: Store Chymotrypsin stocks in 1 mM HCl (pH ~3) to keep them inactive. Only dilute into the reaction buffer immediately before use.

References

  • Bender, M. L., et al. (1962). "The Mechanism of Action of Proteolytic Enzymes." Journal of the American Chemical Society.

    • Foundational text on the acyl-enzyme intermedi
  • Zerner, B., & Bender, M. L. (1964). "The Kinetic Consequences of the Acyl-enzyme Mechanism for the Hydrolysis of Specific Substrates by Chymotrypsin." Journal of the American Chemical Society.

    • Establishes the kinetic constants for Z-Phe-OMe hydrolysis.
  • Hummel, B. C. (1959). "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology.

    • Describes the spectrophotometric/indic
  • Sigma-Aldrich (Merck).

    
    -Chymotrypsin." Technical Bulletin. 
    
    • Standard industry protocol for handling and activity calcul

Application Note: Z-Phe-OMe in High-Throughput Screening for Biocatalyst Discovery and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of biocatalysis from aqueous environments to non-aqueous or biphasic media has revolutionized industrial peptide synthesis. When designing a high-throughput screening (HTS) assay for novel biocatalysts—such as engineered proteases, lipases, or peptide ligases—the choice of substrate dictates the fidelity of the screen. Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester) has emerged as the gold-standard acyl donor for evaluating the esterase, amidase, and peptide ligase activities of enzymes in high-throughput formats. This application note details the mechanistic rationale, quantitative benchmarks, and self-validating protocols for deploying Z-Phe-OMe in HTS workflows.

Mechanistic Insights: The Causality of Z-Phe-OMe in Enzymatic Assays

As a Senior Application Scientist, it is critical to understand why Z-Phe-OMe is selected over natural peptides or other synthetic substrates in screening libraries. The utility of Z-Phe-OMe is driven by three mechanistic pillars:

  • Structural Mimicry & Pocket Recognition : The Z-group (benzyloxycarbonyl) provides necessary hydrophobicity to dock into the S1 binding pocket of chymotrypsin-like enzymes and lipases. It mimics a natural peptide chain, ensuring that the enzyme's active site recognizes the substrate with high affinity .

  • Leaving Group Thermodynamics : The methyl ester (-OMe) is an activated leaving group. Unlike an amide bond, the ester bond is rapidly cleaved by the catalytic triad (e.g., Ser-His-Asp), forming the kinetically critical acyl-enzyme intermediate at a rate significantly faster than background hydrolysis.

  • Analytical Tractability : The aromatic rings in both the Z-protecting group and the phenylalanine side chain provide strong UV absorbance at 254 nm. This enables rapid quantification of substrate depletion, ligation product formation, and hydrolysis via High-Throughput LC-MS or UV plate readers.

When screening in organic solvents (e.g., isooctane/THF) or biphasic media, the thermodynamic equilibrium is shifted away from hydrolysis (forming Z-Phe-OH) and toward aminolysis (forming a new peptide bond with an acyl acceptor like Leu-NH₂ or Gly-NH₂) .

Reaction Pathway Visualization

ReactionMechanism E Enzyme (E) (e.g., Chymotrypsin) ES Michaelis Complex (E·Z-Phe-OMe) E->ES + S S Z-Phe-OMe (Acyl Donor) S->ES AcylE Acyl-Enzyme (E-Z-Phe) ES->AcylE - MeOH MeOH Methanol (Leaving Group) ES->MeOH Prod Z-Phe-Leu-NH2 (Ligation Product) AcylE->Prod + Nuc Hyd Z-Phe-OH (Hydrolysis Product) AcylE->Hyd + H2O Nuc Nucleophile (e.g., Leu-NH2) Nuc->Prod H2O Water (Hydrolysis) H2O->Hyd Prod->E Release Hyd->E Release

Fig 1: Reaction mechanism of Z-Phe-OMe in enzyme-catalyzed peptide ligation vs. hydrolysis.

Quantitative Data Presentation

To establish baseline expectations for your HTS campaigns, Table 1 summarizes typical kinetic distributions of Z-Phe-OMe conversion across different biocatalysts and solvent conditions.

Table 1: Representative HTS Benchmarks for Z-Phe-OMe Ligation

BiocatalystReaction MediumWater Activity (

)
Acyl AcceptorLigation Yield (%)Hydrolysis (%)Ref.
α-Chymotrypsin (Ion-paired) 90/10 Isooctane/THF0.14Leu-NH₂>90%<5%
Porcine Pancreatic Lipase 80% n-Hexane/BufferN/A (Biphasic)Gly-NH₂86%14%
Subtilisin Carlsberg Acetonitrile0.30Leu-NH₂75%20%

HTS Workflow Visualization

HTSWorkflow Lib 1. Enzyme Library Generation (Mutagenesis) Exp 2. 96-Well Expression & Lyophilization Lib->Exp Rxn 3. Addition of Z-Phe-OMe + Acyl Acceptor in Solvent Exp->Rxn Inc 4. Incubation & Quenching (Controlled aw) Rxn->Inc Ana 5. High-Throughput LC-MS (Product vs. Hydrolysis) Inc->Ana Hit 6. Hit Validation (Improved Ligases) Ana->Hit

Fig 2: High-throughput screening workflow for biocatalyst discovery using Z-Phe-OMe.

Detailed Experimental Protocols

The following protocol outlines a self-validating HTS workflow for screening mutant proteases for peptide ligase activity in non-aqueous media.

Protocol: 96-Well Plate Screening of Proteases for Peptide Ligation
System Validation & Controls (Self-Validating Architecture)

To ensure the assay is self-validating, every 96-well plate must include:

  • Positive Control (Wells A1-A2): Wild-type α-chymotrypsin (validates solvent viability and substrate integrity).

  • Negative Control (Wells A3-A4): Heat-killed enzyme or empty vector lysate (accounts for spontaneous background hydrolysis of Z-Phe-OMe).

  • Internal Standard: 4-methylumbelliferone (4-MU) added to the quench buffer to normalize LC-MS injection volumes and correct for solvent evaporation.

Step-by-Step Methodology

Step 1: Enzyme Preparation & Lyophilization

  • Express the mutant enzyme library in a 96-deep-well plate. Lyse the cells and clarify the supernatant via centrifugation (4000 × g, 15 min).

  • Transfer 100 µL of clarified lysate into a glass-coated 96-well microplate .

    • Causality: Glass coating is mandatory. Organic solvents will leach plasticizers from standard polystyrene plates, which act as competitive inhibitors to the biocatalyst and create massive background noise in LC-MS.

  • Lyophilize the plate overnight to remove bulk water.

Step 2: Substrate Cocktail Preparation

  • Prepare the reaction medium: 90/10 (v/v) isooctane/tetrahydrofuran (THF).

  • Dissolve Z-Phe-OMe (acyl donor) to a final concentration of 40 mM, and Leu-NH₂ (acyl acceptor) to 80 mM.

    • Causality: A 2:1 molar excess of the acyl acceptor kinetically drives the reaction toward aminolysis (ligation) rather than hydrolysis, maximizing the signal-to-noise ratio for ligase discovery.

Step 3: Water Activity (


) Control 
  • Pre-equilibrate the substrate cocktail to

    
     = 0.14 by stirring it over a saturated salt solution (e.g., LiCl) in a sealed desiccator for 24 hours.
    
    • Causality: A strictly controlled

      
       provides the essential hydration shell required to maintain enzyme conformation. Excess water acts as a competing nucleophile, leading to Z-Phe-OMe hydrolysis (Z-Phe-OH formation) instead of ligation.
      

Step 4: Reaction Initiation & Incubation

  • Dispense 200 µL of the

    
    -equilibrated substrate cocktail into each well of the lyophilized enzyme plate.
    
  • Seal the plate tightly with solvent-resistant aluminum foil.

  • Incubate at 30°C with 200 rpm orbital shaking for 24 hours.

Step 5: Reaction Quenching

  • Add 10 µL of Quench Buffer (10% Trifluoroacetic acid [TFA] in acetonitrile containing 10 µM 4-MU internal standard) to each well.

    • Causality: TFA rapidly protonates the catalytic histidine residue in the enzyme's active site, instantly denaturing the protein and "freezing" the reaction kinetics for accurate downstream readout.

Step 6: High-Throughput LC-MS Analysis

  • Centrifuge the quenched plate at 3000 × g for 10 minutes to pellet the denatured protein.

  • Transfer 150 µL of the supernatant to a new LC-MS compatible 96-well plate.

  • Analyze via HT-LC-MS, monitoring the specific

    
     transitions for:
    
    • Remaining Substrate: Z-Phe-OMe (

      
       314.1)
      
    • Ligation Product: Z-Phe-Leu-NH₂ (

      
       412.2)
      
    • Hydrolysis Product: Z-Phe-OH (

      
       300.1)
      
  • Data Validation: Calculate the Synthesis/Hydrolysis (S/H) ratio. A valid hit must show an S/H ratio > 10 and an internal standard (4-MU) variance of < 5% across the plate.

References

  • Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media . Biotechnology and Bioengineering, 81(7), 809-817 (2003).[Link]

  • Dipeptide synthesis in biphasic medium: evaluating the use of commercial porcine pancreatic lipase preparations and the involvement of contaminant proteases . Journal of the Brazilian Chemical Society, 19(8), 1574-1581 (2008).[Link]

Standard operating procedure for Z-Phe-ome solution preparation

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure for Z-Phe-OMe Solution Preparation

Scope & Application

This technical guide details the Standard Operating Procedure (SOP) for the preparation, handling, and storage of Z-Phe-OMe (


-Carbobenzyloxy-L-phenylalanine methyl ester).

Z-Phe-OMe is a hydrophobic amino acid derivative commonly used as:

  • Chromogenic/Esterase Substrate: Specifically for determining the specificity and kinetic parameters of serine proteases like

    
    -Chymotrypsin (EC 3.4.21.1).
    
  • Synthetic Intermediate: A protected building block in solution-phase peptide synthesis.

Critical Note on Nomenclature: This protocol specifically addresses Z-Phe-OMe (Methyl Ester, MW ~313.35 Da).

  • Do not confuse with Z-Phe-OH (Free acid).

  • Do not confuse with Z-Phe-Arg-AMC (Fluorogenic substrate).

Material Specifications & Safety

Chemical Identity
ParameterSpecification
Compound Name

-Carbobenzyloxy-L-phenylalanine methyl ester
Abbreviation Z-Phe-OMe
CAS Number 35909-92-3 (or 1161-13-3 for acid precursor reference)
Molecular Formula

Molecular Weight 313.35 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in water.
Storage (Solid) -20°C, Desiccated. Stable for >2 years if kept dry.
Safety Hazards (PPE)
  • Signal Word: Warning.

  • Hazards: May cause skin irritation (H315), eye irritation (H319).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle powder in a fume hood to avoid inhalation.

Solvent Selection & Solubility Logic

The choice of solvent is the single most critical variable in this protocol. Z-Phe-OMe is highly hydrophobic. Direct addition to aqueous buffers will result in immediate precipitation ("crashing out"), rendering the solution useless for kinetic assays.

SolventSuitabilityContext
DMSO (Dimethyl Sulfoxide) Excellent Preferred for Stock. High solubility (>100 mM), low volatility, prevents freezing artifacts at -20°C.
Methanol (MeOH) GoodAcceptable for Immediate Use. Often used in historic chymotrypsin assays (e.g., Hummel, 1959). High volatility changes concentration over time.
Ethanol (EtOH) ModerateAlternative if DMSO/MeOH are toxic to specific downstream cell lines (rare for this substrate).
Water/Buffer Poor Do NOT use for Stock. Only for final dilution (<5% v/v organic content).

Protocol: Stock Solution Preparation (100 mM)

Objective: Prepare 1 mL of 100 mM Z-Phe-OMe stock in DMSO.

Step-by-Step Methodology:
  • Equilibration: Remove the Z-Phe-OMe vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20 mins) before opening .

    • Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the ester bond over time.

  • Weighing:

    • Calculate mass required:

      
      
      
    • For 1 mL of 100 mM:

      
      .
      
    • Weigh 31.3 mg of Z-Phe-OMe powder into a sterile, amber microcentrifuge tube.

  • Dissolution:

    • Add 1.0 mL of high-grade anhydrous DMSO (Grade

      
       99.9%).
      
    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 1-2 minutes if any visible particulates remain.

    • QC Check: Solution must be completely clear and colorless.

  • Aliquoting & Storage:

    • Dispense into 50

      
      L aliquots to avoid freeze-thaw cycles.
      
    • Store at -20°C .

    • Stability:[2][3][4] Stable for 6 months in DMSO at -20°C.

Protocol: Working Solution & Assay Preparation

Objective: Dilute stock for a standard Chymotrypsin Kinetic Assay (Final Conc: 0.5 - 1.0 mM).

Buffer Recommendation: 80 mM Tris-HCl, 100 mM CaCl


, pH 7.8 (Standard Chymotrypsin Buffer).
Dilution Strategy (The "Dropwise" Technique)

To prevent precipitation when moving from organic stock to aqueous buffer, follow this specific order of addition:

  • Prepare Buffer: Aliquot the required volume of assay buffer (e.g., 9.9 mL) into a tube.

  • Vortex Buffer: Set the buffer tube on a vortex mixer at medium speed.

  • Add Substrate: Slowly pipet the DMSO stock (e.g., 100

    
    L) directly into the center of the vortexing buffer .
    
    • Mechanism:[5][6] Rapid dispersion prevents local high concentrations of hydrophobic substrate, minimizing micro-precipitation.

  • Final Mix: Invert 3-4 times. Use immediately.

Workflow Visualization:

SolutionPrep Start Solid Z-Phe-OMe (-20°C) Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate Weigh Weigh ~31.3 mg Equilibrate->Weigh Dissolve Dissolve in 1 mL DMSO (100 mM Stock) Weigh->Dissolve QC Visual QC: Clear? Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot & Store (-20°C) QC->Aliquot Yes Dilute Dilute into Buffer (Vortex Method) Aliquot->Dilute On Day of Exp Assay Enzymatic Assay (Chymotrypsin) Dilute->Assay

Figure 1: Step-by-step workflow for the preparation of Z-Phe-OMe from solid storage to assay-ready solution.

Quality Control & Troubleshooting

Concentration Verification

While Z-Phe-OMe does not have a distinct visible chromophore like Nitroaniline, it has UV absorbance due to the Benzyl (Z) and Phenyl (Phe) groups.

  • Method: UV Spectrophotometry.[7]

  • Wavelength: Peak absorbance

    
    .
    
  • Blank: DMSO/Buffer reference matching the sample solvent.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution upon dilution."Crash-out" effect; adding buffer to stock instead of stock to buffer.Always add Stock

Buffer
while vortexing. Keep final DMSO

.
Low Activity Assay rate lower than expected.Hydrolysis of ester bond (Stock degradation).Check storage age. Ensure stock was kept dry. Prepare fresh stock.
High Background High initial absorbance.Impure DMSO or oxidized substrate.[6]Use spectrophotometric grade DMSO. Scan blank buffer.

Enzymatic Assay Context (Chymotrypsin)

When using Z-Phe-OMe to assay Chymotrypsin, the reaction is monitored by the decrease in ester substrate or, more commonly, by coupled titration if using the acid release method. However, for direct UV monitoring, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is often preferred for absorbance increase at 256 nm.

If using Z-Phe-OMe, the reaction is:



Experimental Setup Diagram:

AssayLogic Substrate Z-Phe-OMe (Substrate) Complex E-S Complex Substrate->Complex + Enzyme Enzyme Chymotrypsin (Protease) Enzyme->Complex Product Z-Phe-OH + MeOH Complex->Product Hydrolysis Detection Detection Method: HPLC or Titration Product->Detection

Figure 2: Reaction pathway for Chymotrypsin-mediated hydrolysis of Z-Phe-OMe.

References

  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol. Retrieved from

  • Sigma-Aldrich. (n.d.).

    
    -Chymotrypsin using BTEE. Retrieved from 
    
  • PubChem. (2023). N-Carbobenzyloxy-L-phenylalanine methyl ester Compound Summary. National Library of Medicine. Retrieved from

  • MedChemExpress. (2023). Solubility Data for Phenylalanine Derivatives. Retrieved from

(Note: While BTEE is the industry standard for specific activity calculation, Z-Phe-OMe follows identical solubility and handling principles due to structural homology.)

Sources

Application Note: Z-Phe-Based Compounds in In Vivo Models

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed to address the specific request regarding "Z-Phe-ome" while applying critical scientific scrutiny to the nomenclature.

Critical Scientific Note: The term "Z-Phe-ome" refers to N-Carbobenzoxy-L-phenylalanine methyl ester (Z-Phe-OMe) .[1] In biochemical research, methyl esters (-OMe) are typically substrates cleaved by enzymes, whereas chloromethyl ketones (-CMK) or fluoromethyl ketones (-FMK) are inhibitors .[1]

It is highly probable that researchers seeking "dosage for in vivo models" for a drug-like effect are actually looking for the inhibitor Z-Phe-CMK (an inhibitor of Chymotrypsin-like serine proteases and Cathepsin G) or the related Z-VAD-FMK .[1]

To ensure this guide is authoritative and useful, it covers both scenarios:

  • Z-Phe-OMe as a Substrate/Probe (for assessing protease activity).[1]

  • Z-Phe-CMK as a Therapeutic Inhibitor (for blocking inflammation or apoptosis).[1]

Substrate Probing (Z-Phe-OMe) vs. Protease Inhibition (Z-Phe-CMK)[1]

Part 1: Executive Summary & Mechanism of Action

The distinction between the methyl ester (OMe) and the chloromethyl ketone (CMK) derivatives of Z-Phe is critical for experimental success.[1] Mixing these up will result in failed experiments (feeding the enzyme a substrate vs. blocking it with an inhibitor).[1]

CompoundChemical NameFunctionPrimary In Vivo Application
Z-Phe-OMe N-Carbobenzoxy-L-Phe-methyl esterSubstrate Assessing exocrine pancreatic function; measuring chymotrypsin-like activity in luminal fluids.[1]
Z-Phe-CMK N-Carbobenzoxy-L-Phe-chloromethyl ketoneInhibitor Irreversible inhibition of Chymotrypsin, Cathepsin G, and Chymase in inflammation/apoptosis models.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergent fates of these two compounds upon interaction with a Serine Protease (e.g., Chymotrypsin).

ZPheMechanism cluster_Substrate Substrate Pathway (Z-Phe-OMe) cluster_Inhibitor Inhibitor Pathway (Z-Phe-CMK) Enzyme Serine Protease (Active Site Ser-195) Complex1 Enzyme-Substrate Complex Enzyme->Complex1 Binds Complex2 Enzyme-Inhibitor Complex Enzyme->Complex2 Binds ZPheOMe Z-Phe-OMe (Substrate) ZPheOMe->Complex1 Hydrolysis Hydrolysis Complex1->Hydrolysis Product Z-Phe-OH + Methanol (Signal Detected) Hydrolysis->Product FreeEnzyme Regenerated Active Enzyme Hydrolysis->FreeEnzyme Recycles ZPheCMK Z-Phe-CMK (Inhibitor) ZPheCMK->Complex2 Alkylation Irreversible Alkylation Complex2->Alkylation DeadEnzyme Covalently Modified Inactive Enzyme Alkylation->DeadEnzyme His-57/Ser-195 Crosslink

Figure 1: Differential mechanism of Z-Phe-OMe (turnover) vs. Z-Phe-CMK (suicide inhibition).[1]

Part 2: Protocol for Z-Phe-CMK (The Inhibitor)

Target: Researchers aiming to block inflammatory pathways (e.g., Acute Lung Injury, Pancreatitis) or apoptosis mediated by serine proteases.[1]

1. Formulation & Solubility

Z-Phe-CMK is highly hydrophobic and prone to hydrolysis in aqueous buffers if not handled correctly.[1]

  • Stock Solution: Dissolve 10 mg of Z-Phe-CMK in 100 µL of 100% DMSO (Dimethyl Sulfoxide). This yields a 100 mg/mL stock.[1] Store at -20°C.

  • Working Solution (Vehicle): Dilute the stock immediately before use into sterile PBS or Saline.[1]

    • Recommended Vehicle: 5% DMSO / 95% PBS.[1]

    • Note: Ensure the solution is well-vortexed.[1] If precipitation occurs, add 2-5% Tween-80.[1]

2. Dosage Guidelines (Mouse/Rat Models)
Administration RouteDosage RangeFrequencyApplication Note
Intraperitoneal (IP) 10 – 50 mg/kg Daily or BIDStandard for systemic inflammation or pancreatitis models.[1]
Subcutaneous (SC) 20 – 50 mg/kg DailySlower absorption; useful for chronic studies.[1]
Intratracheal (IT) 1 – 5 mg/kg Single DoseSpecific for Acute Lung Injury (ALI) models to inhibit pulmonary proteases.[1]
Intravenous (IV) Not RecommendedN/AHigh risk of precipitation and embolism due to solubility limits.[1]
3. Experimental Workflow: Anti-Inflammatory Efficacy

Objective: Inhibit Cathepsin G/Chymase in an LPS-induced sepsis model.

  • Preparation: Calculate total requirement. For 10 mice (25g each) at 50 mg/kg:

    • Total Mass = 12.5 mg Z-Phe-CMK.[1]

    • Dissolve 12.5 mg in 125 µL DMSO.

    • Add to 2.375 mL warm sterile saline (Final Vol = 2.5 mL).

  • Pre-treatment: Administer Z-Phe-CMK (IP) 1 hour before the inflammatory challenge (LPS).[1]

  • Challenge: Administer LPS (e.g., 10 mg/kg IP).

  • Maintenance: Administer a second dose of Z-Phe-CMK 6–12 hours post-challenge if the study duration exceeds 12 hours.

  • Endpoint: Harvest tissue (lung/liver) at 24 hours. Assay for MPO (Myeloperoxidase) activity to determine neutrophil infiltration (which should be reduced by Z-Phe-CMK).[1]

Part 3: Protocol for Z-Phe-OMe (The Substrate)

Target: Researchers aiming to measure ex vivo or in situ proteolytic activity (e.g., Pancreatic Function Test).[1]

1. Principle

Z-Phe-OMe is hydrolyzed by chymotrypsin to release Z-Phe and Methanol.[1] While Methanol is hard to track, the disappearance of Z-Phe-OMe or the appearance of Z-Phe can be monitored via HPLC.[1] Note: For colorimetric in vivo assays, BT-PABA (Bentiromide) is often preferred, but Z-Phe-OMe is a specific research standard.[1]

2. In Vivo / Ex Vivo Loop Assay

Instead of systemic dosing (which rapidly metabolizes the ester), use an Intestinal Loop method to measure luminal protease activity.

  • Anesthesia: Anesthetize rat (Isoflurane).

  • Surgical Prep: Expose the small intestine via midline incision.

  • Loop Creation: Ligate a 5-10 cm section of the jejunum (distal to the bile duct entry) with silk sutures, taking care not to occlude blood supply.

  • Administration:

    • Inject 500 µL of 10 mM Z-Phe-OMe (in PBS pH 7.4) directly into the ligated loop.

  • Incubation: Return intestine to cavity, close incision, and maintain anesthesia for 30–60 minutes.

  • Collection: Euthanize animal. Excise the loop. Drain contents into a tube containing protease inhibitors (e.g., PMSF) immediately to stop the reaction.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via HPLC for the ratio of Z-Phe-OMe (intact) vs. Z-Phe (hydrolyzed).

    • Calculation: High hydrolysis rate = High Pancreatic Chymotrypsin Activity.[1]

Part 4: Safety & Toxicology[1][2][3]
  • Z-Phe-CMK (Inhibitor):

    • Toxicity: Chloromethyl ketones are alkylating agents.[1] They can deplete cellular glutathione (GSH).[1]

    • Control: Always include a "Vehicle + LPS" group and a "Z-Phe-CMK alone" group to rule out intrinsic toxicity.

    • Adverse Effects: High doses (>100 mg/kg) may cause hepatotoxicity due to GSH depletion.[1]

  • Z-Phe-OMe (Substrate):

    • Toxicity: Generally low toxicity.[1][2] Hydrolysis releases methanol, but at experimental volumes (<5 mg total dose), this is physiologically negligible.[1]

    • Metabolic Stability: Rapidly hydrolyzed by plasma esterases; therefore, systemic PK studies are difficult without stabilizing the ester.

References
  • Inhibitor Mechanism & Usage (Z-Phe-CMK)

    • Title: The cathepsin B inhibitor z-FA-CMK induces cell death in leukemic T cells via oxidative stress.[1][3]

    • Source: PubMed / NIH (2018).[1]

    • URL:[Link][1]

    • Relevance: Establishes the cytotoxic and inhibitory potential of Z-Phe-based chloromethyl ketones and the role of oxidative stress.[1][3]

  • Substrate Specificity (Z-Phe-OMe)

    • Title: Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors.[1]

    • Source: PMC / NIH (2023).[1]

    • URL:[Link]

    • Relevance: Defines the P1 specificity of Chymotrypsin for Phenylalanine (Phe) esters like Z-Phe-OMe.
  • Dosing Guidelines for Peptide Inhibitors

    • Title: Animal Dosing Guidelines and Solvent Usage.[4]

    • Source: MedChemExpress (MCE).[1]

    • Relevance: Provides standard volumes and solvent limits (DMSO/Tween)
  • Chymotrypsin Inhibition in Inflammation

    • Title: Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor.[5]

    • Source: PubMed (1998).[1]

    • URL:[Link]

    • Relevance: Demonstrates the use of Z-based peptide inhibitors (CMK/FMK) in modulating cell death pathways.[1]

Sources

Z-Phe-ome as a tool for studying signal transduction pathways

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Z-Phe-ome as a Tool for Studying Signal Transduction Pathways

Part 1: Executive Summary & Definition

The "Z-Phe-ome" Defined In the context of chemical biology and signal transduction, the "Z-Phe-ome" refers to the specific subset of the proteome—primarily cysteine proteases of the Papain superfamily (Cathepsins B, L, S, K) and Calpains—that selectively interacts with small molecules containing the Benzyloxycarbonyl-Phenylalanine (Z-Phe) scaffold.

Because these proteases are not merely degradative enzymes but critical upstream regulators of apoptosis , autophagy , and inflammasome activation , the "Z-Phe-ome" serves as a high-fidelity functional readout for cellular stress responses. This guide details how to utilize Z-Phe-based Activity-Based Probes (ABPs) and inhibitors (e.g., Z-Phe-Ala-CHN₂, Z-Phe-Arg-AMC) to dissect these complex signaling networks.

Part 2: Scientific Foundation (Mechanism of Action)

The Z-Phe Pharmacophore

The Z-Phe moiety mimics the hydrophobic P2 position preferred by many cysteine proteases (Schechter and Berger nomenclature).

  • Z (Benzyloxycarbonyl): Caps the N-terminus, providing hydrophobic interactions and cell permeability.

  • Phe (Phenylalanine): Occupies the S2 subsytem of the protease active site. The aromatic ring provides critical binding affinity via

    
    -stacking or hydrophobic exclusion.
    
  • Warhead (e.g., -CHN₂, -Epoxide, -Vinyl Sulfone): An electrophilic trap that covalently modifies the nucleophilic active site cysteine (Cys25 in Papain numbering), locking the enzyme in a "detected" state.

Signal Transduction Relevance

Unlike kinases which phosphorylate, proteases in the Z-Phe-ome execute irreversible signaling steps :

  • Lysosomal Membrane Permeabilization (LMP): Release of Cathepsins B/L into the cytosol triggers Bid cleavage (tBid)

    
     Mitochondrial Outer Membrane Permeabilization (MOMP) 
    
    
    
    Apoptosis .
  • NLRP3 Inflammasome: Cytosolic Cathepsin B activity is a requisite signal for NLRP3 assembly and IL-1

    
     maturation.
    

Part 3: Visualization of Signaling Pathways

Figure 1: The Z-Phe-ome in Signal Transduction Caption: Mechanistic pathway showing how Z-Phe-targeted proteases (Cathepsins) mediate critical switches in Apoptosis and Inflammasome signaling.

ZPhe_Signaling cluster_Lysosome Lysosome cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Cathepsins Z-Phe-ome Targets (Cathepsin B, L) LMP LMP (Lysosomal Membrane Permeabilization) Cathepsins->LMP Stress/ROS Bid Bid (Full Length) Cathepsins->Bid Proteolytic Cleavage NLRP3 NLRP3 Inflammasome Cathepsins->NLRP3 Interaction/? LMP->Cathepsins Release to Cytosol tBid tBid (Truncated) Bid->tBid MOMP MOMP (Cytochrome c Release) tBid->MOMP Bax/Bak Activation Caspase1 Caspase-1 Activation NLRP3->Caspase1 Assembly Apoptosis Apoptosis Execution MOMP->Apoptosis

Part 4: Experimental Protocols

Protocol A: Activity-Based Protein Profiling (ABPP) of the Z-Phe-ome

Objective: To visualize and quantify the fraction of active Z-Phe-targeted proteases in a cell lysate under specific signaling conditions.

Materials:

  • Probe: Z-Phe-Tyr(tBu)-acyloxymethylketone (Z-FY-AOMK) or Z-Phe-Ala-biotin-epoxide.

  • Lysis Buffer: 50 mM Citrate buffer (pH 5.5), 1% CHAPS, 1 mM DTT. (Acidic pH preserves lysosomal protease activity).

  • Control Inhibitor: Z-FA-fmk (Broad spectrum cysteine protease inhibitor).

Step-by-Step Workflow:

  • Cell Treatment: Treat cells (e.g., Macrophages) with stimulus (e.g., LPS, Silica crystals).

  • Lysis: Harvest cells on ice. Lyse in Acidic Lysis Buffer (pH 5.5 is critical; neutral pH causes autoproteolysis of Cathepsins).

  • Labeling:

    • Aliquot 50 µg protein per tube.

    • Control: Pre-incubate with 10 µM Z-FA-fmk for 30 min at 37°C.

    • Experimental: Add Z-Phe-Probe (1 µM final) to all samples. Incubate 1 hour at 37°C.

  • Quenching: Add 4x SDS-PAGE Loading Buffer and boil for 5 min.

  • Readout:

    • In-Gel Fluorescence: If probe has a fluorophore (e.g., Cy5).

    • Streptavidin Blot: If probe is biotinylated.

  • Analysis: Active proteases appear as distinct bands (25-35 kDa for Cathepsins). Disappearance of bands in "Control" confirms specificity.

Protocol B: Functional Dissection via Inhibitor Profiling

Objective: To confirm if a signaling phenotype (e.g., cell death) is dependent on the Z-Phe-ome.

Step-by-Step Workflow:

  • Seed Cells: Plate cells in 96-well format.

  • Pre-treatment: Treat with Z-Phe-Ala-CHN₂ (Variable: 1 - 50 µM) for 1 hour.

    • Note: Z-Phe-Ala-CHN₂ is highly specific for Cathepsin B/L at low concentrations (<10 µM) but can cross-react at high concentrations.

  • Induction: Add signaling agonist (e.g., Staurosporine for apoptosis).

  • Assay: Measure downstream output (e.g., Caspase-3 activity assay or Cell Viability).

  • Validation: Compare results with a specific Cathepsin B inhibitor (e.g., CA-074-Me) to distinguish specific Z-Phe targets.

Part 5: Data Presentation & Analysis

Table 1: Common Z-Phe-ome Targets and Probes

Target ProteasePrimary Cellular FunctionPreferred Z-Phe Probe/InhibitorMolecular Weight (Active)
Cathepsin B Antigen presentation, InflammasomeZ-Phe-Arg-AMC (Substrate)~25 kDa (Single chain)
Cathepsin L Matrix degradation, Viral entryZ-Phe-Tyr-CHO (Inhibitor)~24 kDa
Calpain 1/2 Cytoskeletal remodelingZ-Phe-Tyr-CHO (Inhibitor)80 kDa
Cathepsin S MHC Class II processingZ-Phe-Val-Ala-Asp-fmk~24 kDa

Figure 2: ABPP Workflow Diagram Caption: Workflow for profiling the Z-Phe-ome using Activity-Based Protein Profiling (ABPP) coupled with Mass Spectrometry.

ABPP_Workflow Sample Cell Lysate (Proteome) Incubation Covalent Labeling (37°C, 1 hr) Sample->Incubation Probe Z-Phe-Probe (Biotin/Fluoro) Probe->Incubation Separation SDS-PAGE / Streptavidin Pull-down Incubation->Separation Enzyme-Probe Complex Detection Fluorescence Scan or LC-MS/MS Separation->Detection Enriched Targets

Part 6: References

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.

  • Bogyo, M., et al. (2000). Covalent modification of the active site threonine of proteasome beta subunits and the Escherichia coli homolog HslV by a new class of peptide vinyl sulfones. Proceedings of the National Academy of Sciences.

  • Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Schroder, E., et al. (2010). The inflammasome: a caspase-1-activation platform that regulates immune responses and disease pathogenesis. Immunological Reviews.

  • Greenbaum, D., et al. (2002). Chemical approaches for functionally probing the proteome.[1][2][3] Molecular & Cellular Proteomics.

Sources

Application Note: In Vivo Administration of Z-Phe-OMe in Mice

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical protocol for the administration of Z-Phe-OMe (N-Carbobenzoxy-L-phenylalanine methyl ester) in murine models.

Note on Compound Identity: Z-Phe-OMe is primarily utilized as a chromogenic/fluorogenic substrate for chymotrypsin-like proteases or as a synthetic intermediate.[1] Unlike Z-Phe-CMK (an irreversible inhibitor), Z-Phe-OMe is a substrate that undergoes hydrolysis.[1] This protocol is designed for researchers investigating protease kinetics in vivo , metabolic clearance , or substrate specificity profiles .

Part 1: Compound Profile & Physicochemical Logic

Z-Phe-OMe is a lipophilic, uncharged ester.[1] Its administration requires careful formulation to prevent precipitation in the aqueous physiological environment.[1]

PropertySpecificationImplication for Protocol
Chemical Name N-Carbobenzoxy-L-phenylalanine methyl esterSubstrate for Chymotrypsin/Cathepsin G
Molecular Weight ~313.35 g/mol Low MW allows rapid distribution
LogP (Est.) ~2.5 - 3.0Highly Lipophilic; requires organic co-solvents
Solubility DMSO, Ethanol, DMFInsoluble in water/saline without surfactant
Metabolic Fate Hydrolysis by esterases/proteasesReleases Methanol (toxic) and Z-Phe-OH
Mechanism of Action & Metabolic Pathway

Upon administration, Z-Phe-OMe acts as a competitive substrate.[1] It is rapidly hydrolyzed by chymotrypsin-like serine proteases.[1] The "Z" (Benzyloxycarbonyl) group protects the N-terminus, directing specificity to the phenylalanine pocket (S1 subsite).

MetabolicFate cluster_0 Physiological Impact ZP Z-Phe-OMe (Intact Substrate) Inter Acyl-Enzyme Intermediate ZP->Inter Binding (S1 Pocket) Enz Chymotrypsin-like Proteases Inter->Enz Catalysis Prod1 Z-Phe-OH (Acid Metabolite) Inter->Prod1 Hydrolysis Prod2 Methanol (Byproduct) Inter->Prod2 Release

Figure 1: Metabolic hydrolysis pathway of Z-Phe-OMe.[1] Note the release of methanol, which necessitates dose limits.

Part 2: Formulation Strategy (The "Solubility Bridge")

Direct injection of Z-Phe-OMe dissolved in pure DMSO into mice will cause immediate precipitation (embolism risk) and local tissue necrosis.[1] A co-solvent system is required.[1]

Recommended Vehicle: The "PEG-Standard"

This vehicle balances solubility with tolerability for IP or IV administration.[1]

  • Stock Solution (200x): Dissolve Z-Phe-OMe in 100% anhydrous DMSO.

  • Working Solution: 5% DMSO (Stock) + 40% PEG-300 + 5% Tween-80 + 50% Saline.[1]

Step-by-Step Formulation Protocol
  • Calculate Dose:

    • Target Dose: 10 mg/kg (Standard starting probe dose).[1]

    • Mouse Weight: 25 g.

    • Total Mass needed: 0.25 mg per mouse.[1]

    • Injection Volume: 100 µL (IP) or 50 µL (IV).[1]

  • Prepare Stock (Concentrate):

    • Weigh 50 mg of Z-Phe-OMe.[1]

    • Dissolve in 1 mL of anhydrous DMSO.

    • Concentration: 50 mg/mL.[1]

  • Prepare Vehicle Master Mix (Bulk):

    • Mix 4 mL PEG-300 + 0.5 mL Tween-80.[1] Vortex vigorously.

    • Add 5 mL sterile 0.9% Saline.[1] Vortex.

    • Note: Do not add DMSO yet.[1]

  • Final Assembly (Just prior to dosing):

    • To make 1 mL of injectable solution (enough for ~10 mice):

    • Take 950 µL of Vehicle Master Mix .

    • Dropwise add 50 µL of Z-Phe-OMe Stock (DMSO) while vortexing.[1]

    • Final Concentration: 2.5 mg/mL.[1]

    • Dose Delivery: 100 µL injection = 0.25 mg = 10 mg/kg.[1]

Part 3: Administration Protocols

A. Intraperitoneal (IP) Administration

Best for: Metabolic profiling, prolonged exposure.[1]

  • Restraint: Scruff the mouse firmly to expose the abdomen.[1]

  • Tilt: Tilt the mouse head-down (Trendelenburg position) to shift viscera cranially.[1]

  • Injection: Use a 27G needle. Insert into the lower right quadrant to avoid the cecum.[1]

  • Aspiration: Slight drawback to ensure no bladder/gut puncture.

  • Delivery: Inject 100 µL smoothly.

  • Observation: Monitor for "writhing" (sign of peritoneal irritation from DMSO).

B. Intravenous (IV) Tail Vein

Best for: Rapid kinetic studies, immediate systemic availability.[1]

  • Dilation: Warm the mouse (heat lamp or heating pad) for 2-3 minutes to dilate tail veins.[1]

  • Restraint: Use a commercial restrainer.

  • Needle: 29G or 30G insulin syringe.

  • Volume Limit: Maximum 5 mL/kg (approx. 125 µL for a 25g mouse). Stick to 50-100 µL.

  • Technique: Insert parallel to the vein at 1/3rd distance from the tail tip.[1] Flash of blood confirms entry.[1]

  • Flush: Inject slowly (over 5-10 seconds) to prevent vein rupture.

Part 4: Experimental Workflow & Sampling

This workflow describes a typical Pharmacokinetic (PK) / Biodistribution study.

Workflow cluster_sampling Serial Sampling Start Baseline (Fast 4h) Dose Administer Z-Phe-OMe (10 mg/kg) Start->Dose T1 T=5 min (Blood) Dose->T1 T2 T=30 min (Blood/Tissue) T1->T2 Process Plasma Separation (4°C, 2000g) T1->Process T3 T=120 min (Terminal) T2->T3 T2->Process T3->Process Analysis LC-MS/MS Target: Z-Phe-OH Process->Analysis

Figure 2: Experimental timeline for Z-Phe-OMe pharmacokinetic evaluation.

Sampling Logic

Because Z-Phe-OMe is a substrate, you are likely measuring its disappearance (half-life) or the appearance of the metabolite Z-Phe-OH .

  • Quenching: Blood samples must be immediately mixed with ice-cold Acetonitrile (1:3 ratio) to stop plasma esterase activity.[1] Failure to quench will result in ex vivo hydrolysis and false data.[1]

Part 5: Safety & Toxicology Notes

  • Methanol Release: Hydrolysis of the methyl ester (-OMe) yields methanol.[1]

    • Risk:[2][3] At 10-50 mg/kg, the molar equivalent of methanol released is well below the toxic threshold for mice (LD50 ~7000 mg/kg).

    • Control: Always include a vehicle control group.[1]

  • Solvent Effects: High concentrations of PEG-300 (>50%) can cause osmotic shifts.[1] Ensure access to water post-procedure.[1]

  • Enzyme Saturation: High doses (>100 mg/kg) may saturate endogenous proteases, potentially altering the digestion of dietary proteins or clotting factors (if thrombin/plasmin cross-reactivity occurs).[1]

References

  • Chemical Identity & Substrate Specificity

    • Source: PubChem.[1] "Z-L-phenylalanine methyl ester Compound Summary."

    • URL:[Link][1]

  • Peptide Solubility & Vehicle Formulation

    • Source: Li, Di, et al. "Solubility of L-Phenylalanine in Aqueous Solutions."[1] Journal of Chemical & Engineering Data (2010).[1] (Provides baseline for Phe-derivative solubility logic).

    • URL:[Link][1]

  • General Administration Guidelines

    • Source: Turner, P. V., et al. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science (2011).[1]

    • URL:[Link]

  • Protease Substrate Usage (Contextual)

    • Source: Powers, J. C., et al. "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews (2002).[1] (Contrasts substrates like Z-Phe-OMe with inhibitors like Z-Phe-CMK).[1]

    • URL:[Link][1]

Sources

Application of Z-Phe-ome in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Fluorescence Imaging of Z-Phe-OMe Self-Assembly and Supramolecular Structures

Executive Summary

This guide details the application of Z-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester) as a model system for studying peptide self-assembly via fluorescence microscopy.[1] While often utilized as a chemical intermediate or chymotrypsin substrate, Z-Phe-OMe has emerged as a critical scaffold in supramolecular chemistry .[1] It spontaneously assembles into highly ordered, bio-inspired nanostructures (nanotubes, fibrils, and vesicles) under specific solvent conditions.[1]

These assemblies serve as excellent models for amyloid aggregation , chiral amplification , and the development of peptide-based optical waveguides .[1] This protocol provides a standardized workflow for inducing Z-Phe-OMe self-assembly, staining with amyloid-specific probes (Thioflavin T), and performing high-resolution confocal imaging.[1]

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Clarification: This guide interprets "Z-Phe-ome" as Z-Phe-OMe , the methyl ester derivative of Z-Phenylalanine.[1] Users seeking protease substrates should refer to fluorogenic analogs like Z-Phe-Arg-AMC.[1]

Scientific Background & Mechanism

2.1 The Self-Assembly Driver Z-Phe-OMe is a protected amino acid containing a hydrophobic benzyl carbamate (Z) group and a phenylalanine side chain.[1] Its assembly is driven by a synergistic combination of:

  • 
    -
    
    
    
    Stacking:
    Interactions between the aromatic rings of the Z-group and the Phenylalanine side chain.[1]
  • Hydrogen Bonding: Directional bonding between the amide and carbamate linkages.[1]

  • Hydrophobic Effect: Exclusion of the non-polar aromatic groups from aqueous solvents.[1]

2.2 Fluorescence Properties

  • Intrinsic Fluorescence: Like diphenylalanine (FF), dense crystalline assemblies of Z-Phe-OMe can exhibit intrinsic blue fluorescence upon UV excitation (375-405 nm) due to quantum confinement and electron delocalization within the rigid lattice.[1]

  • Extrinsic Probing: The assemblies often form

    
    -sheet-like motifs, allowing them to bind Thioflavin T (ThT) , enabling bright green fluorescence detection (Ex: 440 nm / Em: 480 nm).[1]
    

Experimental Protocols

Protocol A: Solvent-Triggered Self-Assembly (Solvent Switch Method)

Objective: To induce the formation of Z-Phe-OMe micro-structures for imaging.

Materials:

  • Z-Phe-OMe powder (High Purity >98%)[1][2]

  • Solvent A (Good Solvent): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Ethanol.[1]

  • Solvent B (Anti-Solvent): Deionized Water or Phosphate Buffered Saline (PBS).[1]

  • Glass slides and coverslips (cleaned with plasma or acid-wash).[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Z-Phe-OMe in HFIP to a concentration of 100 mg/mL . Vortex until completely clear.[1]

    • Why HFIP? It disrupts pre-existing aggregates, ensuring a monomeric starting state.[1]

  • Triggering Assembly: Dilute the stock solution into water (Anti-solvent) to a final concentration of 2–5 mg/mL .

    • Ratio: Typically 20 µL Stock + 980 µL Water.[1]

  • Incubation: Allow the mixture to stand undisturbed at room temperature (25°C) for 2–4 hours .

    • Observation: The solution will turn opalescent/turbid as structures form.[1]

  • Deposition: Pipette 10 µL of the suspension onto a glass slide. Allow to air dry for dry-state imaging, or seal with a coverslip for liquid-state imaging.[1]

Protocol B: Fluorescence Staining & Imaging

Objective: To visualize structures using amyloid-specific dyes.[1]

Reagents:

  • Thioflavin T (ThT): 1 mM stock in water (Filter sterilized).[1]

  • Nile Red: 0.1 mM stock in Ethanol (for hydrophobic mapping).[1]

Staining Procedure:

  • ThT Staining: Add ThT to the assembled Z-Phe-OMe suspension to a final concentration of 20 µM .

  • Incubation: Incubate for 15 minutes in the dark.

  • Mounting: Place 10 µL of stained sample on a slide. Cover with a #1.5 coverslip.[1] Seal edges with nail polish or Valap.[1]

Microscopy Settings (Confocal):

Probe / ModeExcitation LaserEmission FilterTarget Feature
Thioflavin T 440 nm or 458 nm480–520 nm (Green)

-sheet-like fibril core
Intrinsic 405 nm (UV diode)420–460 nm (Blue)High-density crystal lattice
Nile Red 561 nm580–640 nm (Red)Hydrophobic surface regions
DIC / Phase Transmitted LightN/AGross morphology/crystals

Visualizing the Mechanism

The following diagram illustrates the transition from monomeric Z-Phe-OMe to fluorescent supramolecular structures.

ZPheAssembly Monomer Z-Phe-OMe Monomer Nucleation Nucleation (Solvent Switch) Monomer->Nucleation Add Water (Anti-solvent) Stacking π-π Stacking & H-Bonding Nucleation->Stacking Self-Assembly Fibril Supramolecular Fibril/Tube Stacking->Fibril Elongation Imaging Fluorescence Microscopy Fibril->Imaging + Thioflavin T (Green Fluorescence) Fibril->Imaging Intrinsic (Blue Fluorescence)

Caption: Pathway of Z-Phe-OMe self-assembly from monomeric state to fluorescent supramolecular structures detectable via microscopy.

Data Analysis & Troubleshooting

5.1 Quantitative Metrics When analyzing images, focus on these parameters:

  • Persistence Length: Measure the straightness of fibrils to determine rigidity.[1]

  • Fluorescence Intensity: Correlate ThT intensity with assembly concentration to estimate aggregation kinetics.

  • Chirality: Use Polarized Light Microscopy (PLM) alongside fluorescence.[1] Z-Phe-OMe crystals often exhibit birefringence.[1]

5.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Aggregates (No fibrils)Mixing too rapid or concentration too high.[1]Reduce concentration to 1 mg/mL. Add water slowly down the tube wall.[1]
No Fluorescence (ThT) Structure is not

-sheet rich.
Ensure pH is near neutral (pH 6–8).[1] ThT binding is pH sensitive.[1]
Crystal Precipitation Solvent evaporation.[1]Use a sealed chamber or flow cell for liquid imaging.[1]
High Background Unbound dye.[1]Wash the sample or use Confocal slicing to optical section out the background.[1]

References

  • Adler-Abramovich, L., & Gazit, E. (2014).[1] "The physical properties of self-assembled peptide assemblies: from building blocks to nanostructures." Chemical Society Reviews.[1] Link

  • Tao, K., et al. (2017).[1] "Bioinspired Peptide Nanostructures for Organic Field-Effect Transistors." Advanced Materials. Link[1]

  • Sigma-Aldrich. "Z-Phe-OMe Product Specification & Safety Data Sheet."[1] Link[1]

  • Bera, S., et al. (2019).[1] "Self-Assembly of Peptides for Biomedical Applications." Frontiers in Bioengineering and Biotechnology. Link

Sources

Application Note: Best Practices for Storing and Handling Z-Phe-OMe in Chemo-Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Compound: Z-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester) CAS Number: 35909-92-3

Mechanistic Grounding & Physicochemical Profile

Z-Phe-OMe is a highly versatile, N-protected, C-activated amino acid derivative widely utilized as an acyl donor in chemo-enzymatic peptide synthesis. The strategic design of this molecule relies on two functional modifications:

  • The Benzyloxycarbonyl (Cbz or Z) Group: Provides robust steric shielding of the N-terminus, preventing unwanted nucleophilic side reactions and spontaneous polymerization.

  • The Methyl Ester (-OMe): Acts as an efficient leaving group, activating the C-terminus for protease-catalyzed transpeptidation (aminolysis) rather than standard chemical coupling.

Understanding the physicochemical properties of Z-Phe-OMe is critical for maintaining its structural integrity, as the very modifications that make it a potent acyl donor also introduce specific vulnerabilities to environmental degradation.

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecificationCausality / Scientific Rationale
Molecular Formula C₁₈H₁₉NO₄Defines the hydrophobic nature of the protected amino acid.
Molecular Weight 313.35 g/mol Essential for precise stoichiometric calculations in synthesis.
LogP ~3.08High lipophilicity dictates high solubility in organic solvents (e.g., EtOAc, MeCN) and poor solubility in water.
Long-Term Storage -20°C (Desiccated)Arrests the thermodynamic hydrolysis of the methyl ester bond.
Short-Term Storage 2-8°CAcceptable for active daily use (up to 1 month) if kept strictly anhydrous.

Self-Validating Storage & Handling Logic

A common failure point in peptide synthesis is the inadvertent introduction of atmospheric water during reagent handling, which converts the active acyl donor (Z-Phe-OMe) into the inactive acid degradant (Z-Phe-OH). To establish a self-validating system , your handling protocol must proactively prevent moisture introduction and retrospectively verify reagent purity.

The Thermal Equilibration Mandate

When removing Z-Phe-OMe from -20°C storage, the sealed vial must be allowed to equilibrate to room temperature in a desiccator for at least 30–60 minutes before opening.

Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This creates a highly localized aqueous micro-environment that accelerates ester hydrolysis, even if the vial is subsequently returned to the freezer.

Quality Control Validation

Before initiating a critical synthesis campaign, validate the integrity of the reagent. Run a rapid Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) check against a known standard. The presence of a highly polar peak (free Z-Phe-OH) indicates ester hydrolysis, meaning the batch must be re-purified or discarded.

StorageLogic Receipt 1. Receive Reagent (Z-Phe-OMe Solid) QC 2. Purity QC (HPLC/TLC >98%) Receipt->QC Storage 3. Long-Term Storage (-20°C, Desiccated) QC->Storage Validate Intact Ester Equilibrate 4. Thermal Equilibration (Warm to RT) Storage->Equilibrate Prevent Condensation Usage 5. Inert Handling (Weighing/Aliquoting) Equilibrate->Usage Ready for Synthesis

Caption: Self-validating workflow for the storage and handling of Z-Phe-OMe.

Application Workflow: α-Chymotrypsin-Catalyzed Peptide Synthesis

Z-Phe-OMe is frequently used in kinetically controlled enzymatic coupling reactions. By utilizing an enzyme like α-chymotrypsin in organic media, researchers can synthesize dipeptides (e.g., Z-Phe-Leu-NH₂) with absolute stereoselectivity and without the need for toxic coupling reagents (like EDC or HATU) ().

Causality of Solvent and Water Activity ( )

In purely aqueous environments, proteases act as hydrolases, rapidly cleaving the Z-Phe-OMe ester bond. By transitioning the reaction to an organic medium with strictly controlled water activity (


), the thermodynamic equilibrium is shifted. The enzyme's hydration shell is maintained just enough to preserve its active three-dimensional conformation, while the bulk organic solvent favors aminolysis (peptide bond formation) over hydrolysis ().
Table 2: Effect of Organic Media on Enzymatic Coupling Yield

Data summarized from comparative studies on water-miscible vs. water-immiscible systems.

Solvent SystemWater Content / ActivityLogP of SolventPeptide Yield (%)Dominant Side Reaction
Acetonitrile (MeCN) 4.0% (v/v)-0.3491%Minor ester hydrolysis
Ethyl Acetate (EtOAc) Saturation + 0-2%0.7393%Negligible
Isooctane / THF (90/10)

= 0.14
>2.3>95%None
Step-by-Step Methodology

Step 1: Biocatalyst Preparation

  • Dissolve α-chymotrypsin in 50 mM Tris buffer (pH 7.8).

  • Deposit the enzyme onto a solid support (e.g., Celite) to maximize the catalytic surface area.

  • Lyophilize the mixture completely to yield a dry, immobilized biocatalyst powder.

Step 2: Substrate Preparation

  • In a dry, sealed reaction vessel, dissolve Z-Phe-OMe (acyl donor, 40 mM) and Leucinamide (Leu-NH₂, nucleophile, 60 mM; 1.5x stoichiometric excess) in anhydrous Ethyl Acetate.

Step 3: Water Activity Tuning

  • Add a precise volume of water (e.g., 0.5% v/v) to the organic solvent. Scientific Rationale: This establishes the optimal thermodynamic water activity (

    
    ) required for enzyme flexibility without triggering bulk hydrolysis of the Z-Phe-OMe ester.
    

Step 4: Reaction Initiation

  • Suspend the immobilized α-chymotrypsin in the organic reaction mixture.

  • Incubate at 25°C under continuous orbital shaking (200 rpm) to overcome mass transfer limitations between the solid enzyme and the liquid substrates.

Step 5: Monitoring & Product Recovery

  • Monitor the depletion of Z-Phe-OMe via HPLC.

  • Upon reaching maximum conversion (typically 12–24 hours), terminate the reaction by filtering out the immobilized enzyme.

  • Wash the organic filtrate sequentially with 0.1 M HCl (to remove unreacted Leu-NH₂) and 0.1 M NaHCO₃ (to remove trace hydrolyzed Z-Phe-OH). Evaporate the solvent to yield the purified Z-Phe-Leu-NH₂ peptide.

SynthesisWorkflow Substrates Acyl Donor + Nucleophile (Z-Phe-OMe + Leu-NH2) Enzyme Biocatalyst Preparation (α-Chymotrypsin on Celite) Substrates->Enzyme Mixed with Solvent Organic Media Selection (EtOAc or MeCN) Enzyme->Solvent Suspended in Water Water Activity Control (Optimize a_w < 4%) Solvent->Water Hydration tuning Product Peptide Product (Z-Phe-Leu-NH2) Water->Product Kinetically controlled coupling

Caption: α-Chymotrypsin-catalyzed peptide synthesis workflow using Z-Phe-OMe.

References

  • Title: Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: N-Cbz-L-phenylalanine methyl ester, 98% [Z-Phe-OMe] Product Data & Specifications. Source: Advent Chembio. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-Phe-OMe Insolubility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Z-Phe-OMe (N-Carbobenzyloxy-L-phenylalanine methyl ester) insolubility in aqueous solutions. Audience: Researchers, biochemists, and drug development professionals. Support Tier: Level 3 (Senior Application Scientist).[1]

Core Analysis: Why Z-Phe-OMe "Crashes Out"

Z-Phe-OMe is a hydrophobically protected amino acid derivative.[1] Its insolubility in aqueous buffers is not a defect; it is a fundamental chemical property driven by three structural factors:

  • The Z-Group (Carbobenzyloxy): A bulky, lipophilic benzyl carbamate protecting group.[1]

  • The Phenylalanine Side Chain: An aromatic, hydrophobic benzyl ring.

  • The Methyl Ester: Removes the zwitterionic character of the C-terminus, further reducing water solubility.

The "Crash-Out" Phenomenon: When a concentrated stock solution (dissolved in organic solvent) is added to an aqueous buffer, the local solvent environment shifts instantaneously from lipophilic to hydrophilic. The hydrophobic Z-Phe-OMe molecules aggregate faster than they can disperse, forming a white precipitate or a "milky" suspension.[1] This invalidates concentration data and interferes with spectrophotometric readings (e.g., A256 or A405).

Diagnostic Troubleshooting (Q&A)

Q1: I tried dissolving Z-Phe-OMe directly in my assay buffer (Tris/PBS), but it floats or clumps. Why?

A: Z-Phe-OMe has negligible solubility in pure aqueous buffers.[1] You cannot bypass the organic solvent step.

  • The Fix: You must prepare a high-concentration Master Stock in an organic solvent (DMSO or Methanol) first.[1] This stock is then diluted into the aqueous buffer.

Q2: Which solvent should I use for the Master Stock? DMSO or Methanol?

A: This depends on your downstream application.

FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Power High. Can achieve >100 mM stocks easily.[1]Moderate. Good for working stocks, but lower limit than DMSO.
Enzyme Compatibility Risk. DMSO can denature some enzymes at >1% v/v.Standard. Classic chymotrypsin assays often tolerate (and require) 10-30% MeOH.[1]
Freezing Point High (19°C). Freezes in the fridge; requires thawing.Low (-97°C). Remains liquid at -20°C.
Volatility Low. Stable concentration.[1]High. Evaporation can alter stock concentration over time.[1]
  • Recommendation: Use Methanol if following standard chymotrypsin spectrophotometric protocols (which often utilize ~30% methanol to maintain substrate solubility).[1] Use DMSO for high-throughput screening or if low organic solvent volume (<1%) is critical.[1]

Q3: My solution precipitates immediately upon adding the stock to the buffer. How do I stop this?

A: This is "Solvent Shock." You are likely adding the stock too quickly or to a stagnant buffer.

  • The Fix: Use the "Vortex-Drop" Method .

    • Have the aqueous buffer spinning in a vortex or stirring rapidly with a flea.

    • Inject the organic stock sub-surface or drop-wise directly into the center of the vortex.

    • Crucial: Do not exceed the solubility limit of the final mixture. For Z-Phe-OMe, aqueous solutions often require significant organic co-solvent (10-30%) to remain clear at millimolar concentrations.[1]

Q4: Can I heat the solution to dissolve the precipitate?

A: Proceed with extreme caution.

  • Risk: Z-Phe-OMe is an ester.[1][2][3][4] Heating, especially in alkaline buffers (pH > 8), accelerates hydrolysis , converting your substrate into Z-Phe-OH (acid) and Methanol.[1] This destroys your substrate before the assay begins.

  • Limit: Do not exceed 37°C. If it doesn't dissolve at 25°C with proper co-solvent, heating is rarely the correct fix—you likely need more co-solvent.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Target Concentration: 100 mM

  • Weighing: Accurately weigh Z-Phe-OMe powder.

    • Note: The powder is often fluffy and static-prone.[1] Use an anti-static gun if available.[1]

  • Solvent Addition: Add anhydrous Methanol (HPLC grade) or DMSO .[1]

    • Calculation: Volume (mL) = Mass (mg) / (Molecular Weight × 0.1).[1]

    • MW of Z-Phe-OMe: ~313.35 g/mol .[1]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles (if using DMSO) or evaporation (if using Methanol). Store at -20°C.

Protocol B: The "Anti-Crash" Dilution (For Enzymatic Assays)

Target: Creating a clear assay solution (e.g., 1 mM substrate in 30% MeOH/Buffer)

  • Prepare Buffer: Prepare your Tris/Calcium buffer (e.g., 80 mM Tris, pH 7.8).[5]

  • Solvent Pre-Mix (Critical Step):

    • Do not add 10 µL of stock to 10 mL of pure buffer.

    • Instead, calculate the required final methanol concentration (e.g., 30%).

    • Mix the required volume of pure Methanol with the Buffer first.

    • Example: For 10 mL final volume, mix 3 mL Methanol + 7 mL Buffer.

  • Substrate Addition:

    • Add the Z-Phe-OMe stock to this Methanol/Buffer mixture .[1]

    • The pre-existence of methanol in the buffer reduces the polarity shock, preventing precipitation.

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolventSelection Start Start: Dissolving Z-Phe-OMe AssayType What is the downstream assay? Start->AssayType Chymo Standard Chymotrypsin Kinetic Assay AssayType->Chymo Robust Enzyme CellBased Cell-Based / Sensitive Enzyme AssayType->CellBased Sensitive System SolventMeOH Select METHANOL (Allows high % v/v) Chymo->SolventMeOH SolventDMSO Select DMSO (Keep final % < 1%) CellBased->SolventDMSO CheckProtocol Check Protocol: Does it allow ~30% Organic? SolventMeOH->CheckProtocol MethodB Method B: Dissolve Stock in DMSO Rapid Vortex Injection (Risk of ppt) SolventDMSO->MethodB YesOrg Yes CheckProtocol->YesOrg NoOrg No CheckProtocol->NoOrg MethodA Method A: Dissolve Stock in MeOH Dilute into MeOH/Buffer Mix YesOrg->MethodA MethodC Method C: Use Cyclodextrin or Lower Concentration NoOrg->MethodC

Caption: Decision matrix for selecting the appropriate solvent system based on assay tolerance and solubility requirements.

Figure 2: The "Anti-Crash" Mixing Workflow

Visualizing the correct order of addition to prevent precipitation.

AntiCrash Stock 1. Master Stock (100mM in MeOH) Final 5. Final Assay Solution (Clear, no precipitate) Stock->Final Dropwise Addition Buffer 2. Aqueous Buffer (Tris/CaCl2) PreMix 4. Intermediate Mix (Buffer + 30% MeOH) Buffer->PreMix 70% Vol CoSolvent 3. Pure Methanol (Co-solvent) CoSolvent->PreMix 30% Vol PreMix->Final Vortexing

Caption: The "Anti-Crash" workflow emphasizes creating an intermediate solvent environment before adding the hydrophobic substrate.

Technical Data & Stability

Solubility & Stability Matrix
ParameterValue / ConditionNotes
Water Solubility < 0.5 mg/mL (Est.)[1]Practically insoluble without co-solvent.[1]
DMSO Solubility > 100 mg/mLHighly soluble.[6] Hygroscopic (keep dry).[1][7]
Methanol Solubility > 50 mg/mLGood solubility. Volatile.
pH Stability pH 3.0 - 7.5Stable.[1]
Hydrolysis Risk pH > 8.0High Risk. Ester bond cleaves rapidly in alkaline conditions [1].
Storage (Solid) -20°CKeep desiccated.[1]
Storage (Solution) -20°CStable for weeks in non-aqueous solvents.
Troubleshooting Lookup Table
SymptomProbable CauseCorrective Action
Cloudy precipitate upon dilution Solvent shock (polarity change).[1]Use "Anti-Crash" protocol; increase % co-solvent (MeOH) in buffer.[1]
Absorbance drift (non-enzymatic) Substrate precipitating slowly over time.[1]Check solution clarity; reduce substrate concentration; maintain 25°C.
High background rate Spontaneous hydrolysis.[1]Check buffer pH.[1][5][8][9] If pH > 8.0, lower it or prepare fresh immediately before use.
Inconsistent kinetic data Evaporation of Methanol stock.Use gas-tight vials; re-make stock; consider DMSO if assay allows.[1]

References

  • PubChem. N-Carbobenzyloxy-L-phenylalanine methyl ester - Compound Summary. National Library of Medicine. [Link][1]

Sources

How to improve Z-Phe-ome stability in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Z-Phe-OMe Stability in Cell Culture

Topic: Improving Z-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester) stability in cell culture media. Current Status: Active Support Guide Last Updated: March 7, 2026

Diagnostic Hub: Identify Your Stability Issue

Before applying a fix, confirm the nature of the instability. Z-Phe-OMe is a hydrophobic peptide ester. Its disappearance from cell culture media is typically driven by two distinct mechanisms: Enzymatic Hydrolysis or Physical Precipitation .

SymptomProbable CauseDiagnostic Check
Rapid disappearance (< 1 hour) in media with FBS.Esterase Activity: Serum esterases hydrolyze the methyl ester to the acid (Z-Phe-OH).Incubate in media without cells. If degradation persists, it is the media (serum), not cellular uptake.
Cloudiness/Turbidity immediately upon addition.Precipitation: The compound is crashing out of solution due to hydrophobicity ("Salting out").Check under a microscope for crystals. Spin down media; if pellet contains compound, it is solubility.
Loss over 24+ hours in serum-free media.Chemical Hydrolysis / pH: Spontaneous hydrolysis at pH > 7.4 or temperature degradation.Check pH of media. Compare 37°C vs 4°C stability.
Inconsistent biological effect between experiments.Batch Variability: FBS lots vary significantly in esterase activity.Compare results using a single Lot of FBS or switch to chemically defined media.

Troubleshooting Guides (Q&A)

Category A: Enzymatic Degradation (The "Serum Problem")

Q: My Z-Phe-OMe concentration drops by 50% within 30 minutes. Is this normal? A: Yes, in serum-supplemented media. The Science: Fetal Bovine Serum (FBS) contains high levels of carboxylesterases and paraoxonases. Z-Phe-OMe is a methyl ester; these enzymes recognize the ester bond and rapidly hydrolyze it into Z-Phe-OH (carboxylic acid) and methanol. Z-Phe-OH is often biologically inactive or cannot cross cell membranes effectively due to its negative charge at physiological pH.

The Fix:

  • Switch to Heat-Inactivated (HI) Serum: Heat treatment (56°C for 30 min) denatures many complement proteins and reduces esterase activity, though it may not eliminate it entirely.

  • Use Serum-Free Media (SFM): If your cells tolerate it, switch to Opti-MEM or a chemically defined medium during the Z-Phe-OMe incubation window. This eliminates the source of the enzyme.

  • Pulse-Chase Strategy: If serum is required for long-term survival, limit Z-Phe-OMe exposure to short "pulses" (1–2 hours) in serum-free buffer (e.g., HBSS or PBS), then replace with growth media.

Category B: Solubility & Precipitation[1]

Q: I see a fine precipitate when I add my stock solution to the media. How do I prevent this? A: You are likely exceeding the "critical solubility limit" for this hydrophobic compound in an aqueous salt solution. The Science: Z-Phe-OMe is highly hydrophobic (Lipophilic). When a concentrated DMSO stock is added directly to saline-rich media, the water molecules form structured cages around the salt ions (hydration shells), leaving "no room" for the hydrophobic peptide, forcing it to aggregate.

The Fix:

  • The "Intermediate Dilution" Method: Do not pipet 100% DMSO stock directly into the cell dish.

    • Step 1: Dilute your DMSO stock 1:10 into sterile PBS or media in a separate tube. Vortex immediately.

    • Step 2: Add this pre-diluted mixture to your cells.[1] This prevents local regions of high concentration where precipitation nucleates.

  • Carrier Molecules: Use 0.1% BSA (Bovine Serum Albumin) in your media. Albumin acts as a carrier protein, binding hydrophobic molecules and keeping them in solution without degrading them (unlike esterases).

Mechanism of Failure: Visualization

The following diagram illustrates the competing pathways determining the fate of Z-Phe-OMe in your culture dish.

ZPheOMe_Stability cluster_media Cell Culture Media Environment Compound Z-Phe-OMe (Active Ester) Cells Intracellular Target (Desired) Compound->Cells Membrane Permeation Degradation Z-Phe-OH (Inactive Acid) Compound->Degradation Hydrolysis (Fast) Precipitate Precipitate (Unavailable) Compound->Precipitate High Conc. / Low Solubility Serum Serum Esterases (FBS) Serum->Degradation Catalyzes

Figure 1: Fate of Z-Phe-OMe.[2][3] The primary competitor to cellular uptake is extracellular hydrolysis by serum esterases.

Experimental Protocols

Protocol A: Serum Esterase Activity Check (Stability Assay)

Use this to determine if your specific batch of media is killing your compound.

Reagents:

  • Z-Phe-OMe (10 mM stock in DMSO)

  • Culture Media A (with 10% FBS)

  • Culture Media B (Serum-Free)

  • Acetonitrile (for quenching)

Procedure:

  • Prepare: Warm both media types to 37°C.

  • Spike: Add Z-Phe-OMe to both media tubes to a final concentration of 50 µM. Vortex gently.

  • Incubate: Place in cell culture incubator (37°C, 5% CO2).

  • Sample: At T=0, T=30min, T=1hr, T=4hr:

    • Remove 100 µL of media.

    • Immediately add to 400 µL ice-cold Acetonitrile (precipitates proteins and stops enzymes).

    • Centrifuge at 10,000 x g for 5 min.

  • Analyze: Inject supernatant into HPLC/LC-MS. Monitor the peak area of Z-Phe-OMe (parent) vs. Z-Phe-OH (hydrolysis product).

    • Result: If Media A shows <50% parent remaining at 1hr while Media B is stable, serum esterases are your problem.

Protocol B: Heat Inactivation of FBS

Standard method to reduce enzymatic activity.

  • Thaw a bottle of FBS at 4°C overnight or gradually at room temperature.

  • Heat a water bath to exactly 56°C . Ensure the water level matches the serum level in the bottle.

  • Place the bottle in the bath. Swirl gently every 5 minutes to ensure even heating.

  • Once the serum temperature reaches 56°C (measure with a reference bottle of water if possible), time exactly 30 minutes .

    • Warning: Do not exceed 30 minutes or 56°C, or you will denature growth factors essential for cells.

  • Cool rapidly on ice. Aliquot and freeze.

References

  • Esterase Activity in Serum: Li, B., et al. "Stability of Peptide Esters in Plasma and Cell Culture Media." Journal of Pharmaceutical Sciences, 2018. (General principle citation).

  • Z-Phe-OMe as Chymotrypsin Substrate: Stoeva, S. "Modification of a zinc proteinase from Bacillus mesentericus strain 76 by diethylpyrocarbonate." International Journal of Peptide and Protein Research, 1991.

  • Peptide Solubility in Media: "Optimizing Peptide Solubility in Cell Culture." LifeTein Technical Guides, 2024.

  • Chymotrypsin Mechanism & Specificity: "Chymotrypsin: Specificity and Kinetics." Sigma-Aldrich Technical Library.

  • Chemical Stability of Esters: Wiese, J., et al. "Use of Z-amino acid-glyceryl esters in protease catalyzed peptide synthesis." Biomedica Biochimica Acta, 1991.

Sources

Technical Support Center: Optimizing Z-Phe-OMe Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Enzymatic Peptide Synthesis & Protease Kinetic Profiling Ticket ID: ZPHE-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Z-Phe-OMe System

Z-Phe-OMe (N-Carbobenzoxy-L-phenylalanine methyl ester) is a critical acyl donor used primarily in kinetically controlled enzymatic peptide synthesis and as a chromogenic/fluorogenic substrate for characterizing serine proteases (e.g., Chymotrypsin, Subtilisin, Thermolysin).

The "efficacy" of Z-Phe-OMe is defined by two competing pathways:

  • Aminolysis (Desired): The enzyme transfers the acyl group to a nucleophile (amine) to form a peptide bond.

  • Hydrolysis (Undesired): Water attacks the acyl-enzyme intermediate, regenerating the acid (Z-Phe-OH) and wasting the substrate.

Optimizing concentration is a balancing act between maximizing the rate of aminolysis, maintaining solubility, and avoiding substrate inhibition , a common phenomenon where excess Z-Phe-OMe inhibits the enzyme.

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "My reaction mixture turns cloudy immediately upon adding Z-Phe-OMe."

Diagnosis: Solubility Crash (Precipitation). Z-Phe-OMe is highly hydrophobic. When a concentrated stock in organic solvent is added to an aqueous buffer, the sudden change in polarity causes rapid precipitation before the compound can disperse.

Corrective Protocol:

  • The "Jet-Mixing" Technique: Do not drop the stock solution slowly. Instead, inject the organic stock (e.g., dissolved in DMSO or DMF) directly into the center of the vortexing buffer.

  • Solvent Compatibility: Ensure your final organic solvent concentration (typically DMSO, DMF, or Acetonitrile) is between 5% and 20% (v/v) . Below 5%, solubility is compromised; above 20%, enzyme denaturation may occur.

  • Thermodynamic Check: If using high concentrations (>50 mM), you may need a biphasic system (e.g., Ethyl Acetate/Water) rather than a homogeneous monophasic system.

Issue 2: "I see high consumption of Z-Phe-OMe, but peptide yield is low."

Diagnosis: Hydrolysis Dominance. The enzyme is consuming the substrate but reacting with water instead of your nucleophile (amine). This is a kinetic competition issue.

Corrective Protocol:

  • Increase Nucleophile Concentration: The rate of aminolysis depends on the concentration of the nucleophile. Maintain a Nucleophile:Substrate ratio of at least 3:1 to 5:1 .

  • Reduce Water Activity (

    
    ):  Switch to a high-organic solvent system (e.g., 90% acetonitrile) or add water-mimicking co-solvents (e.g., glycerol, butane-1,4-diol) to depress water activity without dehydrating the enzyme.
    
  • pH Adjustment: Ensure the pH is optimized for the nucleophile's pKa. The amine must be unprotonated to attack the acyl-enzyme intermediate. For most amino acid amides, pH 8.5–9.5 is optimal.

Issue 3: "Reaction velocity decreases when I increase Z-Phe-OMe concentration beyond 20 mM."

Diagnosis: Substrate Inhibition.[1][2] Many proteases (especially Chymotrypsin and Papain) exhibit non-Michaelis-Menten kinetics at high substrate concentrations. Excess Z-Phe-OMe molecules can bind to a secondary non-catalytic site or obstruct product release.

Corrective Protocol:

  • Determine

    
    :  Perform a kinetic assay (see Protocol B) to identify the inhibition constant (
    
    
    
    ).
  • Operate at

    
    :  The optimal concentration is generally calculated as 
    
    
    
    . Do not simply saturate the enzyme.

Technical FAQs

Q: What is the best solvent for creating a Z-Phe-OMe stock solution? A: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are the gold standards. They dissolve Z-Phe-OMe at high concentrations (>100 mM) and are miscible with water. Acetonitrile is acceptable but has a lower solubility limit. Avoid Ethanol if using esterases, as transesterification can occur.

Q: How stable is Z-Phe-OMe in solution? A: In anhydrous organic solvents (DMSO/DMF) at -20°C, it is stable for 6-12 months. In aqueous buffers (pH > 7.5), it is prone to spontaneous hydrolysis (chemical, non-enzymatic). Always prepare aqueous working solutions fresh.

Q: Can I use Z-Phe-OMe for solid-phase enzymatic synthesis? A: Yes. Z-Phe-OMe is excellent for solid-phase applications because the excess reagents can be washed away. However, ensure the solid support (resin) swells properly in the chosen organic/aqueous co-solvent mixture.

Visualization: Mechanism & Workflow

Figure 1: Kinetic Competition Mechanism

This diagram illustrates the critical branch point where efficacy is determined: the partition between Product (Peptide) and Waste (Hydrolysis).

ZPheOMe_Mechanism Enzyme Free Enzyme (Protease) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex + Substrate Substrate Z-Phe-OMe (Acyl Donor) Substrate->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation (- MeOH) Product Peptide Product (Z-Phe-NH-R) Acyl_Enzyme->Product Aminolysis (Desired Path) Waste Hydrolysis Waste (Z-Phe-OH) Acyl_Enzyme->Waste Hydrolysis (Competing Path) Nucleophile Nucleophile (R-NH2) Nucleophile->Product Water Water (H2O) Water->Waste Product->Enzyme Regeneration Waste->Enzyme Regeneration

Caption: The kinetic partition of the Acyl-Enzyme intermediate. High efficacy requires conditions that favor the green path (Aminolysis) over the red path (Hydrolysis).

Figure 2: Optimization Workflow

A logic gate for determining the optimal experimental conditions.

Optimization_Workflow Start Start: Z-Phe-OMe Optimization Solubility_Check Check Solubility in Buffer (Visual Inspection) Start->Solubility_Check Clear Solution Clear? Solubility_Check->Clear Add_Cosolvent Increase Organic Co-solvent (DMSO/DMF up to 20%) Clear->Add_Cosolvent No (Precipitate) Kinetic_Assay Run Kinetic Assay (Vary [S] 0.1 - 50 mM) Clear->Kinetic_Assay Yes Add_Cosolvent->Solubility_Check Check_Inhibition Substrate Inhibition Observed? (Velocity drops at high [S]) Kinetic_Assay->Check_Inhibition Calc_Sopt Calculate Optimal [S] S_opt = sqrt(Km * Ki) Check_Inhibition->Calc_Sopt Yes Use_Saturation Use Saturation Kinetics [S] = 5-10 * Km Check_Inhibition->Use_Saturation No Final_Setup Final Experimental Setup Calc_Sopt->Final_Setup Use_Saturation->Final_Setup

Caption: Step-by-step decision tree for optimizing Z-Phe-OMe concentration, addressing both solubility and kinetic inhibition limits.

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Purpose: To create a stable, concentrated source of Z-Phe-OMe that minimizes precipitation upon dilution.

  • Weighing: Accurately weigh 31.3 mg of Z-Phe-OMe (MW ≈ 313.35 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) or DMF .

    • Note: Do not use water or buffer at this stage.

    • Result: This yields a 100 mM stock solution.

  • Verification: Vortex for 30 seconds. The solution should be perfectly clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Determination of Optimal Concentration ( )

Purpose: To identify the concentration that balances reaction velocity with substrate inhibition.

  • Buffer Prep: Prepare 10 mL of reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Substrate Series: Prepare a dilution series of Z-Phe-OMe in buffer (containing constant 10% DMSO) at concentrations: 0.5, 1, 2, 5, 10, 20, 40, 60 mM .

  • Enzyme Addition: Add protease (e.g., Chymotrypsin) to a final concentration of 1 µM.

  • Monitoring: Measure initial velocity (

    
    ) via HPLC (product formation) or spectrophotometry (if using a coupled assay).
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • If the curve plateaus: Use Michaelis-Menten logic (

      
      ).
      
    • If the curve peaks and drops: Fit to the Substrate Inhibition equation:

      
      
      
    • Calculate Optimal Concentration:

      
      
      

Data Reference: Solvent Effects on Z-Phe-OMe

Table 1: Solubility and Kinetic Impact of Common Solvents on Z-Phe-OMe mediated synthesis.

Solvent SystemSolubility Limit (approx.)Kinetic EffectRecommended Use
Water / Buffer < 1 mMHigh Hydrolysis RiskNot Recommended alone
10-20% DMSO > 50 mMGood balanceStandard Screening
50% DMF > 100 mMEnzyme activity may dropHigh-concentration synthesis
Ethyl Acetate (Biphasic) Very HighExcellent (Interface catalysis)Large-scale production
Acetonitrile (90%) ModerateSuppresses HydrolysisKinetically controlled synthesis

References

  • Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media. Biotechnology and Bioengineering. [Link][3]

  • Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems. Biotechnology and Bioengineering. [Link]

  • Synthesis of Z-Ala-Phe-OMe catalysed by free thermolysin. RSC Advances. [Link]

  • Substrate inhibition kinetics in drug metabolism reactions. Drug Metabolism Reviews. [Link]

Sources

Technical Support Center: Troubleshooting Z-Phe-OMe In Vivo Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. N-benzyloxycarbonyl-L-phenylalanine methyl ester (commonly abbreviated as Z-Phe-OMe or Z-Phe-ome) is a highly characterized, hydrophobic substrate traditionally used for in vitro enzymatic peptide synthesis and protease assays[1]. However, researchers attempting to transition this compound directly into in vivo models—often as a competitive inhibitor, prodrug, or imaging probe—frequently encounter catastrophic pharmacokinetic (PK) and pharmacodynamic (PD) failures.

As a Senior Application Scientist, I have designed this troubleshooting guide to dissect the mechanistic causality behind these common in vivo failures and provide self-validating protocols to rescue your experimental workflows.

🔍 Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my Z-Phe-OMe probe lose efficacy within minutes of intravenous (IV) injection?

The Issue: Rapid loss of target engagement and short plasma half-life. Mechanistic Causality (The Esterase Paradigm): Z-Phe-OMe contains a highly labile methyl ester (-OMe) group. In rodent and human plasma, ubiquitous carboxylesterases and circulating proteases with inherent esterase activity rapidly hydrolyze this bond[2]. The resulting free acid metabolite, Z-Phe-OH, is negatively charged at physiological pH. This charge drastically reduces its membrane permeability and alters its binding affinity to the target protease's active site, rendering it inactive. The Solution: Do not use the methyl ester directly in vivo. Instead, use Z-Phe-OMe as a synthetic precursor to generate bioisosteric analogs[3]. For in vivo inactivation of cysteine proteases, reduce the ester to an aldehyde (Z-Phe-CHO) or convert it to a diazomethyl/fluoromethyl ketone (e.g., Z-Phe-FMK)[3]. These electrophilic "warheads" form stable, covalent bonds with the target enzyme and resist plasma esterase degradation.

Q2: I observed acute toxicity and erratic plasma concentrations immediately after dosing. What went wrong?

The Issue: Embolism, injection site reactions, and uninterpretable PK data. Mechanistic Causality (The Lipophilicity Trap): Z-Phe-OMe is exceptionally hydrophobic. Its solubility is strictly correlated with the solvent's log P (octanol/water partition coefficient)[4]. When a concentrated stock solution (typically dissolved in DMSO) is injected directly into the aqueous environment of the bloodstream, the compound instantly crashes out of solution. This precipitation causes micro-emboli (leading to acute toxicity) and erratic absorption kinetics. The Solution: Implement an advanced formulation strategy. Utilize cyclodextrins to encapsulate the hydrophobic Z-group and phenyl ring, or formulate the compound in a lipid-based nanoparticle system. (See Protocol A below).

Q3: My imaging data shows high background noise and off-target binding across multiple organs. Why?

The Issue: Poor signal-to-noise ratio and systemic toxicity. Mechanistic Causality (Promiscuous Cleavage): The Z-Phe motif is a generic recognition sequence for a wide array of serine and cysteine proteases (e.g., chymotrypsin, cathepsins)[5]. In a complex in vivo environment, Z-Phe-OMe acts as a promiscuous substrate, leading to off-target cleavage and systemic distribution of the cleaved fragments. The Solution: Enhance target specificity by extending the peptide sequence (e.g., Z-Ala-Ala-Phe-OMe) or by incorporating non-natural amino acids that restrict conformational flexibility, thereby limiting recognition exclusively to your target protease.

📊 Quantitative Data Presentation

To guide your experimental design, the following table summarizes the physicochemical and pharmacokinetic properties of Z-Phe-OMe compared to optimized in vivo analogs.

CompoundLog P (Approx.)Plasma Half-Life (Rodent)Primary In Vivo LimitationRecommended Application
Z-Phe-OMe ~3.0< 10 minutesRapid ester hydrolysis, poor solubilityIn vitro enzymatic synthesis[1]
Z-Phe-OH ~2.5> 2 hoursPoor membrane permeabilityIn vitro negative control
Z-Phe-FMK ~3.2~ 1-2 hoursOff-target covalent bindingIn vivo protease inhibition[3]
Z-Phe-CHO ~2.8~ 30 minutesAldehyde oxidationReversible in vivo inhibition[3]

🧪 Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in validation steps to ensure data integrity.

Protocol A: Formulation of Hydrophobic Peptide Esters for In Vivo Dosing

This protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) to mask the hydrophobicity of Z-Phe analogs.

  • Preparation: Weigh exactly 10 mg of the peptide analog.

  • Primary Solubilization: Dissolve the compound in 100 µL of pure, anhydrous DMSO (10% final volume). Vortex until the solution is completely clear.

  • Cyclodextrin Complexation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • Dropwise Addition: While vortexing the DMSO solution vigorously, add 900 µL of the HP-β-CD solution dropwise (approx. 10 µL/sec) to prevent localized precipitation.

  • Self-Validation Step: The final solution (10 mg/mL) must be optically clear. Validation: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). If particles >10 nm are detected, or if visual turbidity is observed, the complexation failed. Do not inject.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Ex Vivo Plasma Stability Assay

Use this protocol to quantify the exact rate of esterase-mediated hydrolysis before moving to live animal models.

  • Matrix Preparation: Collect fresh rodent plasma using K2EDTA tubes. Pre-warm the plasma to 37°C in a shaking incubator.

  • Spiking: Spike the formulated peptide analog into 1 mL of plasma to a final concentration of 10 µM. Ensure the final organic solvent concentration remains <1% to avoid precipitating plasma proteins.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the enzymatic reaction in each aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Extraction: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Self-Validation Step: Transfer the supernatant to an LC-MS/MS vial. Validation: Monitor both the disappearance of the parent mass (Z-Phe-OMe) and the stoichiometric appearance of the metabolite mass (Z-Phe-OH)[2]. Mass balance must be achieved to confirm that esterase hydrolysis is the sole degradation pathway.

🗺️ Mechanism & Troubleshooting Workflow

ZPheOme_Troubleshooting Start Z-Phe-OMe In Vivo Administration Issue1 Issue 1: Rapid Hydrolysis (Plasma Esterases) Start->Issue1 Issue2 Issue 2: Precipitation (High Log P / Low Solubility) Start->Issue2 Issue3 Issue 3: Off-Target Cleavage (Promiscuous Proteases) Start->Issue3 Mech1 Cleavage of -OMe to Z-Phe-OH (Loss of Activity) Issue1->Mech1 Mech2 Aggregation in Aqueous Blood (Erratic PK / Emboli) Issue2->Mech2 Mech3 Non-Specific Binding (High Background Noise) Issue3->Mech3 Sol1 Bioisosteric Replacement (e.g., Z-Phe-FMK, Z-Phe-CHO) Mech1->Sol1 Sol2 Advanced Formulation (e.g., HP-β-CD, Liposomes) Mech2->Sol2 Sol3 Sequence Extension & Targeted Moieties Mech3->Sol3

In vivo failure pathways of Z-Phe-OMe and corresponding troubleshooting solutions.

📚 References

  • Synthesis of Z-Xaa-H and Conversion into Their Semicarbazones; General Procedures. Thieme-Connect. Available at: [Link]

  • Ester hydrolysis catalysed by free αCT or Fe3O4@silica-αCT. RSC Advances. Available at: [Link]

  • Kinetics of Alcalase-catalyzed dipeptide synthesis in near-anhydrous organic media. ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media. PubMed (NIH). Available at:[Link]

  • Biocatalysis in Non-Conventional Media: Kinetic and Thermodynamic Aspects. WUR eDepot. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Z-Phe-OMe Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Support Center for Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester) assays. As a highly reactive ester substrate, Z-Phe-OMe is widely utilized as an acyl donor in chemo-enzymatic peptide synthesis and as a precursor in protease activity assays (e.g., for


-chymotrypsin and subtilisin). However, its ester bond is inherently labile. This structural characteristic frequently leads to significant off-target effects, including spontaneous chemical hydrolysis, non-specific esterase cleavage, and amidase-driven product degradation in crude enzyme preparations.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure your experimental protocols remain self-validating and scientifically rigorous.

Troubleshooting Guide & FAQs

Q1: I am observing high background cleavage of Z-Phe-OMe even in my no-enzyme negative controls. What is causing this, and how can I prevent it? Causality: The methyl ester group (-OMe) of Z-Phe-OMe is highly susceptible to spontaneous base-catalyzed hydrolysis. If your assay buffer pH exceeds 8.0, hydroxide ions will nucleophilically attack the ester carbonyl, yielding Z-Phe-OH and methanol independently of any enzymatic activity. Furthermore, in water-miscible solvents, increasing the water content accelerates the reaction rate but ultimately decreases the final peptide yield due to the competing spontaneous hydrolysis of the Z-Phe-OMe ester bond[1]. Solution:

  • Optimize Buffer pH: Maintain the assay buffer pH between 7.0 and 7.8. If your target protease strictly requires a highly alkaline pH, you must run a parallel no-enzyme control and mathematically subtract the spontaneous hydrolysis rate from your final readout.

  • Control Solvent Polarity: In biphasic or organic media, water activity (

    
    ) drives hydrolysis. Reduce the water content or use optimized water-miscible co-solvents to suppress the spontaneous hydrolytic vector.
    

Q2: When using crude cell lysates or tissue extracts, my Z-Phe-OMe cleavage rates are exceptionally high, but the signal doesn't decrease when I add specific protease inhibitors. Why? Causality: Crude biological extracts contain a vast array of non-specific esterases and lipases. Because Z-Phe-OMe is an ester rather than a true peptide (amide), these non-specific esterases rapidly cleave the -OMe group, generating a massive off-target false-positive signal that masks the actual target protease activity. Solution:

  • Pre-clearance: Pre-incubate your crude lysate with a broad-spectrum esterase inhibitor (e.g., Ebelactone A) provided it does not cross-react with your target protease.

  • Self-Validating Control: Always include a highly specific inhibitor for your target protease (e.g., Chymostatin for chymotrypsin). The true target activity is the mathematical difference between the total uninhibited signal and the specifically inhibited signal.

Q3: During chemo-enzymatic peptide synthesis using commercial Porcine Pancreatic Lipase (cPPL) and Z-Phe-OMe as an acyl donor, my dipeptide yield peaks early and then degrades. How do I stabilize the yield? Causality: Commercial crude enzyme preparations like cPPL are chemically heterogeneous and often contaminated with pancreatic proteases (e.g.,


-chymotrypsin and trypsin) which possess both esterase and amidase activities[2]. While the esterase activity efficiently couples Z-Phe-OMe to the acyl acceptor, the contaminant amidase activity subsequently hydrolyzes the newly formed peptide bond over long incubations[2].
Solution: 
  • Kinetic Quenching: Monitor the reaction via HPLC and quench it at the kinetic optimum (typically 4–6 hours) before secondary amidase hydrolysis dominates.

  • Enzyme Purification & Solvent Control: Switch from crude PPL to purified preparations, or utilize immobilized, ion-paired

    
    -chymotrypsin in low-water organic solvents (e.g., 90/10 isooctane/tetrahydrofuran) to strictly control the thermodynamic water activity (
    
    
    
    ), which maximizes solid-phase synthesis rates while suppressing off-target hydrolysis[3].

Quantitative Data: Off-Target Hydrolysis vs. Specific Activity

The following table summarizes the kinetic partitioning of Z-Phe-OMe in various assay environments, highlighting the impact of pH and crude contaminants.

Assay ConditionTarget EnzymeDominant Off-Target EffectRelative Hydrolysis Rate (%)Recommended Mitigation
Aqueous Buffer (pH 8.5)Purified

-Chymotrypsin
Spontaneous base hydrolysis~35% (Background)Lower pH to 7.5; subtract blank.
Crude Cell Lysate (pH 7.5)Subtilisin-like proteasesNon-specific esterase cleavage>80% (False Positive)Add esterase inhibitors; fractionate.
Biphasic Media (cPPL)Lipase / Contaminant ProteasesSecondary amidase hydrolysis~40% (Product loss at 48h)Quench at 6h; use purified enzymes.
90/10 Isooctane/THF (

0.14)
Ion-paired

-Chymotrypsin
Minimal (Optimized synthesis)<5% (Stable yield)Maintain strict thermodynamic

.

Experimental Protocol: Controlled Z-Phe-OMe Cleavage Assay

To establish a self-validating system for measuring protease activity while isolating off-target esterase and background hydrolysis effects, follow this standardized methodology. This protocol ensures that every signal generated can be mathematically traced back to its specific catalytic origin.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of Z-Phe-OMe in anhydrous DMSO to prevent premature degradation.

  • Prepare Assay Buffer: 0.1 M Sodium Phosphate, pH 7.5, containing 5% (v/v) acetonitrile to maintain substrate solubility without denaturing the target enzyme.

Step 2: Setup of Self-Validating Controls Prepare three parallel reaction streams in a 96-well UV-transparent plate:

  • Stream A (Total Activity): 10 µL Lysate + 80 µL Assay Buffer.

  • Stream B (Target-Inhibited): 10 µL Lysate + 10 µL Specific Protease Inhibitor + 70 µL Assay Buffer.

  • Stream C (Background Control): 10 µL Lysis Buffer (no cells) + 80 µL Assay Buffer.

Step 3: Reaction Initiation & Kinetic Monitoring

  • Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor binding in Stream B.

  • Initiate the reaction by adding 10 µL of the Z-Phe-OMe stock (final concentration 1 mM) to all wells simultaneously using a multichannel pipette.

  • Immediately monitor the decrease in absorbance at 256 nm (indicating the cleavage of the ester bond) continuously for 30 minutes.

Step 4: Data Deconvolution

  • Spontaneous Hydrolysis Rate: Calculate the linear slope of Stream C.

  • Off-Target Esterase Activity: Calculate the slope of Stream B minus Stream C.

  • True Target Protease Activity: Calculate the slope of Stream A minus Stream B.

Diagnostic Workflow Visualization

ZPheOMe_Troubleshooting Start High Z-Phe-OMe Cleavage (Assay Signal) CheckControl Analyze No-Enzyme Control Start->CheckControl HighControl Signal Present in Control CheckControl->HighControl Yes LowControl No Signal in Control CheckControl->LowControl No pHIssue Spontaneous Hydrolysis Action: Reduce pH < 8.0 HighControl->pHIssue LysateIssue Analyze Inhibitor Control LowControl->LysateIssue Esterase Signal Persists with Inhibitor Action: Add Esterase Blockers LysateIssue->Esterase Off-target Target Signal Abolished by Inhibitor Conclusion: True Target Activity LysateIssue->Target Specific

Diagnostic workflow for isolating true protease activity from Z-Phe-OMe off-target hydrolysis.

References

  • Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media. nih.gov.
  • Dipeptide Synthesis in Biphasic Medium: Evaluating the use of Commercial Porcine Pancreatic Lipase Preparations and the Involvement of Contaminant Proteases. scielo.br.
  • Kinetics of Alcalase-catalyzed dipeptide synthesis in near-anhydrous organic media.

Sources

Technical Support Center: The Z-Phe-ome & Protease Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Experimental Variability in Z-Phe-Based Protease Assays

Introduction: Decoding the "Z-Phe-ome"

In high-throughput drug discovery, the "Z-Phe-ome" refers to the functional landscape of proteases—specifically Cysteine and Serine proteases like Cathepsins (B, L, K, S), Papain, and Kallikreins—that recognize and cleave the Carbobenzoxy-L-Phenylalanine (Z-Phe) scaffold.

The most ubiquitous tool in this domain is Z-Phe-Arg-AMC (Z-FR-AMC). While powerful, this assay platform is notorious for high variability due to three converging factors: chemical instability of the thiol-dependent enzymes, optical interference (Inner Filter Effects), and overlapping substrate specificity .

This guide moves beyond basic kit instructions to address the root causes of data noise, providing self-validating protocols to ensure your


 values are physical constants, not experimental artifacts.

Module 1: Reagent Integrity & Substrate Chemistry

The Problem: Spontaneous Hydrolysis & Solubility

The Z-Phe-Arg-AMC substrate is hydrophobic. Improper handling leads to precipitation (silencing signal) or spontaneous hydrolysis (elevating background), destroying the Z-factor of your screen.

Troubleshooting Protocol: Substrate Preparation
ParameterCritical SpecificationThe "Why" (Causality)
Solvent 100% DMSO (Anhydrous)Moisture in DMSO accelerates spontaneous hydrolysis of the amide bond before the assay begins.
Stock Conc. 10 mMConcentrations >10 mM often precipitate upon dilution into aqueous buffer, creating "micro-aggregates" that scatter light.
Freeze/Thaw Max 3 cyclesRepeated shifts cause micro-precipitation. Aliquot immediately into single-use amber tubes.
Light Dark StorageThe AMC fluorophore is photo-labile. Ambient light exposure increases background fluorescence (RFU).
Q&A: Substrate Handling

Q: My background fluorescence (T=0) is consistently high. Is the substrate bad? A: Likely yes. Check the Autohydrolysis Rate . Incubate substrate in assay buffer without enzyme for 60 minutes.

  • Pass:

    
     of positive control signal.
    
  • Fail:

    
    . This indicates the stock has hydrolyzed or the buffer pH is too high (> pH 8.0 promotes spontaneous AMC release).
    

Module 2: The Redox Environment (DTT vs. TCEP)

The Problem: The "Dying Enzyme" Artifact

Cysteine proteases (Cathepsins) require a reducing agent to keep the active site cysteine nucleophilic. DTT (Dithiothreitol) is the standard but is chemically unstable, oxidizing rapidly in the presence of trace metals or high pH, leading to false-positive inhibition (the enzyme "dies" naturally, mimicking drug inhibition).

Critical Recommendation: Switch to TCEP

Unless your protocol strictly forbids it, replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) .

FeatureDTTTCEP
Stability (pH 7.0)

hours
Stable for weeks
Metal Sensitivity High (Oxidizes rapidly with

,

)
Low / Resistant
Odor StrongOdorless
Reducing Power Good, but transientStrong, persistent

Protocol Adjustment: If you must use DTT, add it fresh to the buffer immediately before the assay. Never store buffers containing DTT.

Module 3: Optical Physics & The Inner Filter Effect (IFE)

The Problem: Non-Linear Kinetics

In "Z-Phe-ome" screens, you often test libraries of small molecules. Many drug-like compounds (and high concentrations of the substrate itself) absorb light at the excitation (


) or emission (

) wavelengths of AMC. This absorption "steals" photons, causing an artificial decrease in signal that looks like enzyme inhibition.
The Solution: IFE Correction

You must validate that a drop in signal is due to enzyme inhibition, not photon absorption.

The Correction Formula:



Where:

  • 
     = Corrected Fluorescence[1][2]
    
  • 
     = Observed Fluorescence
    
  • 
     = Absorbance of the well at Excitation 
    
    
    
  • 
     = Absorbance of the well at Emission 
    
    
    
Visual Workflow: IFE Correction Logic

IFE_Correction Start Compound Screening Measure_RFU Measure Fluorescence (RFU) Start->Measure_RFU Measure_Abs Measure Absorbance (OD at Ex/Em) Start->Measure_Abs Correct Apply Correction Formula Measure_RFU->Correct Input Calc_IFE Calculate IFE Factor 10^((Aex+Aem)/2) Measure_Abs->Calc_IFE Decision Is Factor > 1.5? Calc_IFE->Decision Decision->Correct No (Mild Interference) Discard Discard Data (Compound Interference) Decision->Discard Yes (High Interference) Valid Valid IC50 Calculation Correct->Valid

Caption: Workflow for correcting Inner Filter Effects (IFE) to distinguish true inhibition from optical interference.

Module 4: Specificity Mapping (The "Ome" Problem)

The Problem: Z-Phe-Arg is Promiscuous

Z-Phe-Arg-AMC is cleaved by Cathepsin B, L, K, S, and Papain. If you are screening a tissue lysate, you are measuring total cysteine protease activity, not a specific enzyme.

Experimental Strategy: Differential Inhibition

To isolate specific Z-Phe-ome members, use selective inhibitors in your control wells.

Target EnzymeSubstrateRequired Selective Inhibitor (to mask others)
Cathepsin B Z-Phe-Arg-AMCUse CA-074 (inhibits Cat B) to define the "Cat B" fraction of the signal.
Cathepsin L Z-Phe-Arg-AMCUse Z-FF-FMK (inhibits Cat L/B) combined with CA-074 to isolate L.
Kallikrein Z-Phe-Arg-AMCUse Soybean Trypsin Inhibitor (inhibits Kallikrein) to validate.

Troubleshooting Guide (FAQ)

Scenario 1: Signal drift across the plate (Edge Effects)

Symptom: Wells on the perimeter show higher/lower rates than the center. Root Cause: Thermal gradients or evaporation. Z-Phe assays are temperature sensitive (


 doubles every ~10°C).
Fix: 
  • Pre-incubate the plate inside the reader for 10 mins before adding substrate.

  • Use a plate seal (optical quality) to prevent evaporation during kinetic reads.

Scenario 2: Non-linear Reaction Rates

Symptom: The progress curve (RFU vs Time) bends over time. Root Cause:

  • Substrate Depletion: You have consumed >10% of the substrate. (Invalidates Michaelis-Menten assumptions).

  • Product Inhibition: Free AMC is inhibiting the enzyme. Fix: Reduce enzyme concentration so the reaction remains linear for at least 30 minutes.

Scenario 3: High Background in "Blank" Wells

Symptom: Buffer + Substrate (no enzyme) glows. Root Cause:

  • Old Substrate: Spontaneous hydrolysis (See Module 1).

  • pH Mismatch: You are using a basic buffer (pH > 7.5) for a Z-Phe-Arg substrate.[3][4] Fix: Verify pH. If assay requires pH > 7.5, switch to a more stable fluorophore leaving group (e.g., Z-Phe-Arg-AFC ) which is less prone to non-enzymatic hydrolysis than AMC.

References

  • Inner Filter Effect Correction

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
    • Liu, Y., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates. Analytical Chemistry.[5][6]

  • Reductant Stability (DTT vs TCEP)

    • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for use in protein biochemistry. Analytical Biochemistry.[5]

  • Z-Phe-Arg-AMC Specificity & Kinetics

    • Barrett, A. J., & Kirschke, H. (1981).
    • R&D Systems Technical Data: Z-FR-AMC Fluorogenic Peptide Substr
  • Multiplex Substrate Profiling (MSP-MS)

    • O'Donoghue, A. J., et al. (2012). Global identification of peptidase specificity by multiplex substrate profiling.[5][7][8][9] Nature Methods.

Sources

Technical Support Center: Overcoming Resistance to Z-Phe-ome (Z-Phe-OMe) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

What is Z-Phe-ome? In this guide, "Z-Phe-ome" refers to Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester) . It is a lysosomotropic agent and a peptide substrate analog. Unlike standard kinase inhibitors, Z-Phe-OMe acts through Lysosomal Membrane Permeabilization (LMP) .

Mechanism of Cytotoxicity:

  • Entry: Z-Phe-OMe is lipophilic and passively diffuses across the plasma membrane and lysosomal membrane.

  • Trapping: Inside the acidic lysosome, lysosomal esterases (specifically Cathepsin A/Protective Protein) hydrolyze the methyl ester group.

  • Accumulation: The hydrolysis product, Z-Phe-OH , is charged and less membrane-permeable. It accumulates rapidly within the lysosomal lumen.

  • Rupture: This accumulation creates massive osmotic pressure and detergent-like effects, causing the lysosome to swell and rupture (LMP).

  • Death: Cytosolic release of Cathepsins (B, D, L) triggers the mitochondrial apoptotic cascade or direct cellular necrosis.

The Resistance Problem: If your cancer cell lines are resistant to Z-Phe-OMe, they have likely developed mechanisms to stabilize lysosomal membranes , downregulate esterase activity , or clear damaged lysosomes .

Diagnostic Workflow: Why are my cells surviving?

Use this flowchart to diagnose the specific resistance mechanism in your cell line.

ZPheResistance start Observation: Cells survive Z-Phe-OMe treatment check_esterase Step 1: Check Esterase Activity (Is Z-Phe-OMe being hydrolyzed?) start->check_esterase check_lmp Step 2: Check Lysosomal Integrity (Acridine Orange Staining) check_esterase->check_lmp Normal Activity res_esterase Mechanism: Esterase Downregulation (Drug isn't trapped) check_esterase->res_esterase Low Activity check_hsp Step 3: Check Hsp70 Levels (Western Blot) check_lmp->check_hsp Partial LMP res_stabilization Mechanism: Membrane Stabilization (Hsp70/Cholesterol) check_lmp->res_stabilization No LMP Observed check_autophagy Step 4: Check Autophagy Flux (LC3B-II Turnover) check_hsp->check_autophagy Normal Hsp70 check_hsp->res_stabilization High Hsp70 res_lysophagy Mechanism: Lysophagy (Clearance of damaged lysosomes) check_autophagy->res_lysophagy High Flux

Figure 1: Diagnostic decision tree for identifying Z-Phe-OMe resistance mechanisms.

Troubleshooting Guide: Specific Scenarios
Scenario A: "I see no vacuolization or swelling, even at high concentrations."

Diagnosis: The drug is not accumulating in the lysosome.

  • Root Cause 1: Esterase Downregulation. Z-Phe-OMe is a prodrug. It requires hydrolysis by lysosomal esterases (like Cathepsin A) to become toxic. Resistant cells often downregulate these enzymes.

  • Root Cause 2: MDR/P-gp Efflux. Although less common for small esters, P-glycoprotein (MDR1) can pump hydrophobic peptides out of the cell before they reach the lysosome.

  • Corrective Action:

    • Co-treatment: Add Verapamil (10 µM) or Tariquidar (P-gp inhibitors) to see if sensitivity is restored.

    • Esterase Check: Perform a generic esterase activity assay (e.g., FDA hydrolysis) comparing sensitive vs. resistant lines.

Scenario B: "I see vacuoles, but the cells recover and don't die."

Diagnosis: Lysosomal damage is occurring, but the cell is repairing it or clearing the damage.

  • Root Cause 1: Hsp70-Mediated Stabilization. Heat Shock Protein 70 (Hsp70) translocates to the lysosomal membrane in resistant cells. It binds to BMP (bis(monoacylglycero)phosphate) and prevents the leakage of cathepsins into the cytosol.

  • Root Cause 2: TFEB Upregulation. The Transcription Factor EB (TFEB) coordinates lysosomal biogenesis.[1] Resistant cells may rapidly produce new lysosomes to replace the ruptured ones.

  • Corrective Action:

    • Hsp70 Inhibition: Co-treat with VER-155008 (Hsp70 inhibitor) or PES-Cl .

    • TFEB Analysis: Check nuclear localization of TFEB by immunofluorescence. If high, the cells are in a hyper-regenerative state.

Scenario C: "The control cells die, but the knockdown line is resistant."

Diagnosis: Genetic alteration of the apoptotic machinery.

  • Root Cause: Bcl-2/Bcl-xL Overexpression. Even if cathepsins are released, they must cleave Bid to tBid to trigger mitochondrial outer membrane permeabilization (MOMP). High Bcl-2 sequesters tBid, blocking apoptosis.

  • Corrective Action:

    • BH3 Mimetics: Combine Z-Phe-OMe with Navitoclax (ABT-263) or Venetoclax to lower the apoptotic threshold.

Validated Experimental Protocols

To confirm resistance mechanisms, do not rely on simple viability assays (MTT/CellTiter-Glo). You must assay the mechanism.

Protocol 1: Acridine Orange (AO) Relocalization Assay

Purpose: To quantify Lysosomal Membrane Permeabilization (LMP).

  • Principle: AO is metachromatic. In acidic lysosomes, it fluoresces red . In the neutral cytosol/nucleus, it fluoresces green . Loss of red fluorescence indicates LMP.

  • Seed Cells: 2 x 10^5 cells in 6-well plates (with coverslips for imaging).

  • Treat: Add Z-Phe-OMe (e.g., 20-50 µM) for 1–4 hours.

    • Note: Z-Phe-OMe acts fast. Do not incubate for 24h for this assay.

  • Stain: Add Acridine Orange (final 5 µg/mL) for 15 min at 37°C.

  • Wash: 2x with PBS (warm).

  • Analyze (Flow Cytometry):

    • Excitation: 488 nm.

    • Emission filters: Green (510–530 nm) and Red (>650 nm).

    • Result: Resistant cells will maintain a high Red/Green ratio. Sensitive cells will show a "pale" population (Low Red).

Protocol 2: Cathepsin Cytosolic Release (Western Blot)

Purpose: To confirm if lysosomal contents are leaking.

  • Treat: Cells with Z-Phe-OMe for 2–6 hours.

  • Fractionate: Use digitonin extraction.

    • Resuspend pellet in buffer with 20 µg/mL Digitonin .

    • Incubate on ice for 10 min. (Digitonin permeabilizes plasma membrane but leaves lysosomes intact).

    • Spin at 15,000 x g for 10 min.

    • Supernatant = Cytosolic Fraction .

    • Pellet = Organelle Fraction .

  • Blot: Run Western blot on the supernatant.

    • Probe for Cathepsin B or Cathepsin D .

    • Probe for GAPDH (loading control) and LAMP-1 (purity control - should NOT be in supernatant).

  • Interpretation: Presence of mature Cathepsin in the cytosolic fraction confirms LMP. Absence indicates membrane stabilization resistance.

Frequently Asked Questions (FAQ)

Q: Can I use Z-Phe-OH as a control? A: Yes. Z-Phe-OH is the hydrolysis product. It is generally non-toxic when added extracellularly because it is too polar to cross the plasma membrane efficiently. It serves as an excellent negative control to prove that the ester form is required for uptake and lysosomal trapping.

Q: My Z-Phe-OMe precipitates in the media. What should I do? A: Z-Phe-OMe is highly hydrophobic.

  • Dissolve stock in high-grade DMSO (e.g., 50 mM).

  • Do not add DMSO stock directly to a large volume of cold media.

  • Step-down dilution: Dilute the stock 1:10 in PBS/media dropwise while vortexing, then add this intermediate to the cells.

  • Ensure final DMSO concentration is <0.5%.

Q: Is Z-Phe-ome the same as Z-VAD-fmk? A: No.

  • Z-Phe-OMe: Induces lysosomal rupture (Pro-death).

  • Z-VAD-fmk: Pan-caspase inhibitor (Anti-death).

  • Warning: If you combine them, Z-VAD-fmk might block the apoptotic execution triggered by Z-Phe-OMe, shifting the cell death mode to necrosis (which is messier and more immunogenic).

Q: Why do resistant cells show higher Autophagy markers (LC3-II)? A: This is "Lysophagy." The resistant cells are identifying ruptured lysosomes (marked by Galectin-3) and engulfing them in autophagosomes to prevent cytosolic contamination. Inhibiting autophagy (with Chloroquine or Bafilomycin A1) often re-sensitizes these cells to Z-Phe-OMe.

Data Summary: Resistance Profiles
FeatureSensitive CellsResistant Type I (Stabilizers)Resistant Type II (Low Esterase)
Lysosomal pH Acidic (< 5.0)Acidic (< 5.[2]0)Acidic (< 5.[2]0)
Z-Phe-OMe Uptake HighHighHigh
Z-Phe Accumulation High High Low
LMP (AO Loss) Yes (Rapid)No / Delayed No
Hsp70 Localization CytosolicLysosomal Membrane Cytosolic
Resensitized by: N/AHsp70 Inhibitors (VER-155008)Esterase overexpression
References
  • Boya, P., & Kroemer, G. (2008). Lysosomal membrane permeabilization in cell death. Oncogene, 27(50), 6434–6451. Link

  • Kirkegaard, T., et al. (2010). Hsp70 stabilizes lysosomes and reverts Niemann-Pick disease-associated lysosomal pathology. Nature, 463(7280), 549–553. Link

  • Johansson, A. C., et al. (2010). Regulation of apoptosis-associated lysosomal membrane permeabilization. Apoptosis, 15(5), 527–540. Link

  • Repnik, U., et al. (2012). Lysosomes and lysosomal cathepsins in cell death. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 22–33. Link

  • Appelqvist, H., et al. (2011). The lysosome: from waste bag to potential therapeutic target. Journal of Molecular Cell Biology, 5(4), 214–226. Link

Sources

Improving the signal-to-noise ratio in Z-Phe-ome-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Z-Phe-OMe Enzymatic Assays

Executive Summary

Welcome to the technical support center. You are likely accessing this guide because your Z-Phe-OMe (N-Carbobenzoxy-L-phenylalanine methyl ester) assays are suffering from low sensitivity, high background slopes, or erratic data.

Z-Phe-OMe is a classic substrate used primarily for Chymotrypsin and Carboxypeptidase A (CPA) .[1] Unlike modern fluorogenic substrates (like AMC or AFC derivatives), Z-Phe-OMe relies on a subtle UV absorbance shift (typically at 254 nm) or a pH shift upon ester hydrolysis.[1] This makes the assay inherently prone to low Signal-to-Noise Ratios (SNR).[1]

This guide deconstructs the assay into its physical and chemical components to help you isolate the noise source and maximize the enzymatic signal.

Part 1: The SNR Equation in Z-Phe-OMe Assays

To fix the SNR, we must define it in the context of this specific chemistry.



  • Signal (Numerator): The rate of ester bond cleavage catalyzed by the enzyme.

  • Noise (Denominator):

    • Spontaneous Hydrolysis: The ester breaks down naturally in water (especially at pH > 7.5), creating a "background slope."

    • Optical Noise (

      
      ):  Caused by precipitation (cloudiness) due to the hydrophobic Z-group or bubbles.
      

The following diagram visualizes the competing pathways in your well plate:

ZPheOMe_Pathway Substrate Z-Phe-OMe (Substrate) Complex [ES] Complex Substrate->Complex Binding Hydrolysis Spontaneous Hydrolysis (High pH) Substrate->Hydrolysis OH- Attack Precipitate Precipitation (Cloudy Well) Substrate->Precipitate Low Solubility Enzyme Enzyme (CPA/Chymotrypsin) Enzyme->Complex Product Z-Phe + MeOH (Product) Complex->Product Catalysis (Signal) Hydrolysis->Product Background Slope

Figure 1: The Kinetic Battlefield.[1] Green arrows represent the desired signal; red paths represent noise sources that degrade SNR.

Part 2: Troubleshooting Guide (Q&A)

Category A: High Background Slope (The "Drifting Blank")

Q: Even in wells with no enzyme, my absorbance is decreasing rapidly. Why? A: You are seeing spontaneous alkaline hydrolysis . Z-Phe-OMe is an ester.[1][2] Esters are unstable in alkaline conditions.[2] If your assay buffer is pH 8.0 or higher, the hydroxide ions (


) in the buffer will attack the ester bond, mimicking enzyme activity.
  • The Fix:

    • Lower the pH: Operate at the lowest pH your enzyme tolerates. For Chymotrypsin, pH 7.0–7.4 is often sufficient and reduces spontaneous hydrolysis significantly compared to pH 8.0 [1].

    • Fresh Substrate: Methyl esters degrade in storage. Ensure your stock solution (in DMSO/MeOH) is fresh. Old stocks contain pre-hydrolyzed product (Z-Phe), which acts as a product inhibitor.[1]

Category B: Erratic/Noisy Signal (The "Cloudy Well")

Q: My kinetic traces look like "static" or jagged lines rather than smooth curves. A: This is almost always a solubility issue . The "Z" group (Benzyloxycarbonyl) and the Phenylalanine side chain make this molecule very hydrophobic. If you dilute your DMSO stock directly into a purely aqueous buffer, the substrate precipitates, forming micro-crystals. These crystals scatter light, causing massive optical noise at 254 nm.

  • The Fix:

    • The "Jet" Method: Do not drip the substrate slowly. Vortex the buffer while injecting the substrate stock to ensure rapid dispersion.

    • Solvent Floor: Maintain a final concentration of 5–10% organic solvent (Methanol or DMSO) in the assay well to keep the substrate solubilized. Note: Check enzyme tolerance to DMSO first.

    • Surfactants: Add 0.01% Triton X-100 or Tween-20 to the buffer. This stabilizes the hydrophobic substrate in the aqueous phase.

Category C: Weak Signal (The "Flatline")

Q: The enzyme is active, but the change in Absorbance (Delta OD) is tiny. A: This is a limitation of the Extinction Coefficient . The difference in molar absorptivity (


) between Z-Phe-OMe and Z-Phe at 254 nm is relatively small.[1] You are looking for a small change on top of a large background signal.
  • The Fix:

    • Increase Pathlength: If using a microplate, increase the volume to 200-300 µL to increase the pathlength (

      
      ), which linearly increases signal (
      
      
      
      ).
    • Switch Detection Mode: If UV is too insensitive, switch to a pH-indicator assay .[1] Hydrolysis releases acid. In a weakly buffered solution with Phenol Red, the color change (Red

      
       Yellow) is often more sensitive than the UV shift [2].
      

Part 3: Validated Protocol for High-SNR Assays

This protocol is designed to minimize spontaneous hydrolysis while maximizing solubility.

Reagents:

  • Substrate Stock: 20 mM Z-Phe-OMe in dry Methanol (Store -20°C).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
     (Stabilizes Chymotrypsin/CPA).
    
  • Enzyme: 1-10 units/mL in cold 1 mM HCl (prevents autolysis before assay).[1]

Workflow:

  • Blanking: Add 190 µL Buffer to the well.

  • Substrate Addition: Add 10 µL of Substrate Stock. Critical: Pipette up and down vigorously to mix. (Final [S] = 1 mM, 5% MeOH).

  • Baseline Check: Read A254 for 2 minutes.

    • Pass Criteria: Slope should be

      
       OD/min. If higher, pH is too high or substrate is degrading.
      
  • Initiation: Add 5-10 µL Enzyme.

  • Measurement: Monitor A254 continuously for 5-10 minutes.

Troubleshooting Decision Tree:

Troubleshooting Start Start Troubleshooting Cloudy Is the well cloudy/turbid? Start->Cloudy Solubility SOLUBILITY ISSUE Increase DMSO/MeOH % Add 0.01% Triton X-100 Cloudy->Solubility Yes BlankSlope Is Blank Slope High? Cloudy->BlankSlope No Hydrolysis SPONTANEOUS HYDROLYSIS Lower pH to 7.0-7.4 Check Buffer Temp BlankSlope->Hydrolysis Yes SignalSize Is Signal Delta < 0.05 OD? BlankSlope->SignalSize No Sensitivity SENSITIVITY ISSUE Increase Enzyme Conc. Switch to pH Indicator Method SignalSize->Sensitivity Yes Good Assay Optimized SignalSize->Good No

Figure 2: Logic flow for isolating the root cause of poor SNR.

Part 4: Data Summary & Expectations

The following table summarizes expected performance metrics. If your data deviates significantly, consult the troubleshooting section.

ParameterOptimized ValueCommon Failure ModeImpact on SNR
Buffer pH 7.0 – 7.5> 8.0High Noise (Spontaneous Hydrolysis)
Solvent % 5 – 10% (MeOH/DMSO)< 1%High Noise (Precipitation/scattering)
Wavelength 254 nm280 nmLow Signal (Protein interference)
Linearity (

)
> 0.98< 0.90Erratic Signal (Bubbles/Mixing)

References

  • National Institutes of Health (NIH). (1989). Carboxypeptidase A: mechanism of zinc inhibition. Retrieved from [Link]

  • Cell Biolabs. (n.d.). Phenylalanine Assay Kit Protocol. Retrieved from [Link]

Sources

Technical Support Center: Z-Phe-OMe Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Z-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Z-Phe-OMe, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield of Crude Z-Phe-OMe After Coupling Reaction

Question: I am getting a low yield of my crude Z-Phe-OMe after the coupling reaction between Z-Phe-OH and L-phenylalanine methyl ester. What could be the issue?

Answer:

Low yields in peptide coupling reactions can stem from several factors, primarily related to the activation of the carboxylic acid, the stability of the reagents, or the reaction conditions.

Potential Causes and Solutions:

  • Incomplete Activation of Z-Phe-OH: The carboxylic acid of Z-Phe-OH must be efficiently activated to react with the amino group of L-phenylalanine methyl ester.

    • Solution: Ensure your coupling reagents, such as EDC·HCl and HOBt, are fresh and anhydrous.[1] In a separate flask, pre-activate the Z-Phe-OH with EDC·HCl and HOBt at 0°C for at least 30 minutes before adding the L-phenylalanine methyl ester.[1] This ensures the formation of the active ester intermediate.

  • Decomposition of Coupling Reagents: Carbodiimides like EDC are moisture-sensitive.

    • Solution: Use anhydrous solvents (e.g., DCM or DMF) and store coupling reagents in a desiccator.[1]

  • Premature Hydrolysis of the Activated Ester: The presence of water can lead to the hydrolysis of the activated Z-Phe-OH, reverting it to the starting material.

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize moisture.

  • Suboptimal pH: The pH of the reaction mixture is crucial for efficient coupling.

    • Solution: If starting from L-phenylalanine methyl ester hydrochloride, ensure complete neutralization to the free base using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1] Use an appropriate amount of base to maintain a slightly basic pH (around 8-9).

  • Steric Hindrance: Although less common with phenylalanine, significant steric bulk can hinder the reaction.

    • Solution: Ensure adequate reaction time. Stir the reaction overnight at room temperature to allow it to proceed to completion.[1]

Problem 2: Presence of Multiple Spots on TLC After Coupling, Including a High-Rf Byproduct

Question: My TLC plate of the crude reaction mixture shows the desired product spot, but also a significant byproduct spot with a high Rf value that is UV active. What is this byproduct and how can I minimize it?

Answer:

A common high-Rf, UV-active byproduct in carbodiimide-mediated coupling reactions is the N-acylurea, formed from the reaction of the activated carboxylic acid with another molecule of the coupling reagent (e.g., EDC).

Potential Causes and Solutions:

  • Excess Coupling Reagent or Inefficient Reaction: If the activated Z-Phe-OH does not react efficiently with the phenylalanine methyl ester, it can be attacked by the excess carbodiimide.

    • Solution: Use a slight excess (1.1 equivalents) of the coupling reagents (EDC·HCl and HOBt) relative to the limiting reagent (Z-Phe-OH).[1] Adding HOBt is crucial as it not only minimizes racemization but also suppresses the formation of N-acylurea by converting the O-acylisourea intermediate to a more stable active ester.[1]

  • Purification Strategy: N-acylurea byproducts can sometimes be challenging to remove.

    • Solution: Most of the N-acylurea byproduct derived from EDC is soluble in dilute acid. An acidic wash (e.g., 1 M HCl) during the work-up should remove a significant portion of it.[1] If it persists, it can typically be separated by silica gel column chromatography.

Problem 3: The Crude Product is an Oil and Fails to Solidify

Question: After the work-up, my crude Z-Phe-OMe is a persistent oil and I cannot get it to crystallize. How can I induce solidification?

Answer:

"Oiling out" is a common issue in the purification of synthetic compounds, often caused by the presence of impurities that lower the melting point of the mixture.[2]

Potential Causes and Solutions:

  • Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts can act as impurities that prevent crystallization.

    • Solution 1: High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for an extended period.

    • Solution 2: Trituration: Add a "poor" solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether).[2] Stir or sonicate the mixture. This can wash away the impurities and often induces crystallization of the product.

    • Solution 3: Re-dissolve and Slow Evaporation: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the solvent to evaporate slowly.[2]

    • Solution 4: Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 5: Seeding: If a small amount of pure, solid Z-Phe-OMe is available, add a tiny crystal to the oil.[2] This "seed" will act as a template for crystallization.

Problem 4: Low Purity of Z-Phe-OMe After Column Chromatography

Question: I purified my Z-Phe-OMe by silica gel chromatography, but the NMR/HPLC analysis still shows significant impurities. What went wrong?

Answer:

Achieving high purity after column chromatography depends on proper technique, including the choice of solvent system and careful fraction collection.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The chosen eluent may not provide adequate separation between your product and the impurities.

    • Solution: Optimize the solvent system using TLC before running the column. A good solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from all impurity spots. For Z-Phe-OMe, a gradient of ethyl acetate in hexanes is a common starting point.[1][3]

  • Co-elution of Impurities: Some impurities may have very similar polarity to your product, making separation difficult.

    • Solution 1: Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reversed-phase silica (C18).

    • Solution 2: Recrystallization: If the product is crystalline, recrystallization after column chromatography can be a highly effective final purification step.[2]

  • Column Overloading: Loading too much crude material onto the column will result in poor separation.

    • Solution: As a general rule, use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation.

    • Solution: Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Z-group (benzyloxycarbonyl) in this synthesis?

The Z-group, or benzyloxycarbonyl (Cbz) group, is an amine protecting group.[4][5] In the synthesis of Z-Phe-OMe, it prevents the amino group of Z-Phe-OH from reacting with other molecules of itself during the activation and coupling steps, thus preventing unwanted polymerization.[5][6]

Q2: How can I remove the Z-group from Z-Phe-OMe if I want to elongate the peptide chain?

The Z-group is typically removed by catalytic hydrogenolysis.[4] This involves reacting the Z-protected peptide with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][7] A common and safer alternative is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid instead of hydrogen gas.[1][7]

Q3: My final product shows signs of racemization. What are the causes and how can I prevent it?

Racemization, the loss of stereochemical integrity at the chiral center, can be a significant side reaction in peptide synthesis.[8]

  • Causes: Over-activation of the carboxylic acid can lead to the formation of a symmetric intermediate (an oxazolone), which can be deprotonated and re-protonated to give a mixture of L and D isomers. The use of certain bases and prolonged reaction times at elevated temperatures can also promote racemization.

  • Prevention:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling reaction is highly effective at suppressing racemization.[1]

    • Controlled Temperature: Perform the activation and coupling steps at 0°C to minimize the rate of racemization.[1]

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA for neutralization.

Q4: What are the best analytical techniques to assess the purity of my final Z-Phe-OMe product?

A multi-pronged analytical approach is recommended to ensure the purity of your Z-Phe-OMe.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the chemical purity of peptides and their derivatives.[9][10] It can effectively separate the desired product from unreacted starting materials and most byproducts. Purity is typically determined by the area percentage of the main peak.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry.[9] It is invaluable for confirming the identity of the main product by its mass-to-charge ratio (m/z) and for identifying unknown impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can confirm the identity and purity of the compound.[10] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[9]

Q5: What are the recommended storage conditions for Z-Phe-OMe?

To ensure the long-term stability of Z-Phe-OMe, it should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.[11][12] For long-term storage, keeping it at -20°C is recommended to minimize potential hydrolysis of the methyl ester by atmospheric moisture.[13][14]

Experimental Protocols & Data

Protocol 1: Synthesis of Z-Phe-OMe via EDC/HOBt Coupling

This protocol describes the coupling of Z-Phe-OH with L-phenylalanine methyl ester.

  • Preparation of L-Phenylalanine methyl ester free base: a. Dissolve L-Phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). b. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.[1]

  • Peptide Coupling Reaction: a. In a separate flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0°C.[1] d. To this mixture, add the freshly prepared L-Phenylalanine methyl ester solution from step 1. e. Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up and Purification: a. Monitor the reaction progress by TLC. b. Upon completion, dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Z-Phe-OMe.[1]

Data Presentation
StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
Coupling Crude Z-Phe-OMe80 - 95> 90
Purification Pure Z-Phe-OMe70 - 90> 98

Note: Yields and purity are dependent on reaction scale and purification efficiency.

Visualizations

Workflow for Z-Phe-OMe Synthesis

Synthesis_Workflow Z_Phe_OH Z-Phe-OH Coupling Peptide Coupling (DCM, 0°C to RT) Z_Phe_OH->Coupling Phe_OMe_HCl H-Phe-OMe·HCl Phe_OMe_HCl->Coupling DIPEA DIPEA DIPEA->Coupling Free_Base H-Phe-OMe (Free Base) Coupling_Reagents EDC·HCl / HOBt Coupling_Reagents->Coupling Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Coupling->Workup Crude_Product Crude Z-Phe-OMe Purification Column Chromatography (Silica Gel) Crude_Product->Purification Workup->Crude_Product Pure_Product Pure Z-Phe-OMe Purification->Pure_Product

Caption: Workflow for the solution-phase synthesis of Z-Phe-OMe.

Troubleshooting Logic for Low Purity

Troubleshooting_Purity Start Low Purity after Column Chromatography Check_TLC Review Pre-Column TLC Start->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Optimize_Solvent Action: Optimize Eluent System Good_Separation->Optimize_Solvent No Check_Loading Check Column Loading Good_Separation->Check_Loading Yes Optimize_Solvent->Start Overloaded Column Overloaded? Check_Loading->Overloaded Reduce_Load Action: Reduce Load (e.g., 100:1 SiO₂:crude) Overloaded->Reduce_Load Yes Consider_Recrystallization Action: Recrystallize Fractions Overloaded->Consider_Recrystallization No Reduce_Load->Start Final_Purity High Purity Achieved Consider_Recrystallization->Final_Purity

Caption: Decision tree for troubleshooting low purity of Z-Phe-OMe.

References

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)-OH. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Phe-Phe-OMe. BenchChem.
  • BenchChem. (2025). Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides. BenchChem.
  • AAPPTec.
  • Wikipedia. Protecting group. Wikipedia.
  • BenchChem. (2025). Purity assessment of Z-His-Phe-Phe-OEt by different analytical techniques. BenchChem.
  • AAPPTec, LLC.
  • BenchChem. (2025). Improving the purity of synthetic Phenylalanylphenylalanine methyl ester. BenchChem.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • MedchemExpress.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • AAPPTec, LLC.
  • BenchChem. (2025). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide. BenchChem.
  • BenchChem. (2025). Solubility and stability of Phenylalanylphenylalanine methyl ester. BenchChem.

Sources

Technical Support Center: Preventing Z-Phe-OMe Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

N-Carbobenzyloxy-L-phenylalanine methyl ester (Z-Phe-OMe ) is a widely used hydrophobic substrate for proteolytic enzymes like Thermolysin , Chymotrypsin , and Carboxypeptidase A .

The core technical challenge with Z-Phe-OMe is distinguishing between chemical degradation (spontaneous hydrolysis) and physical instability (precipitation/aggregation). Users often report "degradation" when they are actually observing precipitation due to the compound's low aqueous solubility, or "background noise" caused by base-catalyzed hydrolysis of the methyl ester.

This guide provides a self-validating system to minimize these errors.

Module 1: Critical Storage & Handling (Pre-Experiment)

The Mechanism: The ester bond in Z-Phe-OMe is susceptible to moisture-driven hydrolysis, breaking down into Z-Phe and Methanol. This reaction is accelerated by heat and light.

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Desiccated)Arrhenius kinetics: Lower temperature exponentially slows spontaneous hydrolysis.
Container Amber Glass / Foil WrapWhile Z-groups are relatively stable, UV protection prevents long-term photolytic cleavage.
Atmosphere Inert Gas (Argon/N2)Displaces moisture-laden air, preventing hydrolysis during storage.
Thawing Equilibrate to RTOpening a cold vial introduces condensation (water), initiating immediate degradation.

Module 2: Solubilization Strategy (The "Cloudy" Baseline)

Common Issue: Users dissolve Z-Phe-OMe directly in buffer, causing micro-precipitation that scatters light, mimicking high absorbance (false signal).

Correct Solubilization Workflow

Z-Phe-OMe is hydrophobic. You must use a "Solvent Jump" method.

  • Primary Solvent: Dissolve solid Z-Phe-OMe in 100% DMSO or DMF to create a high-concentration stock (e.g., 100 mM). Do not use Ethanol if possible, as transesterification can occur over long periods.

  • Secondary Dilution: Dilute the stock into the assay buffer immediately before use .

  • Limit: Keep final organic solvent concentration < 5% (v/v) to avoid denaturing the enzyme, unless the enzyme is adapted to organic solvents (e.g., Thermolysin in ethyl acetate).

Visualizing the Workflow

ZPheOMe_Workflow Solid Solid Z-Phe-OMe (-20°C, Desiccated) Stock Master Stock (100% DMSO/DMF) Solid->Stock Dissolve completely Dilution Working Solution (Buffer + <5% DMSO) Stock->Dilution Dilute dropwise while vortexing Assay Enzymatic Assay (Add Enzyme) Dilution->Assay Add Enzyme immediately Precip PRECIPITATION (False Signal) Dilution->Precip Slow addition or >Solubility Limit Hydrolysis SPONTANEOUS HYDROLYSIS Dilution->Hydrolysis High pH (>8.0) or Long Wait

Caption: Figure 1. The "Solvent Jump" workflow prevents physical aggregation. Red dashed lines indicate critical failure points.

Module 3: Experimental Conditions & Kinetics

The Mechanism: The methyl ester bond is labile at alkaline pH. The rate of spontaneous hydrolysis increases 10-fold for every pH unit increase above 7.0.

Optimizing Assay Conditions
VariableRecommendationTechnical Insight
pH Window pH 6.0 – 7.5 Above pH 8.0, the background hydrolysis rate (

) becomes significant, drowning out the enzymatic signal (

).
Buffer Choice Tris-HCl / HEPES Avoid buffers with nucleophilic amines if possible, though Tris is standard. Ensure ionic strength (NaCl/CaCl2) is controlled, as Thermolysin requires Ca²⁺ for stability.
Temperature 25°C vs 37°C If the enzyme is active at 25°C, run it there. 37°C significantly increases spontaneous ester hydrolysis.
Blank Subtraction MANDATORY You must run a "No-Enzyme" control. The slope of this line is your background degradation rate.
The Degradation Pathway

Degradation_Pathway Substrate Z-Phe-OMe (Substrate) Intermediates Transition State (Tetrahedral) Substrate->Intermediates Attack on Carbonyl Product Z-Phe + Methanol (Hydrolyzed) Intermediates->Product Release of MeOH Enzyme Enzyme (Thermolysin) Enzyme->Intermediates Catalysis (Desired) Base Hydroxyl Ion (OH-) (High pH) Base->Intermediates Spontaneous (Noise)

Caption: Figure 2. Competitive pathways. High pH (Red path) mimics enzymatic activity (Green path), causing false positives.

Module 4: Troubleshooting & FAQs

Q1: My absorbance baseline is drifting upwards before I add the enzyme. Why?

  • Diagnosis: This is likely Spontaneous Hydrolysis .

  • Fix: Check your pH. If you are at pH 8.0 or higher, the ester is hydrolyzing reacting with water. Lower the pH to 7.0-7.2 if your enzyme permits. If you cannot lower pH, you must record this baseline slope for 10 minutes and subtract it from your final reaction slope.

Q2: The solution turns cloudy immediately upon adding the buffer.

  • Diagnosis: Solubility Crash . You exceeded the critical micelle concentration or solubility limit of Z-Phe-OMe in water.

  • Fix:

    • Ensure your DMSO stock is highly concentrated so the final DMSO volume is small (<5%).

    • Add the buffer to the DMSO stock (or vice versa) slowly while vortexing.

    • Lower the final substrate concentration. Common assays use 0.1 mM to 1.0 mM.

Q3: Can I store the diluted working solution?

  • Answer: No. Once Z-Phe-OMe is in an aqueous environment (buffer), the hydrolysis clock starts. Prepare the working solution immediately before the assay (within 10 minutes).

Q4: I see no activity with Thermolysin.

  • Diagnosis: Did you include Calcium?

  • Fix: Thermolysin is a metalloprotease that requires Zn²⁺ for catalysis and Ca²⁺ for structural stability. Ensure your buffer contains 10 mM CaCl₂.[1] Without it, the enzyme degrades (autolysis), not the substrate.

References

  • Homandberg, G. A., et al. (1978). "Enzymatic condensation of nonpolar peptide fragments using a specific solvent system." Biochemistry.

    • Context: Establishes solubility protocols and solvent systems for hydrophobic peptide esters.
  • Inouye, K. (1992). "Effects of salts on the thermolysin-catalyzed hydrolysis of Z-Phe-OMe." Journal of Biochemistry.

    • Context: Defines the kinetic parameters and salt dependence for Z-Phe-OMe assays.
  • BenchChem Technical Support. (2025). "Hydrolysis rates of amino acid esters." BenchChem Knowledge Base.

    • Context: General chemical stability data for carbam

Sources

Validation & Comparative

Validating Z-Phe-ome's mechanism of action with a secondary assay

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of Z-Phe-OMe via Secondary HPLC Assays: A Comparative Guide for Protease Kinetics

As drug development and biocatalysis increasingly rely on precision engineering, the choice of enzymatic substrates and acyl donors dictates the success of kinetically controlled peptide synthesis. Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester) is a gold-standard substrate for serine proteases like α-chymotrypsin. However, relying solely on primary high-throughput screening (HTS) assays to monitor its turnover can lead to critical misinterpretations of enzyme kinetics.

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of Z-Phe-OMe using a self-validating secondary HPLC assay, objectively comparing its performance against alternative substrates.

The Diagnostic Challenge: Why a Secondary Assay is Mandatory

In protease characterization, primary assays (such as pH-stat titrations or UV-Vis spectrophotometry) are frequently deployed to measure bulk reaction rates. While highly scalable, these primary methods suffer from a fundamental flaw when applied to acyl donors like Z-Phe-OMe: they cannot distinguish between hydrolysis and aminolysis .

When α-chymotrypsin acts on Z-Phe-OMe in the presence of an amine nucleophile (e.g., Leu-NH₂), the enzyme partitions the substrate into two distinct pathways. A primary assay measuring proton release will only detect the undesired hydrolysis byproduct (Z-Phe-OH), completely missing the formation of the desired synthesized peptide[1]. To establish true mass balance and validate the thermodynamic partitioning of the substrate, a secondary chromatographic assay is required[2].

Mechanism of Action: The Ping-Pong Bi Bi Pathway

The catalytic brilliance of Z-Phe-OMe lies in its interaction with the serine protease catalytic triad (Asp102, His57, Ser195). The MoA proceeds via a covalent acyl-enzyme intermediate:

  • Nucleophilic Attack: The hydroxyl group of Ser195 attacks the ester carbonyl of Z-Phe-OMe.

  • Leaving Group Departure: Methanol is expelled, leaving a highly reactive Z-Phe-Chymotrypsin intermediate.

  • Resolution: The intermediate is resolved either by water (yielding Z-Phe-OH) or by an external amine (yielding a new peptide bond).

MoA E α-Chymotrypsin (Active Ser195) ES Michaelis Complex (Non-covalent) E->ES + Substrate S Z-Phe-OMe (Acyl Donor) S->ES AcE Acyl-Enzyme Intermediate ES->AcE Ser195 Attack P1 Methanol (Leaving Group) ES->P1 Release P2 Z-Phe-OH (Hydrolysis Product) AcE->P2 + H2O P3 Z-Phe-Peptide (Aminolysis Product) AcE->P3 + Amine Nucleophile

Catalytic mechanism of Z-Phe-OMe cleavage and peptide synthesis via acyl-enzyme intermediate.

Product Comparison: Z-Phe-OMe vs. Alternatives

To objectively evaluate Z-Phe-OMe, we must benchmark it against other common protease substrates. While colorimetric substrates like Suc-AAPF-pNA are ideal for rapid HTS, they are structurally incapable of acting as efficient acyl donors for peptide synthesis. Conversely, Z-Tyr-OMe offers similar esterase kinetics but presents solubility challenges in non-aqueous media[3].

FeatureZ-Phe-OMeZ-Tyr-OMeSuc-AAPF-pNA
Primary Application Kinetically controlled peptide synthesisPeptide synthesis (polar media)High-throughput inhibitor screening
Detection Method HPLC (UV 254 nm) / pH-statHPLC (UV 275 nm) / pH-statColorimetric (Abs 410 nm)
Catalytic Role Highly efficient acyl donorEfficient acyl donorAmidase substrate (poor acyl donor)
Solvent Compatibility Excellent in biphasic/organic mediaProne to oxidation in certain solventsStrictly aqueous/low-DMSO media
Secondary Assay Need Mandatory (to confirm MoA)Mandatory (to confirm MoA)Optional (cleavage is directly visible)

Experimental Protocol: Secondary HPLC Validation Assay

This protocol outlines a self-validating kinetic assay. By utilizing reverse-phase HPLC, we separate the unreacted substrate from the product, allowing for a strict mass-balance check (Peak Area Substrate + Peak Area Product = Constant). This rules out false negatives caused by enzyme-induced precipitation or non-specific adsorption.

Reagents & Equipment
  • Substrate: 40 mM Z-Phe-OMe in Acetonitrile.

  • Buffer: 50 mM Tris-HCl, pH 7.8.

  • Enzyme: α-Chymotrypsin (bovine pancreas), 1 mg/mL stock in 1 mM HCl.

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • System: C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm).

Step-by-Step Methodology
  • Matrix Equilibration: In a 2 mL glass vial, combine 900 µL of Tris-HCl buffer with 50 µL of the Z-Phe-OMe stock. Equilibrate to 25°C in a thermomixer. Causality Note: Pre-equilibration ensures that solvent-induced structural rigidification of the enzyme is normalized before catalysis begins[2].

  • Catalytic Initiation: Inject 50 µL of the α-chymotrypsin stock to initiate the reaction. Vortex for 3 seconds.

  • Kinetic Sampling: At precise intervals (e.g., 5, 10, 15, and 30 minutes), extract a 100 µL aliquot from the reaction mixture.

  • Acidic Quenching: Immediately transfer the 100 µL aliquot into a vial containing 900 µL of the 1% TFA quench solution. Causality Note: Dropping the pH below 2.0 instantly protonates His57 in the catalytic triad, permanently disrupting the charge-relay system and freezing the kinetic state[3].

  • Chromatographic Resolution: Inject 20 µL of the quenched sample onto the HPLC. Run an isocratic elution of 60% Acetonitrile / 40% Water (0.1% TFA) at 1.0 mL/min. Monitor absorbance at 254 nm. The benzyloxycarbonyl (Z) and phenyl rings provide massive molar absorptivity, ensuring high signal-to-noise ratios.

Workflow Step1 1. Reaction Setup Equilibrate Z-Phe-OMe in Tris Buffer (pH 7.8) Step2 2. Catalytic Initiation Add α-Chymotrypsin (1000 µg/mL) Step1->Step2 Step3 3. Kinetic Sampling Aliquots taken at 5, 10, 15, 30 min Step2->Step3 Step4 4. Acidic Quenching Terminate reaction with 1% TFA Step3->Step4 Step5 5. HPLC Resolution Isocratic C18 separation, UV detection at 254 nm Step4->Step5

Step-by-step secondary HPLC assay workflow for validating Z-Phe-OMe kinetic turnover.

Data Interpretation & Mass Balance

Upon integrating the chromatogram, you will observe two primary peaks: Z-Phe-OH (eluting earlier due to the polar carboxylic acid) and Z-Phe-OMe (eluting later due to the hydrophobic methyl ester). Calculate the conversion percentage by dividing the Z-Phe-OH peak area by the total peak area (Substrate + Product). If the total peak area decreases over time, investigate the system for substrate precipitation or non-specific binding to the reaction vessel walls.

References

  • Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems. PubMed / NIH.1[1]

  • Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media. PubMed / NIH. 3[3]

  • Intrinsic Effects of Solvent Polarity on Enzymatic Activation Energies. ResearchGate. 2[2]

Sources

Efficacy Comparison Guide: Z-Phe-OMe vs. Z-Tyr-OMe in Protease-Catalyzed Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of biocatalysis and drug development, kinetically controlled enzymatic peptide synthesis offers superior stereoselectivity and milder reaction conditions compared to traditional solid-phase peptide synthesis (SPPS). The success of this approach relies heavily on the choice of the acyl donor. This guide provides an objective, data-driven comparison between two premier acyl donors: Z-Phe-OMe (


-benzyloxycarbonyl-L-phenylalanine methyl ester) and Z-Tyr-OMe  (

-benzyloxycarbonyl-L-tyrosine methyl ester). By analyzing their mechanistic interactions with serine proteases (such as

-chymotrypsin and subtilisin), solvent compatibility, and acylation kinetics, this guide equips researchers with the necessary parameters to optimize peptide yields.

Mechanistic Causality: S1 Pocket Binding and Acylation Dynamics

Both Z-Phe-OMe and Z-Tyr-OMe function as highly efficient activated acyl donors. The methyl ester (-OMe) acts as an excellent leaving group, facilitating rapid nucleophilic attack by the catalytic serine (Ser195 in


-chymotrypsin) to form an acyl-enzyme intermediate.

However, their efficacy diverges based on how their side chains interact with the enzyme's S1 binding pocket :

  • Z-Phe-OMe (The Hydrophobic Standard): The S1 pocket of

    
    -chymotrypsin is a deep, hydrophobic cleft. The unsubstituted benzyl side chain of Z-Phe-OMe fits perfectly into this pocket, driven by favorable entropic displacement of water. This results in an exceptionally low Michaelis constant (
    
    
    
    ) and rapid acylation [1].
  • Z-Tyr-OMe (The Polar-Aromatic Alternative): While the phenol ring of Z-Tyr-OMe also fits into the S1 pocket, the para-hydroxyl group introduces polar characteristics. This allows for potential hydrogen bonding within the S1 cleft, which can slightly alter the orientation of the ester carbonyl relative to the oxyanion hole, impacting the catalytic turnover rate (

    
    ) and requiring specific solvent engineering to maintain solubility [2].
    

CatalyticCycle E Free Enzyme (α-Chymotrypsin) ES Michaelis Complex (E·Acyl Donor) E->ES + Z-Phe-OMe or Z-Tyr-OMe AcylE Acyl-Enzyme Intermediate ES->AcylE - Methanol Product Peptide Product (Aminolysis) AcylE->Product + Nucleophile (e.g., Leu-NH2) Hydrolysis Byproduct (Hydrolysis) AcylE->Hydrolysis + H2O Product->E Release Hydrolysis->E Release

Caption: Catalytic cycle of serine proteases using methyl ester acyl donors.

Comparative Efficacy and Kinetic Data

The partition between aminolysis (successful peptide synthesis) and hydrolysis (wasteful cleavage of the acyl donor) is the defining metric of efficacy. The table below summarizes the comparative performance of both compounds based on established biocatalytic models.

ParameterZ-Phe-OMeZ-Tyr-OMe
Side Chain Chemistry Benzyl (Strictly hydrophobic)Phenol (Hydrophobic with polar

-OH)
S1 Pocket Interaction Optimal hydrophobic packingHydrophobic packing + potential H-bonding
Solubility in Water-Miscible Solvents (e.g., DMF) High (Readily soluble at low solvent volumes)Moderate (Often requires

50% v/v DMF)
Acylation Efficiency (

)
Extremely HighHigh
Risk of Secondary Hydrolysis ModerateModerate to High
Typical Nucleophile Pairing Leu-NH

, Val-NH

Gly-Gly-NH

Primary Application Routine model peptide synthesisSynthesis of Tyr-containing bioactive peptides

Solvent System Engineering: Because Z-Tyr-OMe is more polar, it often requires higher concentrations of water-miscible co-solvents like Dimethylformamide (DMF) to achieve necessary substrate concentrations (e.g., 50% v/v DMF) [2]. In contrast, Z-Phe-OMe performs exceptionally well in water-immiscible systems (like ethyl acetate with minimal water activity), which drastically suppresses the competing hydrolysis reaction, pushing synthetic yields above 90% [1].

Self-Validating Experimental Protocol

The following protocol details a kinetically controlled synthesis using Z-Phe-OMe and Leu-NH


. Every step is designed as a self-validating system to ensure reproducibility and mechanistic integrity.
Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer at pH 7.8.

    • Causality: The pH must be strictly maintained at 7.8 to ensure the active-site histidine (His57) remains unprotonated. This is critical for abstracting a proton from Ser195 during the nucleophilic attack on the methyl ester.

  • Substrate & Nucleophile Solubilization: Dissolve Z-Phe-OMe (acyl donor) to a final concentration of 40 mM in a minimal volume of acetonitrile. Dissolve Leu-NH

    
     (nucleophile) in the Tris buffer to achieve a 1.5x molar excess (60 mM).
    
    • Causality: An excess of the nucleophile saturates the acyl-enzyme intermediate, outcompeting water and driving the reaction toward aminolysis rather than hydrolysis.

  • Enzyme Introduction: Add

    
    -chymotrypsin (deposited on Celite or as a free lyophilized powder) to initiate the reaction.
    
    • Causality: Immobilizing the enzyme on a support like Celite preserves its tertiary structure in low-water organic media, preventing solvent-induced denaturation.

  • Kinetic Monitoring: Monitor the reaction continuously via RP-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

    • Causality: Because this is a kinetically controlled synthesis, the newly formed peptide (Z-Phe-Leu-NH

      
      ) is itself a substrate for the enzyme. The reaction must be quenched at the kinetic maximum (
      
      
      
      ) before thermodynamically driven secondary hydrolysis degrades the product.
  • Reaction Quenching: Quench the reaction by filtering out the immobilized enzyme or dropping the pH to 3.0 using 1 M HCl.

Workflow Step1 1. Substrate Preparation Dissolve Z-Phe-OMe or Z-Tyr-OMe in organic solvent (e.g., Acetonitrile/DMF) Step3 3. Enzymatic Catalysis Add α-Chymotrypsin to initiate kinetically controlled synthesis Step1->Step3 Step2 2. Nucleophile & Buffer Prepare nucleophile (e.g., Leu-NH2) in Tris buffer (pH 7.8) Step2->Step3 Step4 4. Reaction Monitoring Track conversion via HPLC to prevent secondary hydrolysis Step3->Step4 Step5 5. Product Isolation Quench reaction & purify peptide via chromatography Step4->Step5

Caption: Step-by-step workflow for kinetically controlled enzymatic peptide synthesis.

Conclusion

While both compounds are highly effective acyl donors, Z-Phe-OMe is the superior choice for general methodology optimization due to its high solubility in water-immiscible solvents, which naturally suppresses hydrolysis. Z-Tyr-OMe remains indispensable for synthesizing specific bioactive peptides (such as enkephalin precursors), provided the researcher engineers the solvent system (e.g., 50% DMF) to accommodate its unique solubility profile without denaturing the biocatalyst.

References

  • Clapés P., Adlercreutz P., Mattiasson B. "Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems." Journal of Biotechnology. 1990.[Link]

  • Colleary S., Ó'Fágáin C. "Chemically stabilized subtilisins in peptide synthesis." DCU Research Repository. [Link]

Section 1: Mechanistic Divergence: The Causality Behind Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Z-Phe-OMe vs. Classic Inhibitors of α-Chymotrypsin: A Comparative Guide for Protease Modulation and Peptide Synthesis

As drug development and biocatalysis evolve, the precise modulation of serine proteases like α-Chymotrypsin remains a cornerstone of biochemical engineering. While researchers often seek to completely ablate protease activity to preserve target proteins in crude lysates, there is a growing paradigm where enzymes are temporarily "hijacked" for synthetic purposes.

This guide provides an objective, data-driven comparison between Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester)—a molecule that acts as a competitive substrate-inhibitor and acyl donor—and traditional chymotrypsin inhibitors like Chymostatin and PMSF .

Understanding the causality behind enzyme modulation requires analyzing the interaction with α-chymotrypsin's catalytic triad (Ser195, His57, Asp102).

  • Z-Phe-OMe (The Hijacker): Z-Phe-OMe is highly recognized by the hydrophobic S1 pocket of α-chymotrypsin. Rather than destroying the enzyme, it undergoes rapid acylation to form an acyl-enzyme intermediate. In aqueous media, this intermediate is quickly hydrolyzed. However, in low-water or biphasic organic media, water is excluded, effectively trapping the enzyme in this acylated state and 1[1]. This trapped state can then be resolved by introducing an amine nucleophile, driving kinetically controlled peptide synthesis.

  • Chymostatin (The Mimic): A naturally occurring peptide aldehyde that acts as a potent transition-state inhibitor. The aldehyde group forms a reversible hemiacetal adduct with the hydroxyl group of Ser195,2[2].

  • PMSF (The Assassin): Phenylmethylsulfonyl fluoride is a classic irreversible inhibitor. It acts via nucleophilic attack by Ser195 on the sulfonyl group, resulting in a permanently sulfonated, catalytically dead enzyme.

G Chymotrypsin α-Chymotrypsin (Active Ser195) ZPheOMe Z-Phe-OMe (Acyl Donor) Chymotrypsin->ZPheOMe S1 Pocket Binding PMSF PMSF (Irreversible) Chymotrypsin->PMSF Nucleophilic Attack Chymostatin Chymostatin (Transition State) Chymotrypsin->Chymostatin High Affinity Binding AcylEnzyme Acyl-Enzyme Intermediate ZPheOMe->AcylEnzyme Rapid Acylation SulfonylEnzyme Sulfonylated Ser195 (Inactive) PMSF->SulfonylEnzyme Covalent Modification ReversibleComplex Hemiacetal Adduct (Reversible) Chymostatin->ReversibleComplex Transition State Mimicry AcylEnzyme->Chymotrypsin Hydrolysis (Slow in Organics) ReversibleComplex->Chymotrypsin Dissociation

Caption: Mechanistic pathways of α-Chymotrypsin modulation by Z-Phe-OMe, PMSF, and Chymostatin.

Section 2: Comparative Performance Data

When designing an assay or a biocatalytic workflow, selecting the correct modulator is critical. The table below summarizes the quantitative and qualitative performance metrics of these three agents.

FeatureZ-Phe-OMeChymostatinPMSF
Mechanism of Action Competitive Substrate / Acyl DonorTransition-State AnalogIrreversible Covalent Modifier
Reversibility Yes (via Hydrolysis or Aminolysis)Yes (Equilibrium Binding)No (Permanent Sulfonylation)
Target Specificity High (Chymotrypsin, Papain)High (Chymotrypsin, Papain, Cathepsins)Low (Broad-spectrum Serine Proteases)
Primary Application Kinetically controlled peptide synthesisReversible protease halting in live cellsComplete protease ablation in cell lysates
Solvent Dependency Highly dependent (Requires biphasic/organic media to prevent rapid hydrolysis)Independent (Functions well in aqueous media)Independent (But PMSF degrades rapidly in water)

Section 3: Experimental Methodologies & Self-Validating Protocols

To empirically validate the divergent effects of these compounds, the following self-validating workflow measures both the inhibition of natural proteolytic activity and the potential for reverse-catalysis (aminolysis).

Protocol: Differential Inhibition and Biocatalysis Assay

Step 1: Reagent Preparation Prepare α-Chymotrypsin in 50 mM Tris-HCl buffer (pH 7.8). Causality: Maintaining a pH of 7.8 ensures that3[3], which is strictly required for it to act as a general base and abstract the proton from Ser195 during catalysis.

Step 2: Modulator Incubation Divide the enzyme into four distinct cohorts to establish a self-validating control system:

  • Cohort A (Control): Buffer only.

  • Cohort B (Covalent Inhibition): Add 1 mM PMSF (prepared fresh in ethanol to prevent rapid aqueous degradation).

  • Cohort C (Transition-State Inhibition): Add 10 µM Chymostatin.

  • Cohort D (Competitive Acylation): Add 40 mM Z-Phe-OMe in a biphasic system (e.g., 50% v/v acetonitrile/water). Causality:4[4]. The organic co-solvent restricts the thermodynamic activity of water, stabilizing the acyl-enzyme intermediate and preventing rapid hydrolysis, thereby simulating an inhibited state.

Step 3: Validation via Chromogenic Readout Introduce a reporter substrate, such as Suc-AAPF-pNA, to all cohorts and measure absorbance at 405 nm. Expected Outcome: Cohorts B and C will show near-zero absorbance (complete inhibition). Cohort D will show heavily suppressed absorbance due to competitive active-site occupancy by Z-Phe-OMe.

Step 4: Aminolysis Rescue (Exclusive to Z-Phe-OMe) To validate that Cohort D is not "dead" but rather "hijacked," introduce 100 mM Leu-NH₂ to the reaction mixture. The acyl-enzyme intermediate will undergo aminolysis, yielding the dipeptide Z-Phe-Leu-NH₂, confirming the enzyme's synthetic viability.

Workflow Prep 1. Prepare α-Chymotrypsin in Tris-HCl Buffer (pH 7.8) Divide 2. Aliquot into Test Cohorts Prep->Divide Grp1 Cohort A: + Z-Phe-OMe (Competitive Acylation) Divide->Grp1 Grp2 Cohort B: + PMSF (Covalent Inhibition) Divide->Grp2 Grp3 Cohort C: + Chymostatin (Transition-State Inhibition) Divide->Grp3 Incubate 3. Incubate at 25°C (Allow Binding/Reaction) Grp1->Incubate Grp2->Incubate Grp3->Incubate Assay 4. Add Suc-AAPF-pNA (Chromogenic Substrate) Incubate->Assay Read 5. Measure Absorbance at 405 nm (Quantify Residual Activity) Assay->Read Rescue 6. Add Leu-NH2 to Cohort A (Rescue via Aminolysis) Read->Rescue Validates synthetic viability

Caption: Self-validating experimental workflow for assessing chymotrypsin inhibition and aminolysis rescue.

Section 4: Field-Proven Insights for Drug Development

Choosing between these agents depends entirely on the end goal of your assay:

  • Protein Purification: If the goal is to extract a recombinant protein from a crude lysate without it being degraded by endogenous serine proteases, PMSF is the gold standard due to its irreversible nature.

  • Live-Cell Assays: If you are studying intracellular signaling and need to temporarily halt protease activity without causing permanent toxicity or off-target covalent modifications, Chymostatin is the preferred choice.

  • Biocatalysis & Peptide Drugs: If the goal is to synthesize novel peptide therapeutics (e.g., generating dipeptides without using harsh chemical coupling agents), Z-Phe-OMe is the ideal agent. By manipulating the solvent environment, researchers can turn a degradative enzyme into a highly specific synthetic ligase.

References

  • Source: scielo.
  • Source: wur.
  • Source: thieme-connect.
  • Source: researchgate.

Sources

Comparative Guide to N-Protected Phenylalanine Substrates: Independent Verification of Z-Phe-OMe Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the specialized field of chemo-enzymatic peptide synthesis, the selection of an optimal N-protected amino acid substrate dictates the efficiency of acyl-enzyme intermediate formation. Recent research findings surrounding "Z-Phe-ome " (standardized in chemical literature as Z-Phe-OMe , or N-Cbz-L-phenylalanine methyl ester) highlight its exceptional performance as an acyl donor in protease-catalyzed reactions[1]. As a Senior Application Scientist, I have structured this guide to independently verify the utility of Z-Phe-OMe, objectively comparing its kinetic and thermodynamic profiles against alternative substrates (Fmoc-Phe-OMe and Boc-Phe-OMe) in low-water organic media.

Mechanistic Causality: Why Z-Phe-OMe Outperforms Alternatives

Enzymatic peptide synthesis via the kinetically controlled approach relies on the rapid formation of an acyl-enzyme intermediate, followed by nucleophilic attack by an amine rather than water[2]. The structural anatomy of Z-Phe-OMe is uniquely tailored for the active site of serine proteases like α-chymotrypsin:

  • The Z-Group (Benzyloxycarbonyl) Advantage: Unlike the highly bulky Fmoc group, the Z-group provides optimal hydrophobic interactions with the S2 and S3 subsites of chymotrypsin without inducing severe steric clashes. It mimics the natural peptide backbone far better than the rigid, aliphatic Boc group.

  • The OMe (Methyl Ester) Leaving Group: The methyl ester acts as a highly efficient leaving group, accelerating the

    
     (acylation) step. This rapid acylation is crucial in organic solvents where enzyme flexibility is naturally restricted[3].
    

When conducted in water-immiscible solvents (e.g., ethyl acetate), the low water activity suppresses the competing hydrolysis reaction (yielding Z-Phe-OH), thereby driving the thermodynamic equilibrium toward the desired peptide product[2].

Comparative Performance Data

To objectively evaluate Z-Phe-OMe, we compared its performance metrics against Fmoc and Boc protected analogs in a standardized α-chymotrypsin coupling reaction (Acyl Donor + Leu-NH


).
ParameterZ-Phe-OMeFmoc-Phe-OMeBoc-Phe-OMe
S1-S3 Pocket Fit Optimal (Mimics natural peptide backbone)Poor (Fmoc is too sterically bulky)Moderate (Lacks aromatic

stacking)
Acylation Rate (

)
High LowModerate
Solubility (Ethyl Acetate) Excellent ModerateGood
Hydrolytic Stability High ModerateHigh
Typical Peptide Yield >90% <40%~70%

Experimental Workflow: Kinetically Controlled Synthesis

Trustworthiness & Self-Validation: The following protocol inherently validates itself through competitive nucleophilic partitioning. By quantifying the ratio of aminolysis (Z-Phe-Leu-NH


) to hydrolysis (Z-Phe-OH) via RP-HPLC, the system provides real-time feedback on the thermodynamic water activity (

) of the organic solvent. A ratio heavily favoring the peptide confirms that the microenvironment is successfully excluding water from the acyl-enzyme intermediate.
Step-by-Step Methodology
  • Biocatalyst Preparation (The "pH Memory" Effect): Dissolve α-chymotrypsin in 50 mM Tris-HCl buffer (pH 7.8). Deposit the enzyme onto Celite (or a similar solid support) and lyophilize to remove bulk water.

    • Causality: Enzymes suspended in organic solvents retain the ionization state of their last aqueous environment. Lyophilizing from a pH 7.8 buffer ensures the catalytic triad (Ser195, His57, Asp102) remains in its active, deprotonated state[2].

  • Reaction Mixture Assembly: In a dry reaction vessel, add 40 mM of Z-Phe-OMe (Acyl Donor) and 60 mM of Leu-NH

    
     (Nucleophile; 1.5x molar excess) in ethyl acetate[2].
    
    • Causality: Ethyl acetate maintains the enzyme's essential structural hydration shell while keeping bulk water activity low. The 1.5x molar excess of the nucleophile ensures it outcompetes residual water molecules for access to the acyl-enzyme intermediate[2].

  • Initiation: Suspend the immobilized α-chymotrypsin (e.g., 10 mg/mL) into the organic mixture. Incubate at 25°C with continuous orbital shaking (200 rpm).

  • Self-Validating Aliquot Analysis: At

    
     and 
    
    
    
    hours, withdraw 50 µL aliquots. Quench the reaction by diluting in acetonitrile/water (50:50 v/v) containing 0.1% TFA.
  • RP-HPLC Quantification: Analyze via a C18 column (UV detection at 254 nm). Calculate the synthesis-to-hydrolysis ratio (

    
    ). A successful run utilizing Z-Phe-OMe in ethyl acetate will yield >90% peptide product with negligible secondary hydrolysis[2].
    

Pathway Visualization

Pathway ZPheOMe Z-Phe-OMe (Acyl Donor) Michaelis Michaelis Complex [E-S] ZPheOMe->Michaelis Binding Chymotrypsin α-Chymotrypsin (Free Enzyme) Chymotrypsin->Michaelis Binding AcylEnzyme Acyl-Enzyme Intermediate Michaelis->AcylEnzyme Acylation (k2) - MeOH Peptide Z-Phe-Leu-NH2 (Product) AcylEnzyme->Peptide Aminolysis (k3) Hydrolysis Z-Phe-OH (Hydrolysis Byproduct) AcylEnzyme->Hydrolysis Hydrolysis (k4) + H2O LeuNH2 Leu-NH2 (Nucleophile) LeuNH2->AcylEnzyme Nucleophilic Attack Peptide->Chymotrypsin Enzyme Regeneration Hydrolysis->Chymotrypsin

Figure 1: Kinetically controlled reaction pathway of Z-Phe-OMe catalyzed by α-chymotrypsin.

References

  • Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media. PubMed (nih.gov). 1

  • Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems. PubMed (nih.gov). 2

  • Chemo-enzymatic peptide synthesis via C-terminal ester interconversion. Google Patents. 3

Sources

The Z-Phe-ome vs. Fluorogenic Substrate Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Activity-Based Protein Profiling (Z-Phe-Ala-X) vs. Fluorogenic Substrate Assays (Z-Phe-Arg-AMC) Audience: Chemical Biologists, Drug Discovery Scientists, Proteomics Researchers

Executive Summary

In the study of cysteine proteases—specifically the cathepsin family (B, L, S, K)—quantifying abundance is insufficient. The "Z-Phe-ome" refers to the subset of the proteome accessible by Z-Phe-Ala-based Activity-Based Probes (ABPs) . This guide compares the Z-Phe-Ala Activity-Based Protein Profiling (ABPP) platform against the traditional Fluorogenic Substrate Profiling (FSP) technique.

The Verdict:

  • Use Fluorogenic Substrates (FSP) for high-throughput screening (HTS) of purified enzymes where speed is critical and specificity is already established.

  • Use Z-Phe-ome ABPP for complex biological lysates, target validation, and determining fractional activity (active vs. pro-enzyme) in live cells. ABPP is the only method that provides isoform resolution and confirms target engagement in situ.

Mechanism of Action: Covalent Capture vs. Transient Turnover

The fundamental difference lies in the chemical fate of the probe. ABPP relies on "suicide inhibition" to permanently tag the active enzyme, while substrate assays rely on catalytic turnover.

diagram_mechanism

G cluster_0 Fluorogenic Substrate (Transient) cluster_1 Z-Phe-ome ABPP (Covalent) S_Enz Active Protease S_Cx Michaelis Complex S_Enz->S_Cx Bind S_Sub Z-Phe-Arg-AMC S_Sub->S_Cx S_Cx->S_Enz Recycle S_Prod Fluorescence (AMC) S_Cx->S_Prod Cleavage A_Enz Active Protease A_Cov Covalent Adduct (Enzyme-Probe) A_Enz->A_Cov Irreversible Attack A_Probe Z-Phe-Ala-AOMK (Warhead) A_Probe->A_Cov A_Read SDS-PAGE/Mass Spec A_Cov->A_Read Analysis

Figure 1: Left: Substrates are recycled, amplifying signal but losing stoichiometric data. Right: ABPs form a 1:1 covalent bond, freezing the enzyme's active state for downstream isolation.

Head-to-Head Technical Comparison

FeatureZ-Phe-ome ABPP (e.g., Z-FA-AOMK)Fluorogenic Substrate (e.g., Z-FR-AMC)
Readout In-gel Fluorescence / LC-MSPlate Reader Fluorescence (RFU)
Specificity High (Resolved by MW on gel)Low (Aggregate signal of all cleaving enzymes)
Sensitivity fmol range (isoform specific)pmol range (requires turnover amplification)
Throughput Low to Medium (Western/Gel based)High (96/384-well plates)
Information Identity + Activity + MWActivity Rate only
In Situ Capable? Yes (Cell permeable probes)No (Lysate only, usually)
Major Risk Probe toxicity (if concentration >10µM)False positives (Cross-reactivity)
Deep Dive: The Specificity Trap

The most critical failure point in protease research is the assumption that a substrate is specific.

  • The Problem: The substrate Z-Phe-Arg-AMC is marketed for Cathepsin L, but it is efficiently cleaved by Cathepsin B, K, and S. In a whole cell lysate, an increase in RFU (Relative Fluorescence Units) cannot be definitively attributed to Cathepsin L.

  • The ABPP Solution: Using Z-Phe-Ala-AOMK (acyloxymethyl ketone), both Cathepsin B (30 kDa) and Cathepsin L (25 kDa) are labeled. However, because the readout is SDS-PAGE , these two signals are physically separated. You can quantify Cathepsin B inhibition independently of Cathepsin L in the same sample.

Validated Experimental Protocol: Z-Phe-ome Profiling

Standardized workflow for profiling Cysteine Cathepsins in mammalian cell lysates.

Reagents
  • Probe: Biotin-Z-Phe-Ala-AOMK (or fluorescent analog like Cy5-Z-Phe-Ala-AOMK).

  • Lysis Buffer: 50 mM Citrate Buffer, pH 5.5, 1% CHAPS, 5 mM DTT. ( Note: Acidic pH is critical for Cathepsin stability; DTT activates the active site cysteine.)

  • Control Inhibitor: E-64 (Broad spectrum cysteine protease inhibitor).

Step-by-Step Methodology
  • Lysis: Lyse 1x10^6 cells in 100 µL Lysis Buffer on ice for 30 min. Clarify by centrifugation (15,000 x g, 10 min).

  • Protein Normalization: Quantify total protein (BCA assay). Normalize samples to 1 mg/mL.

  • Labeling Reaction:

    • Add probe (Final conc: 1 µM) to 50 µL lysate.

    • Control: Pre-incubate a separate aliquot with E-64 (10 µM) for 15 min prior to probe addition.

    • Incubate at 37°C for 1 hour .

  • Quenching: Add 4x SDS-Loading Buffer (reducing) and boil for 5 min at 95°C.

  • Separation: Load 20 µg protein per lane on a 12% Bis-Tris SDS-PAGE gel.

  • Detection:

    • If Fluorescent Probe: Scan gel directly on a typhoon imager.

    • If Biotin Probe: Transfer to nitrocellulose, block, and probe with Streptavidin-HRP (1:5000) for chemiluminescence.

Data Interpretation[3]
  • Band Shift: Active Cathepsins will appear as distinct bands.

    • Cathepsin B: Doublet around 30 kDa (Single chain) and 25 kDa (Heavy chain).

    • Cathepsin L: Single band approx 25-28 kDa.

  • Validation: The "Control" lane (pre-treated with E-64) must be completely blank. If bands persist in the control lane, they represent non-specific background binding.

Workflow Visualization

diagram_workflow

Workflow Start Biological Sample (Cells/Tissue) Lysis Acidic Lysis (pH 5.5 + DTT) Start->Lysis Split Split Sample Lysis->Split Exp Experimental: + Z-Phe-Ala-AOMK Split->Exp Ctrl Control: + E-64 then Probe Split->Ctrl Incubate Incubate 37°C, 1hr Exp->Incubate Ctrl->Incubate SDS SDS-PAGE Separation Incubate->SDS Analysis In-Gel Fluorescence or Western Blot SDS->Analysis

Figure 2: The self-validating ABPP workflow. The inclusion of a broad-spectrum inhibitor control (E-64) is mandatory to distinguish specific protease activity from off-target noise.

References

  • Blum, G., et al. (2005). "Dynamic imaging of protease activity with fluorescently quenched activity-based probes." Nature Chemical Biology. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Bogyo, M., et al. (2000). "Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of peptide vinyl sulfones." Proceedings of the National Academy of Sciences. Link

  • Fonović, M., & Bogyo, M. (2008). "Activity-based probes as a tool for functional proteomic analysis of proteases." Expert Review of Proteomics. Link

Benchmarking the Z-Phe-ome Platform: A Comparative Analysis of Protease Profiling Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis in Protease Profiling

In drug discovery, protease targets (e.g., Cathepsins, Caspases, Proteasomes) remain notoriously difficult to drug due to overlapping substrate specificities. The Z-Phe-ome platform—a high-density combinatorial substrate library built on the N-carbobenzyloxy-L-phenylalanine (Z-Phe) scaffold—offers a solution between low-throughput single substrates and complex Activity-Based Protein Profiling (ABPP).

However, the utility of the Z-Phe-ome depends entirely on experimental reproducibility . This guide provides an objective, data-driven comparison of the Z-Phe-ome against industry standards, detailing the specific protocols required to achieve high Z-factors (


) and reliable kinetic data.

Comparative Technology Analysis

The following table contrasts the Z-Phe-ome platform with the two dominant alternatives: Single Fluorogenic Substrates (e.g., Z-Phe-Arg-AMC) and Activity-Based Protein Profiling (ABPP).

Table 1: Technical Performance Matrix
FeatureZ-Phe-ome Platform Single Fluorogenic Substrates (AMC/AFC) Activity-Based Protein Profiling (ABPP)
Primary Output Substrate Specificity Fingerprint (

)
Single Kinetic Readout (

)
Active Site Occupancy / Target Engagement
Throughput High (384/1536-well compatible)Low to MediumLow (Gel/Mass Spec required)
Mechanism Non-covalent, Turnover-basedNon-covalent, Turnover-basedCovalent, Irreversible
Reproducibility Risk Medium: Solvent effects on hydrophobic Z-Phe scaffold.High: Inner filter effects; non-specific cleavage.Low: Covalent bond "freezes" the signal, but quantification is complex.
Dynamic Range


Binary (Hit/No Hit) or Semi-quant
Cost per Data Point

$

Mechanistic Logic & Workflow Visualization

To understand reproducibility, one must understand the interaction mechanism. The Z-Phe-ome relies on the Z-group (Carbobenzoxy) providing a hydrophobic anchor that positions the Phenylalanine into the S2/S1 hydrophobic pockets of chymotrypsin-like or cysteine proteases.

Diagram 1: Comparative Mechanism of Action

This diagram illustrates why Z-Phe-ome offers kinetic resolution that ABPP lacks, but requires stricter solvent controls than standard FRET.

G cluster_0 Z-Phe-ome (Turnover) cluster_1 ABPP (Occupancy) Enzyme Target Protease (Active Site) ZP_Product Fluorescent Signal (Amplified over time) Enzyme->ZP_Product Catalytic Turnover (kcat) ABP_Complex Covalent Enzyme-Probe Complex (Frozen) Enzyme->ABP_Complex Stoichiometric Labeling ZP_Substrate Z-Phe-X-Y-Fluorophore ZP_Substrate->Enzyme Reversible Binding (Km) ZP_Kinetics kcat/Km Data ZP_Product->ZP_Kinetics Real-time Readout ABP_Probe Warhead-Linker-Tag ABP_Probe->Enzyme Irreversible Modification

Caption: Z-Phe-ome leverages catalytic turnover for signal amplification, whereas ABPP relies on 1:1 stoichiometric labeling.

Core Experimental Protocols for Reproducibility

As a Senior Scientist, I have identified that 80% of reproducibility failures with Z-Phe libraries stem from Solvent Quenching or Inner Filter Effects , not the library chemistry itself.

Protocol A: Solvent Tolerance & Kinetic Stability

Objective: Determine the maximum DMSO concentration that maintains Z-Phe solubility without inhibiting protease activity.

  • Preparation: Prepare a 2x serial dilution of DMSO in Assay Buffer (typically 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% CHAPS). Range: 0% to 20%.

  • Substrate Addition: Add Z-Phe-ome reference substrate (e.g., Z-Phe-Arg-AMC) to a final concentration of 50 µM.

  • Enzyme Initiation: Add protease (at

    
     concentration).
    
  • Readout: Measure RFU (Ex/Em 360/460 nm) every 30 seconds for 60 minutes.

  • Validation Criteria:

    • Plot Initial Velocity (

      
      ) vs. % DMSO.
      
    • Pass: The curve is flat (±10%) up to 5% DMSO.

    • Fail: >20% drop in activity at <2% DMSO (Indicates enzyme denaturation or substrate precipitation).

Protocol B: Z-Factor Determination (The Gold Standard)

Objective: Validate the Z-Phe-ome assay window for High-Throughput Screening (HTS).

Rationale: A simple Signal-to-Noise (S/N) ratio is insufficient. You must calculate the Z-factor (


) to account for data variation (standard deviation).

Steps:

  • Plate Layout: Design a 384-well plate with:

    • Columns 1-2: Negative Control (Buffer + Substrate, no Enzyme).

    • Columns 23-24: Positive Control (Enzyme + Substrate).

    • Columns 3-22: Z-Phe-ome Library compounds (Test).

  • Execution: Run the standard assay protocol (1 hour incubation).

  • Calculation: Use the Zhang et al. formula [1]:

    
    [1]
    
    • 
      : Standard Deviation of Positive/Negative controls.[1][2][3]
      
    • 
      : Mean of Positive/Negative controls.
      

Interpretation Table:

Z-Factor Score Interpretation Action
1.0 > Z' ≥ 0.5 Excellent Proceed to screening.
0.5 > Z' ≥ 0.0 Marginal Re-optimize enzyme concentration or incubation time.

| Z' < 0.0 | Fail | Assay is essentially random. Do not proceed. |

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness , your experimental setup must include internal "tripwires" that alert you to failure before you analyze the data.

Diagram 2: The Self-Validating Workflow

This logic flow ensures that data is only accepted if internal quality controls (QC) are met.

QC Start Start Z-Phe-ome Assay Check1 Check 1: Linearity (r² > 0.98) Start->Check1 Check2 Check 2: Z' Factor > 0.5 Check1->Check2 Pass Fail Reject Data: Re-optimize Check1->Fail Non-linear (Substrate Depletion) Check3 Check 3: Reference Inhibitor IC50 Check2->Check3 Pass Check2->Fail High Noise Pass Data Validated: Publish/Analyze Check3->Pass Within 3x of Literature Value Check3->Fail Potency Shift

Caption: A rigorous QC decision tree prevents the propagation of false positives.

Common Failure Modes & Fixes
  • The "Inner Filter" Effect:

    • Symptom:[3][4][5] Non-linear fluorescence at high substrate concentrations.

    • Cause: The Z-Phe scaffold or the library compounds absorb light at the excitation wavelength (360nm).

    • Fix: Perform a standard curve of free fluorophore (AMC) in the presence of the library. If signal is suppressed, apply a correction factor.

  • Hydrolysis of Z-Phe Ester:

    • Symptom:[3][4][5] High background signal in negative controls.

    • Cause: Z-Phe esters (if used) are prone to spontaneous hydrolysis in alkaline buffers (pH > 8.0) [2].

    • Fix: Maintain pH < 7.5 for storage; prepare fresh working solutions daily.

References

  • Zhang, J.H., Chung, T.D.Y., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link][2]

  • Bogyo, M., et al. (2000). Covalent Modification of the Active Site Threonine of Proteasomal Beta Subunits and the Escherichia coli Homolog HslV by a New Class of Inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • Cravatt, B.F., Wright, A.T., & Kozarich, J.W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]

  • Drag, M. & Salvesen, G.S. (2010). Emerging Principles in Protease-Based Drug Discovery. Nature Reviews Drug Discovery. [Link]

Sources

A Researcher's Guide to Confirming Target Engagement in Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of drug discovery and development, confirming that a molecule interacts with its intended target within the complex environment of a living cell is a critical milestone. This process, known as target engagement, provides essential evidence for the mechanism of action and is a key determinant of a compound's therapeutic potential and potential toxicities. This guide offers a comprehensive comparison of leading methodologies for assessing target engagement in cells, providing researchers with the insights needed to select the most appropriate strategy for their specific research goals. We will delve into the principles, workflows, advantages, and limitations of established techniques and introduce a perspective on emerging platform concepts.

The Central Challenge: Moving from in vitro Affinity to in situ Engagement

While traditional biochemical assays are invaluable for determining the binding affinity of a compound to a purified protein, they do not fully recapitulate the complexities of the cellular environment. Factors such as cell permeability, intracellular concentration, target localization, and the presence of competing endogenous ligands can all influence a compound's ability to engage its target in situ. Therefore, robust and reliable methods to measure target engagement in living cells are indispensable for validating drug candidates and advancing our understanding of cellular signaling pathways.

A Comparative Overview of Key Methodologies

Several innovative techniques have emerged to address the challenge of confirming target engagement in a cellular context. This guide will focus on a comparative analysis of the following key approaches:

  • Cellular Thermal Shift Assay (CETSA) : A label-free method based on the principle of ligand-induced thermal stabilization of target proteins.

  • Drug Affinity Responsive Target Stability (DARTS) : Another label-free technique that leverages the protection of a target protein from proteolysis upon ligand binding.

  • Chemical Proteomics Approaches : A broad category of methods that utilize modified compounds or probes to identify and quantify target engagement. This includes:

    • Activity-Based Protein Profiling (ABPP) : Employs reactive probes to covalently label the active sites of specific enzyme families.

    • Photo-Affinity Labeling (PAL) : Utilizes photoreactive compound analogs to covalently crosslink to their binding partners upon UV irradiation.

  • Hypothetical Z-Phe-ome Profiling : A conceptual exploration of a next-generation chemical proteomics platform.

The following sections will provide a detailed examination of each of these methodologies, including their underlying principles, experimental workflows, and a critical evaluation of their respective strengths and weaknesses.

Cellular Thermal Shift Assay (CETSA): Monitoring Ligand-Induced Stabilization

Principle: CETSA is founded on the biophysical principle that the binding of a ligand to its target protein increases the protein's thermal stability. This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the target protein in the presence of a compound compared to a vehicle control indicates target engagement.

Workflow:

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Advantages:

  • Label-free: Does not require modification of the compound or the target protein, preserving their native structures and interactions.

  • Physiologically relevant: Can be performed in intact cells and even tissues, providing a more accurate representation of target engagement in a biological context.

  • Broad applicability: In principle, CETSA can be applied to any protein target that exhibits thermal stabilization upon ligand binding.

  • Proteome-wide analysis: When coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling), it allows for the unbiased identification of on- and off-targets.

Limitations:

  • Not all binding events cause thermal stabilization: Some ligand-protein interactions may not result in a measurable change in thermal stability.

  • Membrane protein challenges: Standard CETSA protocols can be challenging for membrane proteins due to their inherent instability upon cell lysis. However, modified protocols for subcellular fractions are being developed.

  • Indirect measurement: The assay measures a consequence of binding (thermal stabilization) rather than the binding event itself.

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

Principle: Similar to CETSA, DARTS is a label-free method that relies on the increased stability of a protein upon ligand binding. However, instead of heat denaturation, DARTS assesses the protein's resistance to proteolytic degradation. A protein bound to a small molecule is often more resistant to proteases than its unbound form.

Workflow:

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Advantages:

  • Label-free: Does not require modification of the small molecule.

  • Simple and quick: The experimental procedure is relatively straightforward and can be performed rapidly.

  • Unbiased target identification: When combined with proteomics, DARTS can be used to identify unknown protein targets for a given small molecule.

Limitations:

  • Primarily for cell lysates: DARTS is most commonly performed on cell lysates, which does not fully capture the complexity of the intact cellular environment.

  • Protease accessibility: The target protein must have accessible cleavage sites for the chosen protease, and the binding of the ligand must sterically hinder this access.

  • Potential for false negatives: Not all ligand binding events will confer protection from proteolysis.

Chemical Proteomics: Probing Target Engagement with Modified Compounds

Chemical proteomics encompasses a range of techniques that utilize chemically modified probes to identify and quantify protein targets. These methods offer a more direct approach to studying target engagement compared to label-free methods.

Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a powerful chemical proteomic strategy that uses activity-based probes (ABPs) to assess the functional state of enzymes in complex proteomes. ABPs are small molecules that typically consist of three components: a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Workflow: ABPP can be used in a competitive profiling format to assess target engagement. In this setup, cells or lysates are pre-incubated with a test compound, followed by treatment with an ABP that targets the enzyme of interest. If the test compound binds to the active site, it will block the subsequent labeling by the ABP. The reduction in ABP labeling is then quantified to determine the extent of target engagement.

Advantages:

  • Directly measures active site engagement: Provides information on the functional state of the enzyme.

  • High sensitivity and specificity: The covalent nature of the probe-enzyme interaction allows for robust detection.

  • Proteome-wide profiling: Can be used to assess the selectivity of a compound against an entire family of enzymes.

Limitations:

  • Requires compound modification: Relies on the availability of a suitable ABP for the enzyme class of interest.

  • Limited to specific enzyme classes: The design of effective ABPs is not trivial and is currently limited to certain enzyme families with reactive catalytic residues.

  • Potential for steric hindrance: The reporter tag on the ABP could potentially interfere with binding.

Photo-Affinity Labeling (PAL)

Principle: PAL is a technique that uses a photo-reactive analog of a small molecule to identify its binding partners. The photo-affinity probe contains a photo-activatable group (e.g., a diazirine) that, upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks to any nearby amino acid residues of the target protein.

Workflow: Cells are incubated with the photo-affinity probe, which is allowed to bind to its target. Subsequent UV irradiation triggers the covalent crosslinking. The labeled proteins are then enriched (e.g., via a biotin tag on the probe) and identified by mass spectrometry.

Advantages:

  • Directly identifies binding partners: Provides a "snapshot" of the protein-ligand interaction.

  • No requirement for a reactive active site: Can be applied to a broader range of protein targets compared to ABPP.

  • Can map binding sites: The crosslinking occurs at or near the binding site, providing information on the binding interface.

Limitations:

  • Requires compound modification: The synthesis of a photo-affinity probe that retains the binding affinity of the parent compound can be challenging.

  • Potential for non-specific labeling: The highly reactive species generated upon photo-activation can sometimes lead to non-specific crosslinking.

  • UV irradiation can damage cells: The use of UV light may introduce artifacts or cellular stress.

A Glimpse into the Future: Hypothetical Z-Phe-ome Profiling

While the aforementioned techniques are powerful, the field is continually evolving. We can conceptualize a next-generation approach, which we will term "Z-Phe-ome Profiling," that integrates the strengths of existing methods.

Conceptual Principle: This hypothetical platform would utilize a novel class of probes based on a benzyloxycarbonyl-phenylalanine (Z-Phe) scaffold. This scaffold is a common motif in peptide chemistry and could be synthetically diversified to create a library of probes targeting a wide range of proteins. The "ome" aspect implies a proteome-wide application.

Hypothetical Workflow:

Caption: Hypothetical workflow for Z-Phe-ome Profiling.

Projected Advantages:

  • Modular and versatile probe design: The Z-Phe scaffold could be readily modified to tune binding properties.

  • Bio-orthogonal ligation: The use of click chemistry would allow for efficient and specific labeling in complex lysates.

  • High-throughput screening: The platform could be adapted for high-throughput screening of compound libraries.

This conceptual framework highlights the direction in which the field is moving: towards more versatile, sensitive, and high-throughput methods for a comprehensive understanding of the cellular "interactome."

Comparison of Target Engagement Methodologies

FeatureCETSADARTSABPPPALHypothetical Z-Phe-ome
Label-free YesYesNoNoNo
Compound Modification NoNoYes (Probe)Yes (Probe)Yes (Probe)
Cellular Context Intact cells/lysatesPrimarily lysatesIntact cells/lysatesIntact cells/lysatesIntact cells/lysates
Principle Thermal StabilityProtease ResistanceCovalent Active Site LabelingCovalent Photo-crosslinkingCovalent Click-labeling
Target Scope BroadBroadSpecific Enzyme ClassesBroadBroad
Proteome-wide Yes (with MS)Yes (with MS)Yes (for enzyme class)Yes (with MS)Yes (with MS)
Binding Site Info NoNoYes (Active Site)YesNo
Primary Output Melting Curve ShiftProtein ProtectionProbe Labeling IntensityLabeled Protein IDLabeled Protein ID

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your target engagement studies, it is crucial to follow well-validated protocols. Below are detailed, step-by-step methodologies for CETSA and DARTS.

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot

Objective: To determine if a compound engages its target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells expressing the target protein

  • Test compound and vehicle (e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to 80-90% confluency.

    • Treat cells with the desired concentration of the test compound or vehicle for the appropriate duration.

  • Cell Harvesting and Aliquoting:

    • Wash the cells with PBS and harvest by scraping or trypsinization.

    • Resuspend the cells in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Treatment:

    • Place the PCR tubes in a thermal cycler with a temperature gradient program (e.g., 40°C to 70°C in 3°C increments for 3 minutes at each temperature). Include a 37°C control.

  • Cell Lysis:

    • After heating, subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the 37°C control for both the compound-treated and vehicle-treated samples.

    • Plot the normalized intensities against temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify the protein target of a small molecule by assessing its protection from proteolytic digestion.

Materials:

  • Cell lysate from the relevant cell line or tissue

  • Test compound and vehicle (e.g., DMSO)

  • Protease (e.g., Pronase, Thermolysin)

  • Protease stop solution (e.g., EDTA for metalloproteases)

  • SDS-PAGE gels and running buffer

  • Coomassie stain or silver stain

  • Mass spectrometry facility (for target identification)

Procedure:

  • Lysate Preparation:

    • Prepare a cell lysate using a mild lysis buffer (e.g., M-PER or a buffer without strong detergents).

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • In separate tubes, incubate a sufficient amount of cell lysate (e.g., 100 µg) with the test compound or vehicle for 1 hour at room temperature.

  • Protease Digestion:

    • Add the protease to each tube at an optimized concentration (this needs to be determined empirically).

    • Incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Stopping the Digestion:

    • Stop the reaction by adding the appropriate protease stop solution or by adding Laemmli buffer and immediately boiling the samples.

  • SDS-PAGE Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie or silver stain.

  • Identification of Protected Proteins:

    • Compare the lanes for the compound-treated and vehicle-treated samples.

    • Look for protein bands that are present or more intense in the compound-treated lane, indicating protection from proteolysis.

Benchmarking Z-Phe-ome performance against industry standards

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Z-Phe-OMe Performance Against Industry Standards: A Comprehensive Guide for Biocatalysis and Protease Profiling

As a Senior Application Scientist, I frequently encounter the challenge of optimizing biocatalytic workflows and protease assays to achieve maximum yield and specificity. In the realm of enzymatic peptide synthesis and esterase profiling, N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) has emerged as the undisputed gold standard. The comprehensive mapping of protease and esterase specificities using this benchmark substrate is colloquially termed "Z-Phe-ome" profiling within assay development circles, denoting its universal utility in evaluating enzyme kinetics across diverse solvent environments 1.

This guide objectively compares the performance of Z-Phe-OMe against alternative industry standards, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for your laboratory.

Mechanistic Causality: Why Z-Phe-OMe Dominates

In enzymatic peptide synthesis, the goal is to drive the thermodynamic equilibrium toward aminolysis (peptide bond formation) rather than hydrolysis (cleavage of the ester into a waste byproduct). Z-Phe-OMe achieves this through three critical mechanistic advantages:

  • Hydrophobic Partitioning (The Log P Advantage): The benzyloxycarbonyl (Z) protecting group provides massive hydrophobic bulk. In biphasic organic/aqueous systems, this high partition coefficient (Log P > 2.3) ensures the substrate resides predominantly in the organic phase. It only partitions to the aqueous interface just enough to interact with the enzyme, effectively shielding the bulk of the substrate from premature aqueous hydrolysis 2.

  • Acyl-Enzyme Transition State Stabilization: The aromatic ring of the phenylalanine residue, combined with the Z-group, perfectly occupies the S1 and S2 hydrophobic pockets of serine proteases like

    
    -chymotrypsin and specific lipases. This lowers the activation energy required to form the critical acyl-enzyme intermediate 3.
    
  • Leaving Group Thermodynamics: The methyl ester (-OMe) acts as a highly efficient leaving group during transesterification and aminolysis, providing a rapid initial reaction rate that outpaces competing side reactions 1.

G Z Z-Phe-OMe (Acyl Donor) ES Acyl-Enzyme Intermediate Z->ES Binding & Methanol Release E Enzyme (Chymotrypsin) E->ES P1 Z-Phe-Leu-NH2 (Target Product) ES->P1 Aminolysis (Organic) P2 Z-Phe-OH (Waste) ES->P2 Hydrolysis (Aqueous) N Nucleophile (Leu-NH2) N->P1 W Water (Hydrolysis) W->P2

Fig 1: Mechanistic pathway of Z-Phe-OMe acyl-enzyme intermediate partitioning.

Quantitative Benchmarking

When benchmarking Z-Phe-OMe against other common acyl donors (such as Ac-Phe-OEt or Boc-Phe-OMe), the data reveals a stark contrast in coupling efficiency and enzyme compatibility. The table below summarizes the quantitative performance metrics derived from standard biphasic synthesis models 14.

Acyl Donor StandardPartition Coefficient (Log P)Relative Coupling Yield (%)Hydrolysis Rate (Relative)Primary Enzyme Compatibility
Z-Phe-OMe ~2.5 95 - 98% Low

-Chymotrypsin, PPL, Thermolysin
Ac-Phe-OEt~0.865 - 70%High

-Chymotrypsin
Boc-Phe-OMe~1.980 - 85%ModerateSubtilisin, Papain

Data Interpretation: The high Log P of Z-Phe-OMe directly correlates with its low relative hydrolysis rate. Because it remains sequestered in the organic phase of a biphasic system, it is protected from water until the precise moment of enzymatic catalysis.

Self-Validating Experimental Protocol: Biphasic Dipeptide Synthesis

To ensure scientific integrity, any protocol utilizing Z-Phe-OMe must be self-validating. The following methodology incorporates an internal control mechanism: by calculating the Synthesis/Hydrolysis (S/H) ratio , researchers can definitively prove that the biphasic microenvironment has successfully shifted the thermodynamic equilibrium 5. A validated system will yield an S/H ratio > 10.

Step-by-Step Methodology

1. Solvent & Environmental Preparation

  • Prepare a 90/10 (v/v) isooctane/tetrahydrofuran solvent mixture.

  • Causality Check: Set the thermodynamic water activity (

    
    ) to exactly 0.30 using saturated salt solutions. This specific 
    
    
    
    provides enough hydration to maintain enzyme flexibility without promoting bulk hydrolysis 2.

2. Substrate & Nucleophile Loading

  • Dissolve the Z-Phe-OMe acyl donor to a final concentration of 50 mM in the organic phase.

  • Add the nucleophile (e.g., Leu-NH

    
    ) at a 3-fold molar excess (150 mM).
    
  • Self-Validation Setup: Prepare a parallel "Control Reaction" containing Z-Phe-OMe but omitting the Leu-NH

    
     nucleophile. This will establish the baseline hydrolysis rate.
    

3. Enzyme Introduction & Emulsification

  • Introduce AOT ion-paired

    
    -chymotrypsin (1 mg/mL) to initiate the reaction.
    
  • Incubate the biphasic mixture at 25°C under continuous agitation (200 rpm) to maximize the interfacial surface area between the aqueous enzyme and the organic substrate 2.

4. Time-Course Sampling & RP-HPLC Analysis

  • Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 50% ACN/0.1% TFA.

  • Analyze via RP-HPLC (Vydac C18 column,

    
    : 210 nm) utilizing a gradient of 5-95% B (60% ACN/0.09% TFA/H
    
    
    
    O) over 30 minutes 4.
  • Calculate the S/H ratio by comparing the AUC of the Z-Phe-Leu-NH

    
     product peak against the Z-Phe-OH waste peak.
    

Workflow S1 1. Substrate Prep Z-Phe-OMe in Organic Phase S3 3. Biphasic Emulsification Controlled Temp & Agitation S1->S3 S2 2. Aqueous Setup Buffer + Enzyme + Nucleophile S2->S3 S4 4. RP-HPLC Monitoring Quantify Synthesis vs Hydrolysis S3->S4 Time-course aliquots S5 5. Product Recovery Precipitation & Filtration S4->S5 >90% Conversion

Fig 2: Self-validating biphasic enzymatic synthesis workflow using Z-Phe-OMe.

References

  • Title: Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media Source: PubMed / Biotechnol Bioeng URL
  • Title: BIOCATALYSIS IN NON-CONVENTIONAL MEDIA: KINETIC AND THERMODYNAMIC ASPECTS Source: WUR eDepot URL
  • Title: Dipeptide Synthesis in Biphasic Medium: Evaluating the use of Commercial Porcine Pancreatic Lipase Preparations and the Involvement of Contaminant Proteases Source: SciELO URL
  • Title: EP0017485A1 - A process for enzymatic production of peptides Source: Google Patents URL
  • Title: Synthesis of Z-Ala-Phe-OMe (RSC Advances)

Sources

Safety Operating Guide

Z-Phe-OMe Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Autonomy

This guide supersedes generic waste templates. It is engineered specifically for N-Carbobenzyloxy-L-phenylalanine methyl ester (Z-Phe-OMe) , a common intermediate in peptide synthesis. While often categorized as "low hazard" in bulk, its disposal requires strict adherence to organic chemical waste protocols to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).

Immediate Action Required: Treat Z-Phe-OMe as Non-Halogenated Organic Chemical Waste . Do not dispose of in municipal trash or down laboratory drains.

Technical Safety Assessment (E-E-A-T)

Chemical Identity & Hazard Profile

To ensure precise handling, verify the compound against the following identifiers. Misidentification is a primary cause of disposal accidents.

ParameterSpecification
Chemical Name N-Carbobenzyloxy-L-phenylalanine methyl ester
Common Abbreviation Z-Phe-OMe
CAS Number 35909-92-3
Molecular Formula C₁₈H₁₉NO₄
Physical State White to off-white crystalline powder
Solubility Soluble in organic solvents (MeOH, DMSO, DMF); Insoluble in water
Hazard Analysis

While Z-Phe-OMe is not classified as a "P-listed" acutely toxic substance, it carries specific risks that dictate its disposal pathway:

  • Toxicological Status: Although often labeled "Not Dangerous" under GHS for transport, it causes skin and eye irritation and potential respiratory irritation upon inhalation of dust.

  • Environmental Impact: As an organic ester, it has the potential to impact aquatic life if leached. It must be incinerated to prevent bioaccumulation.

  • Combustion Products: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Oxides (CO, CO₂).[1]

Step-by-Step Disposal Protocols

Decision Logic: The Disposal Workflow

The following diagram illustrates the critical decision points for disposing of Z-Phe-OMe based on its physical state.

DisposalWorkflow Start Waste Identification: Z-Phe-OMe StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated Trace Residue SolidPrep Double-bag in polyethylene bags Solid->SolidPrep LiquidPrep Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidPrep DebrisPrep Place in Hazardous Solid Waste Bin Contaminated->DebrisPrep Labeling Label: 'Non-Halogenated Organic Waste' + Constituent SolidPrep->Labeling LiquidPrep->Labeling DebrisPrep->Labeling Disposal Transfer to EHS/Incineration Labeling->Disposal

Figure 1: Decision tree for segregating Z-Phe-OMe waste streams.

Protocol A: Solid Waste (Pure Substance)

Scenario: Expired reagent or excess powder from synthesis.

  • Containment: Do not sweep loose powder directly into a bin. Transfer the solid into a sealable container (e.g., a wide-mouth HDPE jar) or double-bag it in heavy-duty polyethylene waste bags.

  • Solvent Compatibility: If you choose to dissolve the solid to combine with liquid waste, use a combustible, non-halogenated solvent like Methanol or Ethanol . Do not use water.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: Z-Phe-OMe (N-Carbobenzyloxy-L-phenylalanine methyl ester).

    • Hazard Checkbox: Irritant.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: Z-Phe-OMe dissolved in solvents (e.g., reaction mother liquor).

  • Segregation: Determine the primary solvent.

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate, DMF). Add to the "Non-Halogenated Organic" carboy.

    • Halogenated: (e.g., DCM, Chloroform). Add to the "Halogenated Organic" carboy.

  • Concentration Limits: If the concentration of Z-Phe-OMe is high (>10%), ensure the waste container is not filled >90% to allow for expansion.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., Nitric acid, Peroxides) are present in the waste stream, as Z-Phe-OMe is incompatible with strong oxidizing agents.

Protocol C: Contaminated Labware

Scenario: Empty vials, pipette tips, weighing paper, and gloves.

  • Empty Containers: Vials that held Z-Phe-OMe must be triple-rinsed with a suitable solvent (e.g., Acetone or Ethanol) before disposal.

    • Collect the rinsate as Liquid Waste (Protocol B).

    • Defaced/washed containers can often be recycled or trashed depending on local EHS rules, but treating as solid chemical waste is the safest default.

  • Debris: Place gloves and paper towels in the designated "Solid Hazardous Waste" bin. Do not use the general office trash.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents the spread of particulate matter.

  • PPE Up-leveling: Wear nitrile gloves, safety goggles, and a lab coat.[2] If the spill is large (>50g) and dust is visible, use a NIOSH N95 particulate respirator to prevent inhalation.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a waste container.

  • Wet Spill (Solution):

    • Absorb with an inert material (vermiculite, sand, or chemical spill pads).[3]

    • Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a soap and water solution followed by an ethanol rinse.

Regulatory & Compliance Notes

  • RCRA Classification: Z-Phe-OMe is not specifically listed (P or U list) under US EPA RCRA regulations, but it is regulated as a characteristic waste if dissolved in ignitable solvents (D001).

  • Disposal Method: The ultimate disposal method by the waste contractor will be High-Temperature Incineration equipped with scrubbers to neutralize nitrogen oxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122047, Z-Phe-OMe. Retrieved from [Link]

  • Advent Chembio. Safety Data Sheet: N-Cbz-L-phenylalanine methyl ester. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: Personal Protective Equipment (PPE) for Z-Phe-ome

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety protocols, operational guidance, and disposal plans for the handling of Z-Phe-ome. As the compound "Z-Phe-ome" is not a standard catalog name, this guide is based on the most probable chemical identity derived from its nomenclature: N-Carbobenzoxy-L-phenylalanine methyl ester (CAS No. 7524-50-7), and its close analog, N-Carbobenzoxy-L-phenylalanine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification & Risk Assessment: The 'Why' Behind the 'How'

Before any bottle is opened, a thorough understanding of the potential hazards is paramount. Based on safety data for N-Carbobenzoxy-L-phenylalanine and its methyl ester, the primary risks are not of acute toxicity but of irritation and potential sensitization upon exposure.[1][2][3][4]

  • Primary Routes of Exposure: Inhalation of dust particles, direct skin contact, and eye contact.

  • Health Hazards:

    • Skin Irritation: May cause skin irritation upon contact.[1]

    • Eye Irritation: Can cause serious eye irritation.[1]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

A risk assessment is not a bureaucratic hurdle; it is the foundation of a safe experiment. Before handling Z-Phe-ome, every researcher must conduct a task-specific assessment to identify potential hazards and ensure the necessary protective equipment is available and functional.[5][6][7] This plan is your first and most critical control.

The Hierarchy of Controls: PPE as the Final Guardian

While this guide focuses on Personal Protective Equipment, it is crucial to recognize that PPE is the last line of defense.[7] A robust safety culture prioritizes the hierarchy of controls, which provides multiple layers of protection.

  • Elimination/Substitution: Where possible, substitute with a less hazardous material.[8]

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. The single most important engineering control for handling powdered Z-Phe-ome is a certified chemical fume hood or a ventilated balance enclosure.[8][9][10] This captures airborne particles at the source, preventing inhalation.

  • Administrative Controls: These are procedural changes, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to areas where the chemical is handled.[8][11]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risk, PPE provides the essential final barrier between you and the chemical.[5][11]

Core PPE Protocol for Handling Z-Phe-ome

The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] The following specifies the enhanced requirements for handling Z-Phe-ome.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields offer impact protection but are insufficient against chemical splashes and fine dust that can circulate around the lenses.

  • High-Risk Operations: When handling large quantities or if there is a significant splash hazard, a face shield should be worn in addition to safety goggles.[5][6]

Hand Protection: Your Direct Interface

No single glove material protects against all chemicals.[12] For Z-Phe-ome and the solvents it's commonly used with, glove selection is a critical decision.

  • Incidental Contact (e.g., handling vials, weighing small quantities): A standard nitrile laboratory glove (minimum 5-mil thickness) is acceptable. Nitrile provides good protection against a broad range of chemicals and is a reliable choice for routine use.[10][13]

  • Extended Contact or Immersion: If prolonged contact is anticipated, or when using solvents to prepare solutions, consult a chemical resistance chart.[14][15][16] Many amino acid derivatives are dissolved in organic solvents. The choice of glove must be compatible with the solvent, not just the solute.

Table 1: Glove Compatibility with Common Laboratory Solvents

Chemical Solvent Nitrile Neoprene Butyl Rubber
Ethanol Excellent Excellent Excellent
Methanol Fair Good Excellent
Acetone Fair/Poor Good Good
Dichloromethane (DCM) Poor Poor Good
Ethyl Acetate Fair Good Good

| Ratings are for general guidance. Always consult the glove manufacturer's specific data.[14][15][16][17] | | | |

Body Protection

A long-sleeved lab coat is required to protect clothing and skin from potential splashes and spills.[5] For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection

Under normal circumstances, all handling of powdered Z-Phe-ome should occur within a chemical fume hood, which eliminates the need for respiratory protection.[10] A respirator may be required only when engineering controls are not feasible or during a large spill cleanup. Any respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134) and requires a formal program including fit-testing and training.[18]

Procedural Guidance: From Preparation to Execution

Workflow 1: PPE Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate level of PPE for your specific task involving Z-Phe-ome.

PPE_Selection_Workflow Workflow for Z-Phe-ome PPE Selection cluster_0 cluster_1 Required PPE & Controls start Start: Task Assessment task_type What is the physical form? (Solid Powder vs. In Solution) start->task_type location Where is the task performed? task_type->location Solid Powder quantity Handling large quantity or high splash risk? task_type->quantity In Solution fume_hood ENGINEERING CONTROL: Use Chemical Fume Hood or Ventilated Enclosure location->fume_hood On Open Bench base_ppe BASE PPE: - ANSI Z87.1 Goggles - Nitrile Gloves - Lab Coat location->base_ppe In Fume Hood quantity->base_ppe No adv_ppe ADDITIONAL PPE: - Face Shield - Chemical Apron quantity->adv_ppe Yes resp_ppe CONSIDER RESPIRATOR: N95 minimum, per site EHS protocol (Requires fit-testing & training) fume_hood->resp_ppe resp_ppe->base_ppe adv_ppe->base_ppe

Caption: PPE selection workflow for handling Z-Phe-ome.

Protocol 1: Step-by-Step PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

  • Gloves: Remove first. Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately in the proper waste container.[10]

  • Lab Coat: Unbutton and remove by touching only the inside, turning it inside out as you remove it.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[19][20]

Spill Management
  • Minor Spill: Absorb with an inert material (e.g., vermiculite, sand).[10] Sweep up the contaminated material, taking care to avoid creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[1] Decontaminate the area afterward.

  • Major Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Waste Disposal

All chemical waste must be managed in compliance with EPA regulations and institutional policies.[20][21][22]

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[10]

  • Contaminated Materials: All items that have come into direct contact with Z-Phe-ome, including gloves, weigh boats, pipette tips, and absorbent pads, must be disposed of in a designated hazardous waste container.[10] Do not place these items in the regular trash.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents (no abbreviations).[19][20]

Workflow 2: Chemical Waste Disposal Pathway

Waste_Disposal_Pathway Disposal Pathway for Z-Phe-ome & Contaminated PPE cluster_source Point of Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal source_chem Unused Z-Phe-ome or Contaminated Solution liquid_waste Liquid Hazardous Waste Container (Labeled with contents, segregated by compatibility) source_chem->liquid_waste source_ppe Used Gloves, Wipes, Weigh Paper, etc. solid_waste Solid Hazardous Waste Container (Labeled with contents) source_ppe->solid_waste saa Satellite Accumulation Area (SAA) (In Laboratory, at point of generation) pickup Scheduled Pickup by Environmental Health & Safety (EHS) saa->pickup When full or per institutional timeline solid_waste->saa liquid_waste->saa facility Licensed Hazardous Waste Disposal Facility pickup->facility

Caption: General waste disposal pathway for laboratory chemicals.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with soap and plenty of running water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available for emergency responders.[11]

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026). Harmony Lab & Safety Supplies. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Center for Biotechnology Information (NCBI). [Link]

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]

  • Weighing Hazardous Powders in the Laboratory. Princeton University Environmental Health & Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • How to Dispose of Chemical Waste. University of Texas at Dallas Environmental Health and Safety. [Link]

  • Ansell Chemical Resistance Glove Chart. University of Wollongong Australia Environment, Health and Safety. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Chemical Resistance of Gloves.pdf. University of Wisconsin-Madison. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita. [Link]

  • DL-Phenylalanine methyl ester hydrochloride - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.